molecular formula C10H16N2O3S B044550 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide CAS No. 112244-38-9

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Cat. No.: B044550
CAS No.: 112244-38-9
M. Wt: 244.31 g/mol
InChI Key: IORITYIZDHJCGT-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a substituted amphetamine derivative and benzenesulfonamide compound of significant interest in neuroscience and pharmacology research. Its core structure features a phenethylamine backbone with a methoxy group at the 2-position and a sulfonamide moiety at the 1-position of the benzene ring, which distinguishes it from classical neurotransmitters. This molecular architecture is designed for investigating interactions with monoaminergic systems, particularly as a potential ligand or modulator for serotonin (5-HT) receptors and the serotonin transporter (SERT). Researchers utilize this compound to probe the structure-activity relationships of amphetamine analogues, with a focus on how the sulfonamide group influences receptor binding affinity, selectivity, and functional efficacy compared to simpler alkoxy-substituted amphetamines. Its primary research applications include in vitro binding assays to determine receptor affinity profiles, functional studies to characterize agonist/antagonist or releasing/inhibiting activity at monoamine transporters, and as a synthetic intermediate for developing more complex pharmacological tools. The compound's mechanism of action is under investigation but is hypothesized to involve interactions with key synaptic targets, making it a valuable chemical probe for studying neuropharmacology, receptor function, and the molecular basis of neurotransmission. This product is intended for forensic analysis, analytical testing, and controlled laboratory research purposes only.

Properties

IUPAC Name

5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORITYIZDHJCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251764
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
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Molecular Weight

244.31 g/mol
Source PubChem
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CAS No.

112244-38-9
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
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Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
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Record name Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy
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Foundational & Exploratory

Foreword: The Criticality of Chiral Intermediates in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

In the landscape of pharmaceutical development, the stereochemical configuration of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the structural integrity of key chiral intermediates. (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide stands as a quintessential example of such a critical building block. As the direct precursor to Tamsulosin, an alpha-1 adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia, the absolute stereochemistry and purity of this intermediate are paramount.[1][2][3] An impurity, particularly the unwanted (S)-enantiomer, can impact the final API's pharmacological profile and introduce regulatory hurdles.

This guide provides a comprehensive framework for the structural analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to confirm the identity, purity, and stereochemistry of this vital intermediate. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the interpretation of complex data, and the establishment of a self-validating analytical workflow that ensures the highest degree of scientific integrity.

Physicochemical and Molecular Identity

A foundational step in any structural analysis is the confirmation of basic physicochemical properties against established references. These parameters serve as the first-pass identity check before more complex spectroscopic methods are employed. The subject of this guide is the specific (R)-enantiomer.

PropertyValueReference(s)
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide[4]
Synonyms Tamsulosin Impurity B, (R)-Tamsulosin Amine[4][5]
CAS Number 112101-81-2[2][4][6]
Molecular Formula C₁₀H₁₆N₂O₃S[4][7]
Molecular Weight 244.31 g/mol [4][6][7]
Appearance White to off-white solid[1]
Melting Point 166-167 °C[2]
Solubility Soluble in Water and DMSO[1]

The Analytical Workflow: A Multi-Pronged Approach

A robust structural elucidation is never reliant on a single technique. It is a process of accumulating orthogonal, confirmatory data. Our workflow is designed to build a complete structural picture, from gross molecular formula to fine stereochemical detail.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Connectivity cluster_2 Phase 3: Purity & Stereochemistry A Sample Receipt & Physicochemical Check B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B Confirms MW C NMR Spectroscopy - 1H NMR (Proton Env.) - 13C NMR (Carbon Skeleton) B->C Provides Formula D FTIR Spectroscopy - Functional Groups C->D Orthogonal Confirmation E Chiral HPLC - Enantiomeric Purity - Quantification D->E Informs Purity Assays F Comprehensive Structural Report E->F Final Validation

Caption: A validated workflow for comprehensive structural analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining molecular weight and, through tandem MS (MS/MS), for probing the molecule's fragmentation pattern, which provides a structural fingerprint.

Expected Fragmentation Pathways

As an aromatic sulfonamide, the molecule is expected to follow predictable fragmentation pathways under electrospray ionization (ESI) in positive mode.[8] The primary fragmentation events involve the cleavage of the sulfonamide group and the extrusion of sulfur dioxide (SO₂), a characteristic loss for this class of compounds.[8][9]

G cluster_frags Key Diagnostic Fragments cluster_sidechain Sidechain Fragments parent [M+H]⁺ m/z 245.09 frag1 Loss of NH₃ m/z 228.07 parent->frag1 - NH₃ frag2 Loss of SO₂ m/z 181.12 parent->frag2 - SO₂ (rearrangement) frag3 [C₈H₁₂NO]⁺ m/z 150.09 parent->frag3 - SO₂NH₂ sc_frag [C₃H₈N]⁺ m/z 58.06 parent->sc_frag Benzylic Cleavage frag4 [C₈H₁₀N]⁺ m/z 120.08 frag2->frag4 - OCH₃

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Predicted Mass Fragments
m/z (Predicted)Ion FormulaDescription
245.09[C₁₀H₁₇N₂O₃S]⁺Protonated molecular ion [M+H]⁺
228.07[C₁₀H₁₄O₃S]⁺Loss of ammonia (NH₃) from the primary amine
181.12[C₁₀H₁₇N₂O]⁺Characteristic loss of SO₂ via rearrangement[8]
150.09[C₉H₁₂NO]⁺Loss of the sulfonamide group (SO₂NH₂) followed by rearrangement
120.08[C₈H₁₀N]⁺Subsequent loss of the methoxy group from the m/z 181 fragment
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL using a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of MS/MS.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Full Scan (MS1): Scan from m/z 100-500 to confirm the presence and isotopic pattern of the [M+H]⁺ ion at m/z 245.0958 (exact mass).

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 245.1) and apply collision-induced dissociation (CID) with normalized collision energy of 20-40 eV.

  • Data Analysis: Verify the accurate mass of the parent ion to be within 5 ppm of the theoretical value. Correlate the observed fragment ions with the predicted fragmentation pattern. The presence of the m/z 181.12 ion (loss of 64 Da) is a key diagnostic marker.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and the environment of each proton.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
  • δ ~7.5-7.2 (m, 2H): Aromatic protons ortho and para to the sulfonamide group.

  • δ ~7.0 (d, 1H): Aromatic proton ortho to the methoxy group.

  • δ ~6.8 (br s, 2H): Protons of the sulfonamide group (-SO₂NH₂).

  • δ ~3.9 (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~3.5-3.2 (m, 1H): Chiral proton (-CH(NH₂)-).

  • δ ~2.8-2.6 (m, 2H): Methylene protons (-CH₂-).

  • δ ~1.8 (br s, 2H): Protons of the primary amine (-NH₂).

  • δ ~1.1 (d, 3H): Methyl group protons (-CH₃).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
  • 10 unique signals are expected.

  • δ ~155-150: Aromatic carbon attached to the methoxy group.

  • δ ~140-120: Remaining four aromatic carbons.

  • δ ~56: Methoxy carbon.

  • δ ~50: Chiral carbon (CH).

  • δ ~42: Methylene carbon (CH₂).

  • δ ~20: Methyl carbon (CH₃).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure integration is accurate to confirm proton counts for each signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): A COSY experiment will confirm ¹H-¹H couplings (e.g., between the CH, CH₂, and CH₃ of the propyl chain). An HSQC experiment will correlate each proton to its directly attached carbon, confirming assignments.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values. Confirm all expected correlations in 2D spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR provides a rapid confirmation of the key functional groups present in the molecule.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200-NH₂ (Amine & Sulfonamide)N-H Stretch (doublet for primary amine)
3050-3000Aromatic C-HC-H Stretch
2980-2850Aliphatic C-HC-H Stretch
~1600, ~1480Aromatic RingC=C Stretch
~1330 & ~1150Sulfonamide (-SO₂N)Asymmetric & Symmetric S=O Stretch
~1250Aryl Ether (-O-CH₃)C-O Stretch
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Correlate the major absorption bands with the expected vibrations for the molecule's functional groups. The strong S=O stretches are particularly diagnostic for the sulfonamide group.

Chromatographic Analysis: The Definitive Test for Chiral Purity

For a chiral intermediate, confirming the enantiomeric purity is the most critical analytical test. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the industry-standard method.

The Causality of Chiral Separation

The goal is to separate the (R)-enantiomer from its mirror image, the (S)-enantiomer. This is achieved by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase. For this molecule, a chiral crown ether-based column is highly effective. The crown ether's cavity can preferentially include the protonated primary amine of one enantiomer over the other, leading to differential retention times.

Experimental Protocol: Chiral HPLC
  • Instrumentation: An HPLC system with a UV detector.

  • Column: Chiralpak CR(+) or a similar crown ether-based chiral column.

  • Mobile Phase: An acidic aqueous buffer, such as perchloric acid at pH 1.0-2.0, is typically used to ensure the primary amine is protonated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 226 nm or 275 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a 1:1 racemic mixture of the (R)- and (S)-enantiomers to confirm baseline separation and determine the retention times for each.

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers.

  • Calculation:

    • Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

    • The specification for the undesired (S)-isomer is often very low, for instance, not more than 0.3%.

Conclusion

The structural analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a systematic process that builds a case for the molecule's identity and purity through orthogonal techniques. High-resolution mass spectrometry confirms the elemental formula and provides a fragmentation fingerprint. NMR spectroscopy maps the atomic connectivity, while FTIR verifies the presence of key functional groups. Finally, and most critically, chiral HPLC provides the definitive measure of enantiomeric purity. By following this multi-faceted and self-validating workflow, researchers and developers can ensure the quality and integrity of this vital pharmaceutical intermediate, safeguarding the efficacy and safety of the final Tamsulosin API.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Available at: [Link]

  • PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Patel, R. et al. (2011). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 926-934.
  • EGIS Gyógyszergyár. (2004). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents.
  • Amzeal Research. (n.d.). R-5-(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Available at: [Link]

  • Zentiva A.S. (2005). A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Tamsulosin hydrochloride. Available at: [Link]

  • Al-Shdefat, W. T. et al. (2020). DETERMINATION OF ACTIVE INGREDIENT IN TAMSULOSIN DRUG BY USING HPLC. ResearchGate. Available at: [Link]

  • Wang, C., & Hsieh, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 754–762. Available at: [Link]

  • Surendra, V. et al. (2018). DEVELOPMENT AND IN VITRO CHARACTERIZATION OF TAMSULOSIN HYDROCHLORIDE PELLETS USED FOR BENIGN PROSTATIC HYPERPLASIA. International Journal of Research in Pharmaceutical and Chemical Sciences.
  • Sun Pharma Advanced Research Company Ltd. (2005). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. Google Patents.
  • PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, M. V. N. et al. (2018). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical chiral intermediate in the synthesis of Tamsulosin, a selective α1A adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The stereochemistry and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is essential for its unambiguous identification, structural elucidation, and quality control throughout the drug development and manufacturing process.

This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this vital intermediate. While publicly available spectral data for this compound is scarce, this guide will leverage data from a closely related analogue, 5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide , to provide a robust framework for spectral interpretation. The structural similarities allow for a detailed and predictive analysis directly applicable to the target compound.

Molecular Structure and Spectroscopic Overview

The foundational step in spectral analysis is understanding the molecule's structure. This compound comprises a substituted benzene ring with a methoxy group, a sulfonamide group, and a chiral aminopropyl side chain. Each functional group and unique proton/carbon environment will give rise to characteristic signals in its respective spectrum.

Structural Feature Expected Spectroscopic Signature
Aromatic RingSignals in the aromatic region of ¹H and ¹³C NMR spectra; C=C stretching in IR.
Methoxy Group (-OCH₃)Singlet around 3.9-4.0 ppm in ¹H NMR; signal around 55-60 ppm in ¹³C NMR.
Sulfonamide Group (-SO₂NH₂)N-H stretching bands in IR; potential for broad ¹H NMR signals for the NH₂ protons.
Aminopropyl Side ChainAliphatic signals in ¹H and ¹³C NMR; C-H and N-H stretching in IR.
Chiral CenterDistinct signals for diastereotopic protons if in a chiral environment; crucial for purity assessment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for similar molecules, though solubility should always be confirmed.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Analyte Analyte (5-10 mg) Dissolve Dissolve Analyte->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer (≥300 MHz) H1_NMR H1_NMR Spectrometer->H1_NMR ¹H Acquisition C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C & DEPT Acq. Process_H1 Process_H1 H1_NMR->Process_H1 Fourier Transform, Phasing, Baseline Corr. Process_C13 Process_C13 C13_NMR->Process_C13 Fourier Transform, Phasing, Baseline Corr. Structure_Elucidation Structure_Elucidation Process_H1->Structure_Elucidation ¹H Data Process_C13->Structure_Elucidation ¹³C & DEPT Data

Workflow for NMR Spectroscopic Analysis.
Predicted ¹H and ¹³C NMR Data

The following data is based on the N-tert-butylated analogue and serves as a predictive guide. The chemical shifts for this compound are expected to be very similar, especially for the aromatic and aminopropyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Notes
Aromatic-H7.71 (d), 7.38 (dd), 6.98 (d)154.5, 134.6, 130.9, 130.7, 129.8, 112.4The splitting pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.
Methoxy (-OCH₃)3.99 (s)56.3A sharp singlet integrating to 3 protons.
Propyl-CH4.24–3.99 (m)46.3A multiplet due to coupling with adjacent CH₂ and CH₃ groups.
Propyl-CH₂2.76 (m)41.3A multiplet, potentially complex due to diastereotopicity.
Propyl-CH₃1.10 (d)20.0A doublet due to coupling with the adjacent CH proton.
Amino (-NH₂)Variable, broad singlet-The chemical shift is concentration and solvent dependent. Protons on the sulfonamide (-SO₂NH₂) would also be broad and variable.

Data adapted from a study on a closely related N-tert-butylated analogue. The primary difference for the target compound would be the absence of the tert-butyl signals and the presence of NH₂ signals from the sulfonamide group.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte Solid Analyte ATR_Crystal ATR_Crystal Analyte->ATR_Crystal Place on Crystal Background_Scan Background_Scan ATR_Crystal->Background_Scan Run Background Sample_Scan Sample_Scan Background_Scan->Sample_Scan Apply Pressure, Run Sample FT_Process FT_Process Sample_Scan->FT_Process Fourier Transform, Ratio to Background IR_Spectrum IR_Spectrum FT_Process->IR_Spectrum Generate Spectrum

Workflow for FTIR-ATR Spectroscopic Analysis.
Predicted IR Absorption Bands

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Notes
3400-3200N-H StretchPrimary Amine (-NH₂) & Sulfonamide (-SO₂NH₂)Typically appears as two distinct, sharp-to-medium bands for the primary amine and potentially broader bands for the sulfonamide.
3050-3000C-H Stretch (sp²)Aromatic Ring
2960-2850C-H Stretch (sp³)Propyl & Methoxy Groups
1600-1450C=C StretchAromatic RingA series of sharp bands characteristic of the benzene ring.
~1330 & ~1150S=O Asymmetric & Symmetric StretchSulfonamide (-SO₂NH₂)Two strong, characteristic absorption bands.
~1250C-O StretchAryl-Alkyl Ether
~1070S-N StretchSulfonamide (-SO₂NH₂)

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • The instrument will detect the mass-to-charge ratio (m/z) of the ions. For the protonated molecule, this will correspond to [M+H]⁺.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Analyte Analyte Dilute_Solution Dilute_Solution Analyte->Dilute_Solution Dissolve in MeOH/ACN + HCOOH ESI_Source ESI_Source Dilute_Solution->ESI_Source Infuse into ESI Source Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization [M+H]⁺ Mass_Spectrum Mass_Spectrum Mass_Analyzer->Mass_Spectrum Detect m/z MW_Confirmation MW_Confirmation Mass_Spectrum->MW_Confirmation Confirm Molecular Weight & Formula (HRMS)

Workflow for ESI-MS Analysis.
Predicted Mass Spectrometry Data

The expected mass spectral data can be calculated from the molecular formula.

Table 3: Predicted Mass Spectrometry Data

Parameter Value Notes
Molecular Formula C₁₀H₁₆N₂O₃S
Monoisotopic Mass 244.0882 g/mol The exact mass of the molecule with the most abundant isotopes.
Average Mass 244.31 g/mol The weighted average mass of all isotopic contributions.
Expected Ion (ESI+) [M+H]⁺Protonated molecular ion.
Expected m/z (HRMS) 245.0954Calculated for [C₁₀H₁₇N₂O₃S]⁺. High-resolution analysis confirming this value provides strong evidence for the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, sulfonamide, ether), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide the authoritative data required by researchers and drug development professionals to ensure the quality and identity of this crucial pharmaceutical intermediate, thereby safeguarding the integrity of the final Tamsulosin API.

References

No direct, publicly available spectroscopic data for this compound was found. The NMR and IR predictive data were interpreted based on fundamental principles of spectroscopy and by leveraging data from the following publication on a structurally similar analogue:

  • Chemoenzymatic synthesis of Tamsulosin. The Royal Society of Chemistry. This article provides spectral data for 5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide, which was used as a basis for the predictive analysis in this guide. [Link] (Note: A direct deep link to the specific supplementary file is unavailable, but the publisher's main site is provided for reference).

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a critical chiral intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The document details a robust synthetic pathway for the optically pure (R)-enantiomer, elucidates the rationale behind key experimental steps, and presents a thorough characterization protocol. By integrating field-proven insights with established scientific principles, this guide serves as a valuable resource for researchers and professionals engaged in pharmaceutical synthesis and development.

Introduction

This compound, particularly its (R)-enantiomer, is a molecule of significant pharmaceutical importance.[1][2] Its structure incorporates a sulfonamide group, a methoxy-substituted phenyl ring, and a chiral aminopropyl side chain, making it a key building block in the synthesis of Tamsulosin.[2][3] Tamsulosin is widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[4] The stereochemistry of the aminopropyl side chain is crucial for the pharmacological activity of Tamsulosin, necessitating the synthesis of this compound with high enantiomeric purity.

This guide will focus on a well-established synthetic route starting from D-alanine and methoxybenzene, chosen for its stereospecificity and industrial relevance. Furthermore, we will delve into the comprehensive characterization of the final compound, providing expected analytical data and interpretation, which are paramount for quality control in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 112244-38-9 (racemate), 112101-81-2 ((R)-enantiomer)PubChem[1][5]
Molecular Formula C₁₀H₁₆N₂O₃SPubChem[5]
Molecular Weight 244.31 g/mol PubChem[5]
Melting Point 166-167 °CChemBK[6]
Boiling Point 445.5 ± 55.0 °C (Predicted)ChemBK[6]
Appearance White crystalline powderEchemi[7]

Synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

The synthesis of the enantiomerically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center. The following protocol is a detailed, step-by-step methodology based on established literature.

Synthetic Workflow Diagram

Synthesis_Workflow D_Alanine D-Alanine N_TFA_D_Alanine N-Trifluoroacetyl-D-alanine D_Alanine->N_TFA_D_Alanine Amino Group Protection Methoxybenzene Methoxybenzene Friedel_Crafts_Product (R)-N-(1-(4-methoxyphenyl)propan-2-yl)-2,2,2-trifluoroacetamide Methoxybenzene->Friedel_Crafts_Product N_TFA_D_Alanine->Friedel_Crafts_Product Friedel-Crafts Acylation Sulfonated_Product (R)-N-(1-(3-(aminosulfonyl)-4-methoxyphenyl)propan-2-yl)-2,2,2-trifluoroacetamide Friedel_Crafts_Product->Sulfonated_Product Chlorosulfonation & Ammonolysis Final_Product (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Sulfonated_Product->Final_Product Deprotection

Caption: Synthetic workflow for (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Experimental Protocol

Step 1: Protection of the Amino Group of D-Alanine

  • Rationale: The amino group of D-alanine is protected to prevent its interference in the subsequent Friedel-Crafts acylation reaction. Trifluoroacetyl is a suitable protecting group as it is stable under the acidic conditions of the Friedel-Crafts reaction and can be readily removed later.

  • Procedure:

    • Suspend D-alanine in a suitable solvent such as methanol.

    • Add a base, for example, triethylamine, to neutralize the amino acid.

    • Slowly add ethyl trifluoroacetate to the mixture at room temperature.

    • Stir the reaction mixture until the D-alanine is fully converted to N-trifluoroacetyl-D-alanine.

    • The product can be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Friedel-Crafts Acylation

  • Rationale: This key step forms the carbon skeleton of the target molecule by acylating methoxybenzene with the protected D-alanine derivative. A Lewis acid catalyst, such as aluminum chloride, is used to activate the acylating agent.

  • Procedure:

    • Dissolve N-trifluoroacetyl-D-alanine in an inert solvent like dichloromethane.

    • Add a catalytic amount of pyridine followed by the dropwise addition of thionyl chloride to form the corresponding acid chloride in situ.

    • In a separate flask, cool a solution of methoxybenzene in dichloromethane in an ice bath.

    • Slowly add aluminum chloride to the methoxybenzene solution.

    • Add the prepared acid chloride solution to the methoxybenzene-Lewis acid mixture and allow the reaction to proceed at room temperature.

    • Upon completion, the reaction is quenched with a cold dilute acid solution and the product is extracted with an organic solvent.

Step 3: Chlorosulfonation and Ammonolysis

  • Rationale: A sulfonamide group is introduced onto the aromatic ring. Chlorosulfonic acid is a powerful electrophile that reacts selectively at the position para to the activating methoxy group. The resulting sulfonyl chloride is then converted to the sulfonamide by reaction with ammonia.

  • Procedure:

    • Dissolve the product from the previous step in an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

    • After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of ice and aqueous ammonia.

    • The resulting sulfonamide precipitates and can be collected by filtration.

Step 4: Deprotection of the Amino Group

  • Rationale: The final step involves the removal of the trifluoroacetyl protecting group to yield the desired primary amine. This is typically achieved by hydrolysis under basic or acidic conditions.

  • Procedure:

    • Suspend the protected sulfonamide in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

    • Heat the mixture to reflux until the deprotection is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

    • After cooling, the product can be isolated by filtration and purified by recrystallization.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Data
TechniqueExpected Data
¹H NMR - Aromatic protons in the range of 7.0-7.5 ppm. - A singlet for the methoxy group protons around 3.9 ppm. - Signals for the aminopropyl side chain, including a doublet for the methyl group.
¹³C NMR - Aromatic carbon signals in the range of 110-160 ppm. - A signal for the methoxy carbon around 56 ppm. - Aliphatic carbon signals for the aminopropyl side chain.
IR Spectroscopy - Characteristic peaks for N-H stretching of the sulfonamide and amine groups. - S=O stretching bands for the sulfonamide group. - C-O stretching for the methoxy group. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (244.31 g/mol ). - Fragmentation patterns consistent with the structure of the molecule.

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used.

Chiral Purity Analysis

The enantiomeric purity of the final product is a critical parameter, especially for its use in the synthesis of Tamsulosin. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for determining the enantiomeric excess (e.e.).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is as a key intermediate in the synthesis of Tamsulosin. The amine group of this intermediate is reacted with a suitable phenoxyethyl derivative to form the final Tamsulosin molecule. The sulfonamide and methoxy-substituted phenyl ring are essential pharmacophoric features for the α1-adrenergic receptor blocking activity of Tamsulosin.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the rationale behind each step and the in-depth characterization guidelines, offers a valuable resource for researchers in the field of pharmaceutical sciences. The synthesis of this chiral intermediate is a critical step in the production of Tamsulosin, and a thorough understanding of its synthesis and properties is essential for ensuring the quality and efficacy of the final drug product.

References

  • ChemBK. 5-[(R)-(2-aminopropyl)]-2-methoxybenzene. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Available at: [Link]

  • ResearchGate. The formal synthesis of tamsulosin. Available at: [Link]

  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 223-227. Available at: [Link]

  • Semantic Scholar. New practical synthesis of Tamsulosin. Available at: [Link]

  • Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development, 25(1), 101-108. Available at: [Link]

  • The University of Tokyo. Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. Available at: [Link]

  • PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

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An In-Depth Technical Guide to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS 112101-81-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Prostatic Hyperplasia Treatment

In the landscape of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often overshadows the critical intermediates that make its existence possible. One such pivotal molecule is (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, identified by CAS number 112101-81-2. While not a therapeutic agent itself, this compound is an indispensable precursor in the manufacturing of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the management of benign prostatic hypertrophy (BPH).[1][2] The stereospecificity of this intermediate is paramount, as the therapeutic efficacy of Tamsulosin resides exclusively in its (R)-enantiomer.[1] This guide provides a comprehensive technical overview of this key intermediate, from its physicochemical properties and synthesis to its critical role in drug development and essential safety protocols. It is also recognized in pharmacopeial standards as a process impurity of Tamsulosin, designated as Tamsulosin EP Impurity B.[3][]

Section 1: Core Chemical & Physical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical characteristics. These properties influence reaction conditions, storage, handling, and analytical method development. The data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is summarized below.

PropertyValueReference(s)
CAS Number 112101-81-2[5][6]
Molecular Formula C₁₀H₁₆N₂O₃S[5][7]
Molecular Weight 244.31 g/mol [5][6][7]
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide[6]
Synonyms Tamsulosin Amine, Tamsulosin EP Impurity B, (R)-Tamsulosin Intermediate[3][]
Appearance White to off-white solid/powder[1][7]
Melting Point 166-167 °C[1]
Boiling Point 445.5 ± 55.0 °C (Predicted)[1]
Flash Point 223.2 °C[7]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Temperature 2-8°C[1]

Section 2: Synthesis and Role in Pharmaceutical Development

The primary significance of CAS 112101-81-2 lies in its role as the penultimate chiral building block for Tamsulosin. Its synthesis is a critical step that establishes the required stereochemistry for the final drug product.

General Synthesis Approach

The synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a multi-step process designed to ensure high optical purity. One established method starts from D-alanine, a readily available and optically pure raw material.[1] The process involves a Friedel-Crafts reaction with methoxybenzene, followed by reduction, chlorosulfonation, ammonolysis, and deprotection steps to yield the target intermediate with the desired (R)-configuration.[1][2] Maintaining chiral integrity throughout this sequence is a key challenge, as the presence of the undesired (S)-isomer can impact the final drug's safety and efficacy profile.

Workflow: From Intermediate to API

The conversion of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide to Tamsulosin involves a nucleophilic substitution reaction. The primary amine of the intermediate is reacted with an o-ethoxyphenoxyethyl derivative, typically a mesylate or halide, to form the final Tamsulosin base.[7] This base is then converted to its hydrochloride salt to improve stability and bioavailability for pharmaceutical formulation.[1][7]

Tamsulosin_Synthesis cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Products Intermediate CAS 112101-81-2 (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Coupling Nucleophilic Substitution (Alkylation of Amine) Intermediate->Coupling Reagent 2-(2-ethoxyphenoxy)ethyl mesylate/halide (Z = OSO₂CH₃, Br, Cl, etc.) Reagent->Coupling TamsulosinBase Tamsulosin Base Coupling->TamsulosinBase Forms the core Tamsulosin structure TamsulosinHCl Tamsulosin HCl (API) TamsulosinBase->TamsulosinHCl Salt Formation (Reaction with HCl) caption Fig. 1: Synthesis workflow from the key intermediate to Tamsulosin HCl.

Caption: Fig. 1: Synthesis workflow from the key intermediate to Tamsulosin HCl.

Impurity Profiling and Control

As a direct precursor, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is considered a process-related impurity in the final Tamsulosin API.[3] Regulatory agencies require strict control and monitoring of such impurities. The presence of unreacted intermediate in the final drug product must be quantified and kept below established safety thresholds. This necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence.

Section 3: Comprehensive Safety and Handling Protocols

Proper handling of any chemical intermediate is crucial for personnel safety and environmental protection. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with significant hazards that demand careful handling.

Hazard ClassGHS PictogramSignal WordHazard StatementReference(s)
Serious Eye Damage/Eye Irritation GHS05Danger H318: Causes serious eye damage.[7]
Skin Sensitization GHS07Danger H317: May cause an allergic skin reaction.[7]
Hazardous to the Aquatic Environment (Chronic) GHS09Danger H411: Toxic to aquatic life with long lasting effects.[7]
Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict laboratory protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Use a laboratory coat, and ensure full body coverage.

Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[3] Work in a well-ventilated area or under a chemical fume hood. Prevent the build-up of electrostatic charge.

  • Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place.[1][3]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical help.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[3]

Fire and Decomposition:

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[3]

  • Hazardous Decomposition: Under fire conditions, hazardous fumes may be produced, including carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3]

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS 112101-81-2) represents a cornerstone in the chemical synthesis of Tamsulosin. Its value is defined not by its own biological activity, but by its structural and stereochemical fidelity as a key intermediate. For professionals in drug development and manufacturing, a thorough understanding of its synthesis, handling requirements, and role as a critical impurity is essential for producing a safe, effective, and regulatory-compliant final drug product. The integrity of this single molecule directly translates to the quality of a medication used by millions worldwide.

References

  • PharmaCompass. (n.d.). CAS 112101-81-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

  • Patents Google. (n.d.). US8273918B2 - Process for preparing tamsulosin hydrochloride.
  • SynZeal. (n.d.). Tamsulosin EP Impurity B | 112101-81-2. Retrieved from [Link]

  • Patents Google. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

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Whitepaper: A Pharmacological Investigation of Tamsulosin Precursors: From Synthesis Intermediates to Potential Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tamsulosin, a potent and selective α1A/α1D adrenoceptor antagonist, is a cornerstone in the management of benign prostatic hyperplasia (BPH).[1][2] Its clinical success is rooted in a chemical structure meticulously designed for uroselectivity, minimizing cardiovascular side effects commonly associated with non-selective α-blockers.[3][4] While the final compound is well-characterized, its synthetic precursors are often viewed merely as intermediates. This guide challenges that perspective, positing that these precursors, by virtue of their structural motifs, possess a latent pharmacological profile. We will deconstruct the synthesis of Tamsulosin to identify its key precursors, analyze their structure-activity relationships (SAR), and propose a comprehensive framework for their pharmacological evaluation. This document serves as a technical resource for researchers in medicinal chemistry and drug development, providing both foundational insights and actionable experimental protocols.

Introduction: The Mechanism and Selectivity of Tamsulosin

Tamsulosin exerts its therapeutic effect by selectively blocking α1A and α1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[5] This antagonism prevents norepinephrine from binding to these receptors, leading to smooth muscle relaxation, which in turn improves urine flow and alleviates the lower urinary tract symptoms (LUTS) associated with BPH.[4][5]

The key to Tamsulosin's favorable safety profile is its high selectivity for the α1A/α1D subtypes over the α1B subtype, which is prevalent in blood vessels.[3] This selectivity minimizes the risk of orthostatic hypotension, a common side effect of earlier, non-selective α-blockers.[3] This targeted action is a direct result of its unique chemical architecture, which is assembled from specific molecular precursors.

Tamsulosin Signaling Pathway

The blockade of the α1-adrenergic receptor by an antagonist like Tamsulosin interrupts the canonical Gq protein-coupled signaling cascade. The diagram below illustrates this mechanism.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tamsulosin Tamsulosin Receptor α1A/α1D-Adrenoceptor Tamsulosin->Receptor Blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation Promotes Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²+ Store (ER/SR) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Tamsulosin's antagonism of the α1-adrenoceptor blocks the Gq pathway, inhibiting Ca²+ release and promoting smooth muscle relaxation.

Deconstruction of Tamsulosin: Key Synthetic Precursors

The synthesis of Tamsulosin involves the coupling of two primary structural fragments.[6][7] Understanding these precursors is the first step in exploring their intrinsic pharmacological potential. The most common synthetic routes utilize a chiral amine core and an ether side-chain.[8][9][10]

Tamsulosin_Synthesis node_A Precursor A (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide node_C Coupling Reaction (N-Alkylation) node_A->node_C node_B Precursor B 2-(2-ethoxyphenoxy) ethyl bromide/mesylate node_B->node_C node_D Tamsulosin (Final API) node_C->node_D

Caption: General synthetic pathway for Tamsulosin, highlighting the two key precursor molecules.

Precursor A: The Chiral Core - (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This molecule is the cornerstone of Tamsulosin's structure, providing the essential functionalities for receptor interaction.[6]

  • Benzenesulfonamide Moiety: This group is a known pharmacophore in a vast array of clinically used drugs, including diuretics, anticonvulsants, and anticancer agents.[11][12][13] Its presence suggests a potential for broad biological activity.

  • Chiral (R)-aminopropyl Group: Chirality is critical for Tamsulosin's activity, with the (R)-enantiomer being significantly more active than its (S)-counterpart.[6][14] This stereocenter dictates the precise three-dimensional orientation of the molecule within the receptor's binding pocket.

  • Primary Amine: This functional group serves as the nucleophile in the coupling reaction but is also a key site for ionic interactions with receptor residues.[7]

Precursor B: The Selectivity Modulator - 2-(2-ethoxyphenoxy)ethyl Moiety

This side-chain, typically activated as an ethyl bromide or mesylate for synthesis, is not merely a linker.[10][15] Studies on Tamsulosin analogues have shown that modifications in this region profoundly impact receptor subtype selectivity.[16][17] The ethoxy and phenoxy groups contribute to the lipophilicity and specific hydrophobic/aromatic interactions within the α1A/α1D receptor subtypes, differentiating it from the binding pocket of the α1B subtype.[17]

Hypothesized Pharmacological Profiles of Precursors

Based on SAR principles, we can hypothesize the potential pharmacological activities of the uncoupled precursors.

Precursor Key Structural Features Hypothesized Pharmacological Role / Potential Activity Rationale
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Benzenesulfonamide, Chiral AminePrimary Pharmacophore / Weak Adrenoceptor Antagonist: Likely possesses weak, non-selective affinity for adrenergic receptors. The sulfonamide group may also confer activity at other targets, such as carbonic anhydrases.[12][18]The core structure contains the essential amine and aromatic sulfonamide groups for receptor recognition but lacks the side-chain required for high-affinity, selective binding.
2-(2-ethoxyphenoxy)ethyl bromide Ethoxyphenoxy groupInactive as an α-blocker; Potential for other activities: Unlikely to have any significant adrenoceptor activity on its own. The phenoxy ether motif is present in other bioactive molecules, suggesting a possibility for off-target effects.Lacks the necessary cationic amine group to interact with the key aspartate residue in the adrenergic receptor binding site.

Experimental Framework for Pharmacological Evaluation

To validate these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols provide a self-validating system to comprehensively profile the precursors.

Step 1: Analytical Characterization and Purity Assessment

Causality: Before any biological assessment, the identity and purity of the precursors must be unequivocally established. Impurities could lead to false-positive results or misinterpretation of data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[19][20][21]

Protocol: RP-HPLC for Purity Determination

  • System: Shimadzu HPLC or equivalent with UV-Vis detector.[22]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[21][22]

  • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 15 mM ammonium acetate).[21] The exact gradient must be optimized to ensure separation of the main peak from any potential impurities or degradation products.

  • Flow Rate: 1.0 mL/min.[21]

  • Detection Wavelength: 225 nm or 275 nm, where the aromatic rings show strong absorbance.[21][22]

  • Injection Volume: 20 µL.[21]

  • Quantification: Purity is determined by the area percentage of the principal peak relative to the total peak area. A purity of >99.5% is desired for biological assays.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[22]

Step 2: In Vitro Receptor Binding Assays

Causality: These assays directly measure the affinity of a compound for a specific receptor target. By using cell lines individually expressing the human α1A, α1B, and α1D adrenoceptor subtypes, we can determine not only if the precursors bind but also their degree of selectivity.[23][24]

Protocol: Radioligand Displacement Assay

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human recombinant α1A, α1B, or α1D adrenoceptors.

  • Radioligand: [³H]-Prazosin, a high-affinity antagonist for all α1 subtypes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine receptor membranes (10-20 µg protein), [³H]-Prazosin (at a concentration near its Kd, e.g., 0.25 nM), and varying concentrations of the test precursor (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). b. For non-specific binding (NSB) determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to a set of wells. c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three washes with ice-cold assay buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the precursor. Use non-linear regression to calculate the IC₅₀ value, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. Comparing Ki values across the three receptor subtypes will reveal the binding affinity and selectivity profile.

Step 3: In Vitro Functional Assays

Causality: A binding assay confirms affinity, but a functional assay determines whether that binding translates into a biological effect (i.e., antagonism). Using isolated tissues that naturally express α1-adrenoceptors provides a physiologically relevant system to measure the functional potency of the precursors.[23][25]

Protocol: Rat Aortic Ring Contraction Assay

  • Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.[25] Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Procedure: a. Construct a cumulative concentration-response curve for an α1-agonist, such as phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M), to establish a baseline maximum contraction. b. Wash the tissues and allow them to return to baseline. c. Incubate the tissues with a single concentration of the test precursor for 30-45 minutes. d. Repeat the cumulative concentration-response curve for phenylephrine in the presence of the precursor.

  • Data Analysis: The antagonistic effect of the precursor is quantified by the rightward shift it causes in the agonist's concentration-response curve. The pA₂, a measure of antagonist potency, can be calculated using a Schild plot analysis. A significant rightward shift indicates competitive antagonism at the α1-receptors in the tissue.

Step 4: Integrated Workflow for Precursor Evaluation

The following diagram outlines a logical workflow for a comprehensive pharmacological profiling project.

experimental_workflow cluster_synthesis Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_analysis Phase 3: Analysis & Decision Synth Precursor Synthesis & Purification QC Analytical QC (HPLC, LC-MS, NMR) Synth->QC Binding Receptor Binding Assays (α1A, α1B, α1D Subtypes) QC->Binding Proceed if Purity >99.5% Functional Functional Assays (e.g., Aortic Ring) Binding->Functional Confirm Activity SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Decision Decision Point: Advance or Redesign? SAR->Decision

Sources

The Aminopropyl Benzenesulfonamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] The incorporation of an aminopropyl side chain introduces a versatile pharmacophoric element, offering opportunities for nuanced molecular interactions with various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of aminopropyl benzenesulfonamides. We will delve into the synthetic rationale, key structural modifications, and the subsequent impact on biological activity, drawing insights from established SAR principles of related sulfonamide derivatives.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold.

Introduction: The Significance of the Benzenesulfonamide Core and the Aminopropyl Moiety

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This functional group is a potent hydrogen bond donor and acceptor, and its acidic nature allows for critical interactions with biological macromolecules. The therapeutic landscape is rich with examples of sulfonamide-containing drugs, including diuretics, antidiabetics, and carbonic anhydrase inhibitors.[1]

The aminopropyl group (-CH₂CH₂CH₂NH₂) introduces a basic nitrogen atom, which is often protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues in protein binding pockets. The three-carbon linker provides conformational flexibility, allowing the amino group to orient itself optimally for target engagement. The strategic combination of the benzenesulfonamide core with the aminopropyl side chain creates a scaffold with significant potential for developing selective and potent modulators of various biological targets. A notable example of a related structure is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin, an α₁ adrenergic receptor antagonist.[6][7][8][9]

This guide will systematically explore the SAR of aminopropyl benzenesulfonamides by dissecting the molecule into three key regions for modification: the aromatic ring, the sulfonamide linker, and the aminopropyl tail.

Synthetic Strategy: Accessing the Aminopropyl Benzenesulfonamide Core

A robust and flexible synthetic route is paramount for any successful SAR campaign. The synthesis of the core aminopropyl benzenesulfonamide scaffold can be achieved through several established methods. A common approach involves the chlorosulfonylation of a substituted benzene ring, followed by amination to form the sulfonamide. The aminopropyl side chain can be introduced either before or after the formation of the sulfonamide.

General Synthetic Protocol

The following protocol outlines a general method for the synthesis of a parent N-(3-aminopropyl)benzenesulfonamide.

Step 1: Chlorosulfonylation of Benzene

  • To a stirred solution of benzene in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the resulting benzenesulfonyl chloride with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Sulfonamide Formation with 1,3-Diaminopropane

  • Dissolve the benzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • In a separate flask, dissolve an excess of 1,3-diaminopropane in the same solvent and cool to 0 °C.

  • Add the benzenesulfonyl chloride solution dropwise to the diamine solution. The excess diamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Stir the reaction at room temperature for several hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-(3-aminopropyl)benzenesulfonamide by column chromatography.

This general procedure can be adapted to synthesize a library of analogs by using substituted benzenes in Step 1 or by using modified aminopropylamines in Step 2.

Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound is the cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[3] The aminopropyl benzenesulfonamide scaffold offers multiple avenues for structural modification.

Diagram: Key Regions for SAR Modification

SAR_Regions cluster_molecule Aminopropyl Benzenesulfonamide Scaffold cluster_regions Regions for Modification Benzene Benzene SO2 SO2 Benzene->SO2 NH NH SO2->NH CH2_1 CH2_1 NH->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 CH2_3 CH2_3 CH2_2->CH2_3 NH2 NH2 CH2_3->NH2 R1 Aromatic Ring (R1) R1->Benzene Substituents: - Halogens - Alkyl - Alkoxy - Nitro R2 Sulfonamide Linker (R2) R2->SO2 Modifications: - N-Alkylation - Bioisosteric replacement R3 Aminopropyl Tail (R3) R3->NH2 Modifications: - Alkylation - Acylation - Cyclization

Caption: Key regions for SAR exploration on the aminopropyl benzenesulfonamide scaffold.

Region 1: The Aromatic Ring (R¹)

The substitution pattern on the benze ne ring plays a crucial role in determining the compound's interaction with the target protein, as well as its physicochemical properties such as lipophilicity and metabolic stability.

Hypothesis: Introduction of various substituents on the aromatic ring will modulate the binding affinity and selectivity by influencing hydrophobic, electronic, and steric interactions within the target's binding pocket.

Experimental Approach: A library of analogs will be synthesized with diverse substituents at the ortho, meta, and para positions of the benzene ring.

Position Substituent (R¹) Rationale
para-Cl, -F, -BrHalogens can modulate electronic properties and participate in halogen bonding.
para-CH₃, -C₂H₅Small alkyl groups can enhance hydrophobic interactions.
para-OCH₃, -OCF₃Alkoxy groups can act as hydrogen bond acceptors and influence conformation.
meta-NO₂The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.[10]
ortho-OHA hydroxyl group can act as a hydrogen bond donor and acceptor.

Data Interpretation: The biological activity of each analog will be determined using a relevant in vitro assay (e.g., enzyme inhibition assay or receptor binding assay). The results will be tabulated to establish a clear SAR. For instance, in studies of benzenesulfonamide derivatives as acetylcholinesterase inhibitors, larger, more hydrophobic substituents on the aromatic ring led to increased inhibitory potency.[11]

Region 2: The Sulfonamide Linker (-SO₂NH-)

The sulfonamide group is a critical pharmacophore. Modifications to this linker can influence its hydrogen bonding capacity and overall geometry.

Hypothesis: N-alkylation of the sulfonamide nitrogen will alter its hydrogen bonding potential and may impact the compound's binding mode and selectivity.

Experimental Approach:

  • N-Methylation: Synthesis of the N-methyl analog to assess the importance of the sulfonamide N-H for hydrogen bonding.

  • Bioisosteric Replacement: In some cases, replacing the sulfonamide with a bioisostere like a carboxamide could be explored, although this represents a more significant structural departure.

Data Interpretation: A significant drop in activity upon N-methylation would suggest that the N-H is a crucial hydrogen bond donor. Conversely, maintained or improved activity could indicate that this interaction is not critical or that the methyl group occupies a favorable hydrophobic pocket.

Region 3: The Aminopropyl Tail (- (CH₂)₃-NH₂)

The terminal amino group is a key interaction point. Its basicity and the conformation of the propyl chain are critical for optimal binding.

Hypothesis: Modification of the terminal amino group and the propyl chain length will directly impact the electrostatic and hydrophobic interactions with the target.

Experimental Approach:

  • Chain Length Variation: Synthesize analogs with aminobutyl and aminoethyl side chains to probe the optimal distance between the aromatic core and the basic nitrogen.

  • N-Alkylation/Acylation: Introduce small alkyl groups (methyl, ethyl) or an acetyl group to the terminal amine to assess the impact of steric bulk and charge neutralization.

  • Cyclization: Incorporate the amino group into a cyclic system (e.g., piperidine, pyrrolidine) to restrict conformational flexibility and potentially enhance binding affinity.

Data Interpretation: Changes in activity with chain length will provide information about the geometry of the binding site. The effect of N-alkylation or acylation will highlight the importance of the primary amine for hydrogen bonding and electrostatic interactions.

Experimental Protocols

To ensure the reproducibility and validity of the SAR studies, detailed and well-controlled experimental protocols are essential.

General Protocol for In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol is adapted from established methods for evaluating carbonic anhydrase inhibitors.[6]

  • Reagents and Materials:

    • Human Carbonic Anhydrase II (hCA II)

    • 4-Nitrophenyl acetate (substrate)

    • Tris-HCl buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compounds in Tris-HCl buffer.

    • In a 96-well plate, add 10 µL of each compound dilution.

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of a solution of hCA II to each well and incubate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of a 10 mM solution of 4-nitrophenyl acetate.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Diagram: Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Design Analogs B Synthesize Library A->B Iterative Design Cycle C Purify & Characterize (NMR, MS) B->C Iterative Design Cycle D In Vitro Screening (e.g., Enzyme Assay) C->D Iterative Design Cycle E Determine IC50/EC50 D->E Iterative Design Cycle F Tabulate SAR Data E->F Iterative Design Cycle G Identify Trends F->G Iterative Design Cycle H Design Next Generation Analogs G->H Iterative Design Cycle H->A Iterative Design Cycle

Caption: Iterative workflow for conducting SAR studies of aminopropyl benzenesulfonamides.

Data Presentation and Interpretation

All quantitative data from the SAR studies should be presented in a clear and concise tabular format to facilitate comparison and the identification of trends.

Table 1: Hypothetical SAR Data for Aminopropyl Benzenesulfonamides as Inhibitors of Target X
Compound R¹ (para) R² (Sulfonamide) R³ (Amine) IC₅₀ (µM)
1 (Parent) H-NH--NH₂10.5
2a Cl-NH--NH₂2.1
2b OCH₃-NH--NH₂5.8
2c NO₂-NH--NH₂15.2
3a Cl-N(CH₃)--NH₂25.6
4a Cl-NH--NH(CH₃)8.3
4b Cl-NH--N(CH₃)₂12.4
4c Cl-NH--NHCOCH₃> 50
  • A para-chloro substituent on the aromatic ring significantly enhances potency (Compound 2a vs. 1 ).

  • The sulfonamide N-H is likely a critical hydrogen bond donor, as its methylation leads to a significant loss of activity (Compound 3a vs. 2a ).

  • A primary or secondary amine at the terminus of the propyl chain is preferred over a tertiary or acylated amine (Compounds 4a-c vs. 2a ).

Conclusion and Future Directions

The aminopropyl benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for conducting systematic SAR studies to optimize the biological activity of this class of compounds. By exploring modifications to the aromatic ring, the sulfonamide linker, and the aminopropyl tail, researchers can gain a deep understanding of the molecular features required for potent and selective target engagement.

Future work should focus on exploring a wider range of substituents on the aromatic ring, including heterocyclic replacements, to further probe the binding site. Additionally, advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to rationalize the experimental findings and guide the design of next-generation analogs with improved therapeutic potential.

References

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  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Russian Patent No. RU2419605C2.
  • Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. (2008). U.S. Patent Application No. 11/917,861.
  • Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. (2005). World Intellectual Property Organization Patent No. WO2005080323A1.
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  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Medicinal Chemistry, 12(10), 1676-1691. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). Letters in Drug Design & Discovery, 16(8), 913-921. [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). European Journal of Medicinal Chemistry, 122, 56-71. [Link]

  • Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396. Retrieved from [Link]

  • SAR activity of 2‐aminopropyl benzopyran derivatives. (2023). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). Molecules, 28(7), 3180. [Link]

  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2017). Medicinal Chemistry Research, 26(11), 2686-2699. Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330. [Link]

  • Novel benzenesulfonamides as dual VEGFR2/FGFR1 inhibitors targeting breast cancer: Design, synthesis, anticancer activity and in silico studies. (2022). Bioorganic Chemistry, 128, 106079. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 634. [Link]

  • Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. (2007). European Journal of Medicinal Chemistry, 42(4), 456-462. [Link]

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An In-Depth Technical Guide to Investigating the Metabolic Stability of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of drug development, the metabolic fate of a new chemical entity (NCE) is a critical determinant of its therapeutic success. A compound with promising pharmacological activity can ultimately fail if it is metabolized too rapidly, leading to insufficient in vivo exposure, or if its metabolism results in toxic byproducts.[1] Metabolic stability, the susceptibility of a compound to biotransformation, is therefore a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1][2] This guide provides a comprehensive framework for investigating the metabolic stability of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a sulfonamide derivative.[3][4][5] While sulfonamides are a well-established class of drugs with diverse biological activities, each new analogue requires a bespoke metabolic investigation.[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₆N₂O₃S[3][4][5]

  • Molecular Weight: 244.31 g/mol [3][4]

  • Key Structural Features:

    • Benzenesulfonamide core: A common motif in many therapeutic agents.[8][9]

    • Aminopropyl side chain: A potential site for oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes.

    • Methoxy group: Susceptible to O-dealkylation by CYP enzymes.

Given its structural characteristics, the primary metabolic pathways for this compound are likely to involve both Phase I and Phase II reactions.[2][10] Phase I reactions, such as oxidation and hydrolysis, are primarily mediated by CYP enzymes found in liver microsomes.[2][11][12][13][14] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[10]

In Vitro Assessment of Metabolic Stability: A Phased Approach

The initial evaluation of metabolic stability is best conducted using in vitro systems derived from the liver, the primary site of drug metabolism.[15][16] We recommend a tiered approach, starting with subcellular fractions (liver microsomes) to assess Phase I metabolism, followed by cellular systems (hepatocytes) for a more comprehensive picture of both Phase I and Phase II metabolism.[16][17]

Phase I Metabolism: The Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to metabolism by Phase I enzymes, particularly CYPs.[16][18][19][20]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like CYPs and flavin-containing monooxygenases (FMOs).[2][16][20] They are a standard and reproducible model for assessing oxidative metabolism.[19]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[18][19] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability.[18][19]

Experimental Workflow: Liver Microsomal Stability

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare 10 mM stock of This compound in DMSO B Thaw pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) C Prepare NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PD) D Pre-incubate microsomes and test compound (final conc. 1 µM) C->D Combine E Initiate reaction with NADPH system D->E F Sample at time points (0, 5, 15, 30, 45, 60 min) E->F G Quench reaction with cold acetonitrile containing an internal standard F->G Terminate H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[18]

  • Microsome Preparation: On the day of the experiment, thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[18][19]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[19]

    • Include a positive control (e.g., testosterone) and a negative control (incubation without NADPH).[18]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[18]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-5 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[18][21]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[21][22]

Data Analysis and Interpretation

ParameterCalculationSignificance
Half-Life (t½) Determined from the slope (k) of the natural log of the percent remaining compound vs. time plot (t½ = 0.693/k).[23]A primary indicator of metabolic stability. A shorter half-life suggests rapid metabolism.[21]
Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[21][23]Represents the intrinsic ability of the liver enzymes to metabolize the drug.[16] Used for in vitro-in vivo extrapolation.[19][24]
Comprehensive Metabolism: The Hepatocyte Stability Assay

To gain a more holistic view of metabolic stability, including both Phase I and Phase II pathways, an assay using intact hepatocytes is essential.[17][22]

Causality Behind Experimental Choices:

  • Why Hepatocytes? Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes and cofactors within an intact cellular environment.[15] This allows for the assessment of both Phase I and Phase II metabolism, as well as cellular uptake.[22]

  • Why Cryopreserved Hepatocytes? While fresh hepatocytes are the gold standard, cryopreserved hepatocytes offer convenience and allow for the pooling of donors, which minimizes inter-individual variability.[15]

Experimental Workflow: Hepatocyte Stability

G cluster_prep Cell Preparation cluster_incubation Incubation @ 37°C, 5% CO₂ cluster_analysis Analysis A Thaw cryopreserved human hepatocytes B Determine cell viability and density A->B C Resuspend in incubation medium to (e.g., 0.5-1.0 million viable cells/mL) B->C D Add test compound (final conc. 1 µM) to hepatocyte suspension C->D Combine E Incubate in suspension with gentle shaking D->E F Sample at time points (e.g., 0, 15, 30, 60, 90, 120 min) E->F G Quench reaction with cold acetonitrile containing an internal standard F->G Terminate H Centrifuge to pellet cell debris G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[23] Perform a cell count and assess viability (e.g., via trypan blue exclusion). Resuspend the cells in a serum-free incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[15][24]

  • Incubation:

    • Pre-warm the hepatocyte suspension at 37°C in a shaking water bath or incubator.

    • Add the test compound (final concentration 1 µM) to initiate the experiment.[24]

    • Include positive controls for Phase I (e.g., Midazolam) and Phase II (e.g., 7-hydroxycoumarin) metabolism.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to ice-cold acetonitrile containing an internal standard.[22][24]

  • Sample Processing and Analysis: Vortex the samples and centrifuge to pellet the precipitated protein and cell debris. Analyze the supernatant using a validated LC-MS/MS method.[15][24]

Data Analysis and Interpretation

ParameterCalculationSignificance
Half-Life (t½) Calculated similarly to the microsomal assay.Reflects the combined effects of cellular uptake and metabolism by all present enzymes.
Intrinsic Clearance (CLint) CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶).[24]A more physiologically relevant measure of intrinsic clearance that can be scaled to predict in vivo hepatic clearance.[24]

Analytical Method Validation

The reliability of any metabolic stability study hinges on the robustness of the analytical method used for quantification. A validated LC-MS/MS method is the industry standard.[17][22]

Key Validation Parameters:

  • Specificity and Selectivity: Ensure no interference from matrix components at the retention times of the analyte and internal standard.[25]

  • Linearity and Range: The method should be linear over the expected concentration range, with an R² value > 0.99.[26]

  • Accuracy and Precision: Intra- and inter-day precision (as %RSD) should be within 15%, and accuracy (% bias) should be within ±15%.[26]

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[26]

  • Stability: The analyte should be stable in the matrix under the conditions of the experiment and storage.[26]

A chiral reverse-phase liquid chromatographic method has been developed for the enantiomeric resolution of 5-(2-aminopropyl)-2-methoxybenzene sulfonamide, which may be adapted for these studies if chiral conversion is suspected.[27]

In Vivo Pharmacokinetic Studies: Bridging the Gap

While in vitro data are invaluable for screening and ranking compounds, in vivo pharmacokinetic (PK) studies are necessary to understand how the compound behaves in a whole organism.[28][29]

Study Design Considerations:

  • Animal Model: The choice of species (e.g., rat, mouse, dog) should be based on similarities in metabolic profiles to humans, if known.

  • Dosing Route: Intravenous (IV) and oral (PO) administration are typically used to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.

  • Sampling: Serial blood samples are collected at various time points post-dose.

  • Bioanalysis: Plasma concentrations of the parent drug (and potentially major metabolites) are determined using a validated LC-MS/MS method.

Concluding Remarks

Investigating the metabolic stability of this compound is a critical step in its preclinical development. The phased in vitro approach outlined in this guide, beginning with liver microsomes and progressing to hepatocytes, provides a robust and efficient strategy for characterizing its metabolic liabilities. These data, when integrated with in vivo pharmacokinetic studies, will provide the comprehensive understanding necessary to make informed decisions about the future of this compound as a potential therapeutic agent.

References

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Methodological & Application

Chiral Purity Determination of a Key Tamsulosin Intermediate: An HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates

In the synthesis of modern pharmaceuticals, controlling stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide, including the United States Food and Drug Administration, mandate the marketing of the therapeutically active enantiomer.[1]

This application note addresses the chiral separation of the (R)- and (S)-enantiomers of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. This compound is a key chiral intermediate in the synthesis of Tamsulosin[2][3], an α1-adrenergic receptor antagonist widely used for the treatment of benign prostatic hyperplasia.[3][4] Ensuring the enantiomeric purity of this intermediate, specifically the (R)-enantiomer, is paramount as it dictates the stereochemical integrity of the final active pharmaceutical ingredient (API).[3][5]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving and quantifying enantiomers in pharmaceutical development and quality control.[6][7][8] This document provides a detailed, validated reverse-phase HPLC (RP-HPLC) method for the robust separation of this compound enantiomers, grounded in established scientific principles and supported by comprehensive validation data.

Expertise & Experience: Selecting the Optimal Chiral Separation Strategy

The successful chiral separation of primary amines like this compound hinges on selecting a CSP that provides sufficient enantiorecognition. While polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile and widely used for a broad range of chiral compounds[9][10][11][12], the unique structure of our target analyte calls for a more specialized approach.

The presence of a primary amino group is the key to a highly efficient separation mechanism. Chiral crown ether-based CSPs are specifically designed to interact with protonated primary amines.[6][13] The chiral cavity of the crown ether can form a stable, diastereomeric complex with the ammonium ion of one enantiomer while sterically hindering the formation of a similar complex with the other. This differential interaction strength is the basis for the chromatographic separation.

For this separation, a Crownpak CR (+) column, which contains a chiral crown ether as the selector, was chosen.[2][13][14] To ensure the analyte's primary amine is protonated to form the necessary quaternary ammonium ion, a highly acidic mobile phase is required.[13] Perchloric acid at a pH of 1.0 is selected as it provides the necessary acidity while exhibiting low UV absorbance at the detection wavelength, thus minimizing baseline noise and maximizing sensitivity.[13] This strategic pairing of a specialized CSP with an optimized mobile phase provides a robust and highly selective system for resolving the enantiomers of this critical intermediate.

Experimental Protocol

This protocol outlines a validated stability-indicating RP-HPLC method for determining the chiral purity of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system with a UV detector.

  • Chiral Column: Crownpak CR (+) (150 x 4.0 mm, 5 µm particle size).[13]

  • Reagents:

    • Perchloric acid (AR Grade)

    • Water (HPLC Grade)

    • (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Reference Standard

    • (S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Reference Standard (or racemic mixture)

    • Methanol (HPLC Grade, for sample dissolution if necessary)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Chiral Stationary Phase Crownpak CR (+) (150 x 4.0 mm, 5 µm)
Mobile Phase Water adjusted to pH 1.0 with Perchloric Acid.[2][13][14]
Flow Rate 0.5 mL/min.[2][13]
Column Temperature 30 °C.[13]
Detection Wavelength 226 nm.[2][13][14]
Injection Volume 20 µL.[13][14]
Run Time Sufficient to allow for the elution of both enantiomers.
Preparation of Solutions
  • Mobile Phase Preparation: Carefully add perchloric acid to HPLC-grade water until a final pH of 1.0 is achieved. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Prepare a stock solution of the (R)-enantiomer reference standard at a concentration of 1 mg/mL in the mobile phase.[13]

  • System Suitability Solution (Racemic Mixture): Prepare a solution containing both the (R)- and (S)-enantiomers (e.g., by dissolving the racemic mixture or spiking the (R)-standard with the (S)-enantiomer) in the mobile phase to verify the resolution.

  • Sample Solution Preparation: Accurately weigh and dissolve the bulk drug sample in the mobile phase to achieve a final concentration of 1 mg/mL.

Method Workflow

The following diagram illustrates the overall workflow for the chiral separation analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/Perchloric Acid, pH 1.0) B Prepare Standard & Sample Solutions (1 mg/mL in Mobile Phase) A->B C Equilibrate System (Crownpak CR (+), 30°C) B->C D Inject System Suitability (Racemic Mixture) C->D E Inject Standard & Samples (20 µL) D->E F Acquire Chromatogram (UV at 226 nm) E->F G Integrate Peaks & Verify System Suitability (Resolution > 2.5) F->G H Quantify Enantiomeric Purity (% Area Calculation) G->H

Caption: Workflow for Chiral HPLC Analysis.

System Suitability

Before sample analysis, inject the system suitability solution. The resolution between the peaks corresponding to the (S)- and (R)-enantiomers must be greater than 2.5 to ensure adequate separation.[13]

Analysis and Calculation

Inject the standard and sample solutions into the chromatograph. Identify the peaks based on the retention times obtained from the individual enantiomer standards. The percentage of the undesired (S)-enantiomer in the sample is calculated using the area normalization method:

% (S)-enantiomer = (Area of (S)-enantiomer Peak / Total Area of both Peaks) x 100

Results and Discussion

Following the prescribed protocol, excellent separation of the two enantiomers is achieved. A typical chromatogram will show two well-resolved peaks, with the (S)-enantiomer eluting before the (R)-enantiomer on the Crownpak CR (+) column.[2] The method has been validated and demonstrated to be robust, specific, and stability-indicating.[13][14]

Method Validation Summary
Validation ParameterResult
Specificity No interference from degradation products or related substances.[2][13]
Linearity Linear relationship between concentration and peak area (r > 0.999).[2]
Resolution (Rs) > 2.5 between enantiomer peaks.[13]
LOD 0.084 µg/mL for the (S)-enantiomer.[13][14]
LOQ 0.159 µg/mL for the (S)-enantiomer.[13][14]
Accuracy (% Recovery) 99.57% to 101.88% for the (S)-enantiomer.[14]

The low limits of detection (LOD) and quantification (LOQ) demonstrate the method's high sensitivity, making it suitable for accurately determining trace amounts of the undesired enantiomer in bulk drug samples.[13][14]

Mechanism of Chiral Recognition

The separation mechanism is based on the formation of a transient diastereomeric complex between the protonated primary amine of the analyte and the chiral crown ether of the stationary phase.

Chiral_Recognition cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase cluster_interaction Interaction & Elution R_Analyte (R)-Enantiomer (Protonated Amine) Complex_R Strong/Stable Complex R_Analyte->Complex_R Interaction S_Analyte (S)-Enantiomer (Protonated Amine) Complex_S Weak/Unstable Complex S_Analyte->Complex_S Interaction CSP Crownpak CR (+) Elution_S Early Elution Complex_S->Elution_S Elution_R Late Elution Complex_R->Elution_R

Caption: Principle of Chiral Recognition.

The (R)-enantiomer forms a more stable complex with the CR (+) phase, leading to stronger retention and a longer retention time. Conversely, the (S)-enantiomer forms a less stable complex and elutes earlier. The acidic mobile phase is crucial as it ensures the primary amine is in its protonated R-NH3+ form, which is essential for the host-guest interaction with the crown ether.[13]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor Resolution (Rs < 2.5) Incorrect mobile phase pH.Verify and adjust mobile phase pH to exactly 1.0. Lower pH generally enhances resolution.[13]
Column temperature fluctuation.Ensure the column oven is stable at 30 °C. Study the effect of temperature changes (e.g., 25 °C and 35 °C).[13]
Column contamination or degradation.Flush the column with an appropriate solvent or replace it if performance does not improve.
Varying Retention Times Fluctuation in flow rate.Check the pump for leaks and ensure a stable flow rate. Verify robustness by testing at 0.4 and 0.6 mL/min.[13]
Inconsistent mobile phase preparation.Prepare fresh mobile phase, ensuring consistent pH.
Poor Peak Shape (Tailing) Sample overload.Reduce the sample concentration or injection volume.
Extraneous interactions with the stationary phase.Ensure the mobile phase is sufficiently acidic to suppress silanol interactions.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and highly sensitive protocol for the chiral separation of this compound enantiomers. By leveraging a specialized chiral crown ether stationary phase and an optimized acidic mobile phase, this method ensures the accurate determination of enantiomeric purity, a critical quality attribute for this key pharmaceutical intermediate. The protocol is fully validated and suitable for implementation in quality control laboratories within the pharmaceutical industry.

References

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 534–538. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar. [Link]

  • Ismail, O. H., et al. (2020). Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. ResearchGate. [Link]

  • Springer Nature Experiments. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature. [Link]

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5732. [Link]

  • Rahman, M. M., & Kim, K. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

  • Lee, J., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(5), 4529-4537. [Link]

  • De Klerck, K., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 126-134. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]

  • Lee, J., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(5), 4529-4537. [Link]

  • Gao, Y., et al. (2008). Determination of the Enantiomers of Tamsulosin Hydrochloride and its Synthetic Intermediates by Chiral Liquid Chromatography. ResearchGate. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EPO. [Link]

  • Sajovic, F., et al. (2011). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • McCoy, M., et al. Chiral Separation of the Drug Product Tamsulosin Hydrochloride on a Lux® Amylose-1 Column According to Ph. Eur. Monograph 2131. Phenomenex. [Link]

  • Richter, J., et al. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Liu, D., et al. (2015). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Indian Journal of Pharmaceutical Sciences, 77(5), 555–562. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Sankar, G., et al. (2011). RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. International Journal of PharmTech Research, 3(2), 735-738. [Link]

  • Al-Ghamdi, M. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

  • Rao, M. V. B., et al. (2008). DEVELOPMENT AND VALIDATION OF RP - HPLC METHOD FOR THE DETERMINATION OF TAMSULOSIN HYDROCHLORIDE. TSI Journals. [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Key Tamsulosin Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and scientifically grounded approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of critical Tamsulosin intermediates. Tamsulosin, a selective α1-adrenoceptor antagonist, is synthesized through a multi-step process where the purity of each intermediate is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1][2] We detail a comprehensive workflow, from initial analyte characterization and strategic selection of chromatographic conditions to method optimization and forced degradation studies. The resulting method effectively separates the key intermediates from their potential process-related impurities and degradation products, ensuring the method's suitability for quality control in a drug development and manufacturing environment. All protocols are designed to be self-validating and are grounded in principles outlined by the International Council for Harmonisation (ICH).[3][4]

Foundational Principles & Strategic Choices

The development of a reliable analytical method is not a matter of trial and error but a deliberate process based on the fundamental physicochemical properties of the analytes. The success of the final method is contingent on the strategic decisions made at the outset.

Analyte Characterization: The Key to Separation

Understanding the chemical nature of the target analytes is the cornerstone of method development. The primary intermediates in Tamsulosin synthesis are (R)-(-)-5-(2-Aminopropyl)-2-Methoxybenzenesulphonamide (Intermediate A) and 2-(2-Ethoxyphenoxy)ethyl Bromide (Intermediate B).[5][6]

  • Intermediate A (CAS 112101-81-2): This molecule possesses both a primary amine (basic) and a sulfonamide group (weakly acidic), making its retention highly dependent on the mobile phase pH. Its aromatic structure provides a strong chromophore for UV detection.

  • Intermediate B (CAS 3259-03-8): This is a less polar, neutral molecule compared to Intermediate A. The ether linkage and bromoalkyl chain contribute to its hydrophobicity.

The presence of both polar, ionizable groups and non-polar moieties across these molecules suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most appropriate chromatographic mode.[7][8]

Strategic Selection of Chromatographic Conditions

1.2.1. Column Chemistry: Why a C18 Column is the Workhorse Reversed-phase columns are the industry standard for pharmaceutical analysis due to their versatility.[9] For this application, a C18 (octadecylsilane) stationary phase is the logical first choice.

  • Causality: The C18 phase provides a highly hydrophobic stationary phase that effectively retains both Intermediate A and B. The long alkyl chains offer sufficient interaction with the non-polar regions of the analytes, while the polar mobile phase allows for their controlled elution.[10] A column with a standard particle size of 3 µm to 5 µm offers a good balance between efficiency and backpressure.[9]

1.2.2. Mobile Phase: The Engine of Separation The mobile phase in RP-HPLC transports the analytes through the column and is the primary tool for optimizing separation.[11] A typical mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shapes, lower viscosity (leading to lower backpressure), and superior UV transparency.[12]

  • Aqueous Phase & pH Control: Due to the ionizable nature of Intermediate A, controlling the mobile phase pH is critical. A buffer is necessary to maintain a stable pH and ensure reproducible retention times.[11] The pKa of the amine group in Intermediate A dictates that a pH in the acidic to neutral range will ensure it is in a consistent, protonated state, leading to predictable chromatographic behavior. An initial screening pH of ~3.0 is a rational starting point to suppress the silanol activity on the silica-based column and ensure the amine is fully protonated.

1.2.3. Detector Selection: Seeing the Analytes The aromatic rings in both intermediates make them ideal candidates for UV-Vis detection. A Photo Diode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for:

  • Wavelength Optimization: Determining the wavelength of maximum absorbance (λmax) for all components to maximize sensitivity.

  • Peak Purity Analysis: Assessing the spectral homogeneity across a single chromatographic peak to confirm it is not co-eluting with an impurity.[13]

Systematic Method Development & Optimization Protocol

The following section provides a step-by-step protocol for developing the HPLC method, moving from initial screening to fine-tuning for optimal performance.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Structure, Polarity, pKa) Initial_Conditions 2. Initial Conditions Selection - Column: C18, 5µm - Mobile Phase: ACN/Buffer - Detector: PDA Analyte->Initial_Conditions Informs Choices Screening 3. Initial Screening Runs (Gradient Elution) Initial_Conditions->Screening Optimization 4. Method Optimization Screening->Optimization Evaluate Resolution, Peak Shape Optimization->Screening Iterate Forced_Deg 5. Forced Degradation Study (Specificity Check) Optimization->Forced_Deg Tentative Method Forced_Deg->Optimization Re-optimize if co-elution occurs Final_Method 6. Final Optimized Method & System Suitability Forced_Deg->Final_Method Validation 7. Method Validation (ICH Q2) Final_Method->Validation

Caption: A systematic workflow for HPLC method development.

Protocol: Initial Screening
  • Standard & Sample Preparation:

    • Prepare individual stock solutions of Intermediate A and Intermediate B at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a mixed standard solution containing both intermediates at a working concentration of approximately 0.1 mg/mL.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).

    • Mobile Phase B: Acetonitrile.

    • Detector: PDA, scanning from 200-400 nm. Set detection wavelength at 225 nm initially.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Screening Gradient:

    • Run a broad linear gradient from 10% B to 90% B over 30 minutes.

    • Inject the mixed standard solution.

  • Evaluation:

    • Assess the retention times and separation of the two main peaks.

    • Check the peak shapes (asymmetry should ideally be between 0.8 and 1.5).

    • Determine the optimal detection wavelength for both components from the PDA data.

Protocol: Method Optimization

Based on the screening run, the gradient is refined to improve resolution and reduce run time.

  • Gradient Optimization:

    • Adjust the gradient slope around the elution points of the analytes. For example, if the peaks elute between 40% and 60% B, a shallower gradient in this range will improve resolution.

    • Example Refined Gradient:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 70% B (linear)

      • 20-22 min: 70% to 90% B (wash)

      • 22-25 min: 90% B (hold)

      • 25-26 min: 90% to 20% B (return to initial)

      • 26-30 min: 20% B (equilibration)

  • pH Optimization:

    • Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 4.5) to observe the effect on the retention time and peak shape of Intermediate A.

    • Select the pH that provides the best combination of retention, resolution, and peak symmetry.

Diagram: Interplay of HPLC Optimization Parameters

OptimizationLogic Resolution Peak Resolution PeakShape Peak Shape (Tailing/Fronting) RunTime Analysis Time Organic Organic % (Gradient Slope) Organic->Resolution Strongly affects Organic->RunTime pH Mobile Phase pH pH->Resolution Affects ionizables pH->PeakShape FlowRate Flow Rate FlowRate->Resolution FlowRate->RunTime Inversely affects Temp Temperature Temp->Resolution Temp->RunTime Reduces viscosity

Caption: Key parameters influencing HPLC separation quality.

Protocol: Forced Degradation Study

To ensure the method is "stability-indicating," the intermediates must be exposed to stress conditions to generate potential degradation products. The method must be able to separate these degradants from the main analyte peaks. This is a core requirement for methods used in stability studies.[14]

  • Prepare Samples: For each intermediate, prepare separate solutions at ~1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.[15]

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.[15]

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 4 hours.[16]

    • Thermal Degradation: Heat the solution at 80 °C for 24 hours.[17]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[16]

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the working concentration and inject them into the HPLC system using the optimized method.

  • Evaluation:

    • Examine the chromatograms for new peaks (degradants).

    • Use the PDA detector to perform peak purity analysis on the main intermediate peaks in the stressed samples. A "pure" peak indicates that no degradants are co-eluting.[13] If co-elution is observed, the chromatographic conditions must be re-optimized.

The Optimized Method & Validation Framework

Following the systematic development process, the final, optimized method is established. Prior to formal validation, its performance is confirmed via system suitability testing.

Final Optimized HPLC Method Parameters
ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector PDA, 225 nm
Injection Vol. 10 µL
Run Time ~25 minutes (including wash & equilibration)
System Suitability Testing (SST)

SST is an integral part of any analytical method, ensuring the chromatographic system is performing adequately before any samples are analyzed.[18]

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between adjacent peaksEnsures baseline separation of key components.
Tailing Factor (Tf) 0.8 – 1.5 for main peaksConfirms good peak shape and absence of silanol interactions.
Theoretical Plates (N) > 2000 for main peaksIndicates high column efficiency.
%RSD of Peak Area < 2.0% (from 5 replicate injections)Demonstrates injection precision.
Method Validation Framework (ICH Q2(R2))

The optimized method must be formally validated to demonstrate its fitness for purpose.[19] The validation protocol should assess the following parameters:

  • Specificity: Proven through the forced degradation study, showing no interference from degradants, impurities, or excipients.[18]

  • Linearity & Range: Demonstrating a direct correlation between concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration).[4]

  • Accuracy: Assessed by spiking known amounts of intermediates into a sample matrix and calculating the percent recovery.

  • Precision:

    • Repeatability: The agreement between multiple measurements of the same sample under the same conditions.

    • Intermediate Precision: The method's performance on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: The method's resilience to small, deliberate changes in parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Conclusion

This application note outlines a comprehensive, science-driven strategy for developing a stability-indicating RP-HPLC method for the purity analysis of Tamsulosin intermediates. By grounding the experimental design in the physicochemical properties of the analytes and following a systematic optimization workflow, a robust and reliable method was established. The inclusion of forced degradation studies ensures the method's specificity and suitability for use in a regulated quality control environment. This approach not only yields a high-performing method but also provides a logical framework that can be adapted for other pharmaceutical purity analyses.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • ICH. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed. (2013).
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained.
  • Phenomenex. (2025).
  • GenTech Scientific. (2020). Different Types of HPLC Columns Used in Analysis.
  • LCGC International.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Tamsulosin: Understanding Its Key Precursor.
  • Drawell. Columns Used in HPLC - Different Types and How to Choose.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • ResearchGate. (n.d.).
  • Li, et al. Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules.
  • Waters Blog. (2025).
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  • Benchchem.
  • Journal of Basic and Clinical Pharmacy. Stability-indicating RP-HPLC method for determination of tamsulosin HCL in pharmaceutical dosage form.
  • Scholars Research Library. Validated stability-indicating RP-HPLC method for tamsulosine hydrochloride in pharmaceutical dosage form according to ICH.
  • Chemignition. (2025). Tamsulosin Hydrochloride: Structure, Properties, Pharmacology, and Safety.
  • IJRAR. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD FOR ESTIMATION OF TAMSULOSIN HYDROCHLORIDE AND TOLTERODINE TARTR.
  • Niksan Pharmaceutical.
  • ResearchGate. (2025). A sensitive HPLC method for simultaneous estimation of tamsulosin hydrochloride and its impurity.
  • PubChem. Tamsulosin.
  • ChemicalBook. (2025). Tamsulosin.
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Application Note & Protocol: A Practical Guide to the Asymmetric Synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the asymmetric synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a critical chiral intermediate in the manufacture of the alpha-1 adrenergic receptor antagonist, Tamsulosin.[1][2][3] The pharmacological activity of Tamsulosin resides almost exclusively in the (R)-enantiomer, necessitating a highly stereocontrolled synthetic process.[4] This document provides an in-depth examination of a preferred synthetic strategy commencing from the chiral pool starting material, D-alanine. We will explore the underlying chemical principles, offer a detailed, step-by-step experimental protocol, and discuss the self-validating aspects of the procedure that ensure high enantiomeric purity and chemical yield. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of Stereochemistry in Tamsulosin Synthesis

(R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a cornerstone in the synthesis of Tamsulosin, a widely prescribed therapeutic for the management of benign prostatic hyperplasia (BPH).[1][2] The therapeutic efficacy of Tamsulosin is intrinsically linked to its stereochemistry, with the (R)-enantiomer exhibiting significantly greater activity than its (S)-counterpart.[4] Consequently, the development of efficient and stereoselective synthetic routes to this key intermediate is of paramount importance in pharmaceutical manufacturing. A successful synthesis must not only be high-yielding but also provide the desired enantiomer with exceptional purity, typically exceeding 99.5% enantiomeric excess (ee).

Historically, the production of enantiomerically pure (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide has been approached via two main avenues: the chiral resolution of a racemic mixture and direct asymmetric synthesis. While resolution with agents like D-(-)-tartaric acid is a viable method, it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer from the racemate.[5] Asymmetric synthesis, on the other hand, offers a more elegant and economically favorable approach by creating the desired stereocenter selectively.

This application note will focus on a highly effective asymmetric synthesis that leverages the innate chirality of D-alanine, a readily available and inexpensive chiral starting material.[2][6]

Strategic Overview: The D-Alanine Approach

The synthetic strategy detailed herein follows a linear sequence starting from N-protected D-alanine and methoxybenzene. The key stereochemistry of the final product is established from the outset by the chiral starting material and is preserved throughout the reaction sequence. This approach avoids the need for a late-stage chiral separation, thereby improving overall process efficiency.

A generalized workflow for this synthetic approach is presented below:

Synthetic Workflow D_Alanine D-Alanine N_Protected N-Protected D-Alanine D_Alanine->N_Protected Amino Group Protection Friedel_Crafts Friedel-Crafts Acylation Product N_Protected->Friedel_Crafts Friedel-Crafts Acylation Reduced_Product Reduced Intermediate Friedel_Crafts->Reduced_Product Ketone Reduction Sulfonated_Product Sulfonated & Ammonolyzed Intermediate Reduced_Product->Sulfonated_Product Chlorosulfonation & Ammonolysis Final_Product (R)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Sulfonated_Product->Final_Product Deprotection

Caption: A generalized workflow for the asymmetric synthesis of the target molecule from D-alanine.

The core of this strategy lies in a Friedel-Crafts acylation reaction between an activated N-protected D-alanine derivative and methoxybenzene.[2][6] This is followed by a series of functional group manipulations, including reduction, sulfonation, ammonolysis, and final deprotection, to yield the desired chiral amine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentCAS NumberPuritySupplier (Example)
D-Alanine338-69-2>99%Sigma-Aldrich
Trifluoroacetic Anhydride407-25-0>99%Sigma-Aldrich
Methoxybenzene (Anisole)100-66-3>99%Sigma-Aldrich
Aluminum Chloride (AlCl₃)7446-70-0>99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)16940-66-2>98%Sigma-Aldrich
Chlorosulfonic Acid7790-94-5>99%Sigma-Aldrich
Ammonium Hydroxide (28-30% solution)1336-21-6ACSSigma-Aldrich
Dichloromethane (DCM)75-09-2HPLCFisher Scientific
Tetrahydrofuran (THF)109-99-9AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)7647-01-0ACSFisher Scientific
Sodium Hydroxide (NaOH)1310-73-2ACSFisher Scientific
Step-by-Step Procedure

Step 1: N-Protection of D-Alanine

  • Suspend D-alanine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alanine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain N-trifluoroacetyl-D-alanine, which is used in the next step without further purification.

  • Expert Insight: The trifluoroacetyl group is an excellent choice for this reaction as it is a stable protecting group under the strongly acidic conditions of the subsequent Friedel-Crafts reaction and can be readily removed at the end of the synthesis.[6]

Step 2: Friedel-Crafts Acylation

  • In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 3.0 eq) in an excess of methoxybenzene (which acts as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C.

  • Dissolve the N-trifluoroacetyl-D-alanine from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃/methoxybenzene suspension.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-(4-methoxy-3-sulfamoylphenyl)-2-trifluoroacetyl-aminopropane.

Step 3: Reduction of the Ketone

  • Dissolve the crude product from the previous step in a mixture of THF and methanol (3:1 v/v).

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the reduced intermediate.

Step 4: Chlorosulfonation and Ammonolysis

  • Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas outlet to a scrubber.

  • Add the reduced intermediate from the previous step dropwise to the cold chlorosulfonic acid with vigorous stirring.

  • After the addition, stir the mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the resulting sulfonyl chloride into DCM.

  • Wash the organic layer with cold water and brine.

  • Add the DCM solution of the sulfonyl chloride dropwise to a cold (0 °C) concentrated solution of ammonium hydroxide (excess).

  • Stir vigorously for 2-3 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the N-protected sulfonamide.

Step 5: Deprotection of the Amino Group

  • Dissolve the N-protected sulfonamide in a mixture of methanol and water (2:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours until the deprotection is complete (monitored by LC-MS).

  • Cool the reaction mixture to room temperature and neutralize with aqueous HCl.

  • Extract the product into ethyl acetate after adjusting the pH to >10 with NaOH.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

  • The final product can be further purified by crystallization from a suitable solvent system (e.g., isopropanol/water) to achieve high chemical and enantiomeric purity.[7]

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Stereochemical Integrity: The use of D-alanine as the chiral source ensures that the stereocenter is set early in the synthesis. The subsequent reaction conditions are chosen to minimize the risk of racemization.[6]

  • Process Monitoring: Each step can be effectively monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for in-process control and optimization.

  • Final Product Analysis: The enantiomeric purity of the final product should be verified using a validated chiral HPLC method. A Crownpak CR (+) column with a mobile phase of perchloric acid buffer (pH 1.0) has been shown to effectively resolve the enantiomers.[8][9]

The expected analytical profile for the final product is summarized below:

ParameterSpecification
AppearanceWhite to off-white solid[1]
Chemical Purity (HPLC)>99.0%
Enantiomeric Purity (Chiral HPLC)>99.5% (R)-enantiomer[6]
Identity (¹H NMR, ¹³C NMR, MS)Conforms to the structure of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Alternative Asymmetric Strategies

While the D-alanine approach is highly effective, other asymmetric methods have been developed and are worth noting for their own merits.

Asymmetric Reductive Amination

This method involves the condensation of the ketone precursor, 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, with a chiral amine, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), followed by diastereoselective reduction of the resulting N-sulfinyl imine.[10]

Reductive Amination Ketone 2-Methoxy-5-(2-oxopropyl) benzenesulfonamide Imine N-sulfinyl imine Ketone->Imine Sulfinamide (R)-tert-butanesulfinamide Sulfinamide->Imine Condensation Final_Product (R)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Imine->Final_Product Diastereoselective Reduction & Deprotection

Caption: Key steps in the asymmetric reductive amination approach using Ellman's auxiliary.

This approach can provide good to excellent enantioselectivity, although it may require chromatographic separation of diastereomers and subsequent removal of the chiral auxiliary.[10]

Chemoenzymatic Synthesis

A more recent and "green" approach employs enzymes such as alcohol dehydrogenases (ADHs) or aminotransferases (ATAs) to introduce the chiral amine.[4] For instance, an ATA can directly convert the ketone precursor into the desired (R)-amine with high enantioselectivity using an amino donor. This method operates under mild conditions and can offer exceptional stereocontrol.

Conclusion

The asymmetric synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical process in the production of Tamsulosin. The protocol detailed in this application note, utilizing D-alanine as a chiral starting material, represents a practical, scalable, and economically viable method for obtaining this key intermediate with high chemical and enantiomeric purity. By understanding the principles behind the chosen strategy and implementing robust in-process controls, researchers and drug development professionals can confidently produce this vital pharmaceutical building block.

References

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 542–547. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Pharmaffiliates. [Link]

  • Mohar, B. (2006). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Reddy, A. V., Rao, S. U. B., Narasimha, G. L., & Dubey, P. K. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform. [Link]

  • Conde-Giménez, M., et al. (2024). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. [Link]

  • Synthon B.V. (2006). Process for the preparation of tamsulosin.
  • Lek Pharmaceuticals d.d. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent Office. [Link]

  • Cadila Healthcare Ltd. (2005). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (R)-(-)-5-(2-Aminopropyl)-2-Methoxybenzenesulphonamide HCl in Research and Development. Pharmaffiliates. [Link]

  • Zentiva, k.s. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • PubChem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Optical Resolution of Racemic Aminopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The enantiomeric purity of drug candidates is a critical determinant of their pharmacological efficacy and toxicological profile. For aminopropyl sulfonamides, a scaffold present in numerous therapeutic agents, the separation of racemic mixtures into their constituent enantiomers is a pivotal step in drug development. This guide provides a detailed, step-by-step protocol for the optical resolution of racemic aminopropyl sulfonamides via diastereomeric salt formation, a robust and scalable classical resolution technique.[1] We delve into the mechanistic underpinnings of this method, offer practical insights into experimental execution, and outline the analytical techniques required for validation of enantiomeric excess.

Introduction: The Imperative of Chirality in Drug Design

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Regulatory bodies worldwide, therefore, necessitate the development of single-enantiomer drugs. Aminopropyl sulfonamides are a class of compounds where stereochemistry plays a crucial role in their therapeutic action. Consequently, the efficient resolution of their racemic mixtures is not merely a chemical curiosity but a fundamental requirement for the advancement of safe and effective medicines.[1]

The Principle of Diastereomeric Salt Resolution

The cornerstone of this resolution method lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[2] This is achieved by reacting the racemic aminopropyl sulfonamide (a base) with an enantiomerically pure chiral acid, known as a chiral resolving agent.[2][3] The resulting acid-base reaction forms two diastereomeric salts.[3]

  • (R)-Aminopropyl sulfonamide + (S)-Chiral Acid → (R,S)-Diastereomeric Salt

  • (S)-Aminopropyl sulfonamide + (S)-Chiral Acid → (S,S)-Diastereomeric Salt

Unlike the original enantiomers, these diastereomeric salts have different solubilities, melting points, and crystal structures.[2] This disparity in solubility is the key property exploited in their separation through fractional crystallization.[3][4] The less soluble diastereomer will preferentially crystallize out of a carefully selected solvent system, allowing for its isolation by filtration.[3] Subsequently, the purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the desired, enantiomerically enriched aminopropyl sulfonamide.[2][3]

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps involved in the optical resolution of racemic aminopropyl sulfonamides.

G cluster_0 PART 1: Diastereomeric Salt Formation & Crystallization cluster_1 PART 2: Liberation & Isolation of the Pure Enantiomer cluster_2 PART 3: Analytical Validation racemic_amine Racemic Aminopropyl Sulfonamide dissolution Dissolution in Optimal Solvent racemic_amine->dissolution chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_acid->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Fractional Crystallization (Cooling/Concentration) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Isolate mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor Separate basification Basification (e.g., NaOH) to Liberate Free Amine less_soluble->basification extraction Liquid-Liquid Extraction basification->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation pure_enantiomer Pure Enantiomer of Aminopropyl Sulfonamide evaporation->pure_enantiomer chiral_hplc Chiral HPLC Analysis pure_enantiomer->chiral_hplc ee_determination Determination of Enantiomeric Excess (ee) chiral_hplc->ee_determination

Caption: Workflow for the Optical Resolution of Aminopropyl Sulfonamides.

Detailed Experimental Protocol

This protocol provides a general framework for the resolution of a generic racemic aminopropyl sulfonamide. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Racemic Aminopropyl Sulfonamide>98%Commercial Vendor
Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid)>99%Commercial Vendor
MethanolAnhydrousCommercial Vendor
Dimethylformamide (DMF)AnhydrousCommercial Vendor
Sodium Hydroxide (NaOH)ACS GradeCommercial Vendor
Dichloromethane (DCM)ACS GradeCommercial Vendor
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeCommercial Vendor
Deionized WaterType IIn-house
Step-by-Step Procedure

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution of Reactants: In a clean, dry flask equipped with a magnetic stirrer, dissolve the racemic aminopropyl sulfonamide in a suitable solvent system. A mixture of an alcohol (like methanol) and a dipolar aprotic solvent (like N,N-dimethylformamide) can be effective.[5] The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts.[1]

  • Addition of Chiral Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-(-)-tartaric acid) in the same solvent system, gently heating if necessary to achieve complete dissolution.[3]

  • Salt Formation: Slowly add the solution of the chiral resolving agent to the stirred solution of the racemic aminopropyl sulfonamide at room temperature. An exothermic reaction may be observed.[3] Stir the resulting mixture for a predetermined time (e.g., 6 hours) at an elevated temperature (e.g., 60-65°C) to ensure complete salt formation.[5]

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact crystal size and purity.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in deionized water.[3]

  • Basification: While stirring vigorously, slowly add a concentrated solution of a base, such as 50% sodium hydroxide, until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[3] This step neutralizes the chiral resolving agent and liberates the free amine.[3]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an appropriate organic solvent in which the amine is highly soluble, such as dichloromethane or diethyl ether.[3] Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the amine.[3]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched aminopropyl sulfonamide.

Analytical Validation of Enantiomeric Excess

It is imperative to determine the enantiomeric excess (ee) of the resolved product to assess the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7]

Chiral HPLC Method Development

The development of a robust chiral HPLC method is crucial for accurate ee determination.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis column_selection Column Selection (e.g., Crownpak CR(+)) mobile_phase Mobile Phase Optimization (e.g., Perchloric Acid Buffer) column_selection->mobile_phase detection Detector Wavelength Selection (e.g., 226 nm) mobile_phase->detection validation Method Validation (LOD, LOQ, Robustness) detection->validation sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto Chiral HPLC System sample_prep->injection chromatogram Obtain Chromatogram injection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess peak_integration->ee_calculation

Caption: Logical Flow for Chiral HPLC Analysis.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For aminopropyl sulfonamides, crown ether-based columns, such as Crownpak CR(+), have been shown to be effective.[6] The chiral recognition mechanism involves the formation of a complex between the crown ether and the primary ammonium ion of the analyte.[6]

  • Mobile Phase: An acidic mobile phase is typically required to ensure the amine is protonated.[6] A perchloric acid buffer at a pH of 1.0 is a common choice.[6]

  • Chromatographic Conditions (Example):

    • Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm)[6]

    • Mobile Phase: Perchloric acid in water (pH 1.0)[6]

    • Flow Rate: 0.5 mL/min[6]

    • Column Temperature: 30°C[6]

    • Detection: UV at 226 nm[6]

    • Injection Volume: 20 µL[6]

  • Sample Preparation: Accurately weigh and dissolve the resolved aminopropyl sulfonamide in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]

  • Analysis: Inject the sample onto the equilibrated HPLC system. The two enantiomers should be separated into two distinct peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the ee using the following formula:

      • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Interpreting the Results

A successful resolution will yield a chromatogram with one major peak (the desired enantiomer) and a very small or non-existent peak for the other enantiomer. The goal is to achieve a high enantiomeric excess, ideally >99%.

Table 1: Example Chiral HPLC Data

SampleRetention Time (min) - Enantiomer 1Peak Area - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area - Enantiomer 2Enantiomeric Excess (ee) %
Racemic Mixture10.5500,00012.2500,0000
Resolved Product10.5995,00012.25,00099.0

Conclusion

The optical resolution of racemic aminopropyl sulfonamides by diastereomeric salt formation is a time-tested and effective method for obtaining enantiomerically pure compounds essential for pharmaceutical development.[1][3] The success of this technique hinges on the careful selection of a chiral resolving agent and the optimization of crystallization conditions.[1] Rigorous analytical validation, primarily through chiral HPLC, is a non-negotiable step to confirm the enantiomeric purity of the final product.[6][7] This guide provides researchers with a comprehensive and practical framework to approach this critical synthetic challenge with confidence.

References

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. (2022-07-11). [Link]

  • National Institutes of Health (NIH). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018-03-23). [Link]

  • Google Patents. WO2005080323A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
  • Phenomenex. Chiral HPLC Separations. [Link]

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Application Notes and Protocols: 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Key Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as pivotal intermediates, their value extending beyond a single application. 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, particularly its (R)-enantiomer, is a prime example of such a versatile building block. While its reputation is firmly anchored as the cornerstone intermediate in the synthesis of Tamsulosin, a widely prescribed α1-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia (BPH)[1][2], its inherent structural motifs—a sulfonamide group, a methoxy-substituted phenyl ring, and a chiral aminopropyl side chain—suggest a broader potential in drug discovery.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the established application of this compound, complete with detailed protocols for its synthesis and analysis. Furthermore, this document will delve into the untapped potential of this scaffold, exploring avenues for the development of novel therapeutic agents and offering a forward-looking perspective on its role in medicinal chemistry.

Core Application: The Gateway to Tamsulosin

The primary and most well-documented application of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is its role as the penultimate intermediate in the synthesis of Tamsulosin[1][3][4]. Tamsulosin's efficacy in treating BPH stems from its selective antagonism of α1A and α1D-adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. The specific stereochemistry of the (R)-enantiomer is crucial for its high affinity and selectivity for these receptors.

Synthetic Pathway Overview

The synthesis of Tamsulosin from (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide involves the alkylation of the primary amine with a suitable phenoxyethyl halide. A general schematic of this final synthetic step is presented below.

Tamsulosin_Synthesis Intermediate (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Tamsulosin Tamsulosin Intermediate->Tamsulosin Alkylation Reagent 2-(2-Ethoxyphenoxy)ethyl bromide + Base (e.g., K2CO3) Reagent->Tamsulosin

Caption: Final step in Tamsulosin synthesis.

Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

Several synthetic routes to obtain optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide have been reported, often starting from D-alanine or involving chiral resolution of a racemic mixture[5][6]. The following protocol is a generalized representation based on published methods.

Materials:

  • N-protected D-alanine

  • Methoxybenzene

  • Thionyl chloride or other activating agent

  • Lewis acid catalyst (e.g., AlCl3)

  • Chlorosulfonic acid

  • Ammonia solution

  • Deprotecting agent (e.g., HCl)

  • Organic solvents (e.g., Dichloromethane, Methanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Amino Group Protection: Protect the amino group of D-alanine using a suitable protecting group (e.g., trifluoroacetyl).

  • Friedel-Crafts Acylation: React the N-protected D-alanine with methoxybenzene in the presence of a Lewis acid catalyst to form the corresponding ketone intermediate. This reaction establishes the core phenylpropane structure[5].

  • Chlorosulfonation: Introduce the sulfonyl chloride group onto the aromatic ring by reacting the ketone intermediate with chlorosulfonic acid.

  • Sulfonamide Formation: Convert the sulfonyl chloride to the sulfonamide by treatment with an ammonia solution.

  • Deprotection: Remove the amino-protecting group under acidic conditions to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[5].

  • Purification: Purify the final product by recrystallization or column chromatography.

Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is critical for the synthesis of Tamsulosin. A validated stability-indicating HPLC method is essential for quality control[7][8][9].

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column Chiral column, e.g., Crownpak CR(+)[7][8][9].
Mobile Phase Perchloric acid buffer (pH 1.0)[7][8][9].
Flow Rate Typically 0.8 - 1.2 mL/min.
Detection UV at 226 nm[7][8].
Column Temperature Ambient or controlled (e.g., 25 °C).
Injection Volume 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of racemic this compound and a standard solution of the pure (R)-enantiomer in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: The (S)-enantiomer will have a different retention time from the (R)-enantiomer. Calculate the enantiomeric excess (% ee) of the sample by comparing the peak areas of the two enantiomers. The limit of detection and quantification for the S-enantiomer should be determined as per ICH guidelines[7][8].

Broader Applications and Future Perspectives: Beyond Tamsulosin

While the synthesis of Tamsulosin is the primary application, the structural features of this compound present opportunities for its use as a scaffold in the development of other novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights and Lead Generation

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide range of drugs with diverse biological activities. The aminopropyl side chain also offers a handle for further chemical modification. By leveraging the known SAR of Tamsulosin and other adrenergic receptor ligands, researchers can explore modifications to the this compound core to target other receptors or achieve different selectivity profiles.

SAR_Exploration Scaffold 5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Modification1 Modification of Aminopropyl Chain Scaffold->Modification1 Modification2 Modification of Sulfonamide Group Scaffold->Modification2 Modification3 Modification of Aromatic Ring Scaffold->Modification3 New_Leads Novel Lead Compounds Modification1->New_Leads Modification2->New_Leads Modification3->New_Leads

Caption: Exploring SAR of the core scaffold.

Potential Therapeutic Areas for Derivative Synthesis
  • Other Adrenergic Receptor Subtypes: By modifying the amine substituent, it may be possible to develop ligands with selectivity for other α- or even β-adrenergic receptor subtypes, opening up possibilities for treating conditions such as hypertension, heart failure, or asthma.

  • Serotonin Receptors: The phenethylamine backbone is also present in many serotonin receptor ligands. Exploration of derivatives could lead to novel compounds with applications in CNS disorders.

  • Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and is a key feature of many enzyme inhibitors, such as carbonic anhydrase inhibitors. Derivatives of this compound could be screened for activity against various metalloenzymes.

Protocol: In Vitro Alpha-1 Adrenergic Receptor Binding Assay

To evaluate the potential of new derivatives of this compound as adrenergic receptor ligands, a radioligand binding assay is a fundamental experiment.

Materials:

  • Cell membranes expressing the target human α1-adrenergic receptor subtype (e.g., α1A, α1B, α1D).

  • Radioligand (e.g., [3H]-Prazosin).

  • Non-specific binding competitor (e.g., Phentolamine).

  • Test compounds (newly synthesized derivatives).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired α1-adrenergic receptor subtype.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding competitor.

  • Incubation: Add the cell membranes to each well and incubate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radioligand, Test Compounds, and Membranes Start->Prepare_Reagents Incubation Incubate Reagents and Membranes Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

Conclusion: A Scaffold with Untapped Promise

This compound stands as a testament to the power of chiral intermediates in modern pharmaceutical synthesis. Its established role in the production of Tamsulosin is undeniable and will continue to be a significant application. However, to view this molecule solely as a precursor is to overlook its potential as a versatile scaffold for the discovery of new medicines. By applying the principles of medicinal chemistry and leveraging the protocols outlined in this guide, researchers can unlock new therapeutic possibilities from this valuable chemical entity. The future of this compound in medicinal chemistry is not just in the well-trodden path of Tamsulosin synthesis, but in the uncharted territories of novel drug discovery.

References

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 534–538. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 534. [Link]

  • Kasawar, G. B., & Farooqui, M. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar. Retrieved from [Link]

  • Mohar, B. (2006). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Zentiva, A. S. (2008). Method of preparation of (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Lek Pharmaceuticals d.d. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Zentiva, A. S. (2005). A method of preparation of (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. WIPO Patentscope. [Link]

  • Alembic Limited. (2006). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
  • Piascik, M. T., & Perez, D. M. (2001). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 38(1), 54–58. [Link]

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Application Notes & Protocols: The Strategic Use of (R)-Enantiomers as Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern pharmaceutical science, the three-dimensional structure of a molecule is as critical as its chemical composition. For chiral drugs, which constitute over half of all marketed therapeutics, the specific spatial arrangement of atoms—its stereochemistry—can dramatically influence efficacy, safety, and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the strategic use of single enantiomers, with a focus on the (R)-enantiomer, as building blocks in drug discovery. We will delve into the pharmacological rationale for enantiomeric purity, present detailed protocols for the synthesis and analysis of these compounds, and examine the regulatory landscape that shapes their development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of stereochemistry to design safer and more effective medicines.

The Stereo-Pharmacological Imperative: Why Chirality Matters

Living systems are inherently chiral environments, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, when a chiral drug is introduced, its constituent enantiomers can interact differently with chiral biological targets such as enzymes, receptors, and transporters.[1][2][3] This differential interaction is the fundamental reason why enantiomers of a drug can behave as distinct pharmacological entities.[4]

  • Eutomer vs. Distomer: The pharmacologically active enantiomer is termed the eutomer , while the less active or inactive one is the distomer .[5] The distomer is not always benign; it can contribute to side effects, place an unnecessary metabolic burden on the patient, or even antagonize the therapeutic action of the eutomer.[6][7]

  • Improved Therapeutic Index: By isolating the eutomer (in this context, the desired (R)-enantiomer), drug developers can create a more targeted therapeutic agent. This often leads to a higher therapeutic index, meaning a wider margin between the effective dose and the toxic dose.[1][8]

  • Simplified Pharmacokinetics: Single-enantiomer drugs can exhibit simpler and more predictable pharmacokinetic profiles.[1][9] This is because the two enantiomers of a racemic drug may be absorbed, distributed, metabolized, and excreted (ADME) at different rates, leading to complex dose-response relationships.[2][10][11][12]

A classic and tragic example that underscores the importance of stereochemistry is Thalidomide. The (R)-enantiomer possesses sedative effects, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[8][13][14] This case highlighted the critical need to evaluate each enantiomer of a chiral drug separately.

Conceptual Model: Enantiomer-Receptor Binding

The differential activity of enantiomers can be visualized using a "three-point attachment" model. For an (R)-enantiomer to bind effectively to its receptor, it may require three specific interaction points. Its mirror image, the (S)-enantiomer, will not be able to align all three points simultaneously, resulting in weak or no binding.

cluster_0 Effective Binding: (R)-Enantiomer cluster_1 Ineffective Binding: (S)-Enantiomer Receptor_R Receptor Binding Site Pocket A Pocket B Pocket C Molecule_R {(R)-Enantiomer|{ Group A| Group B| Group C}} Molecule_R:g1->Receptor_R:p1 Binds Molecule_R:g2->Receptor_R:p2 Binds Molecule_R:g3->Receptor_R:p3 Binds Receptor_S Receptor Binding Site Pocket A Pocket B Pocket C Molecule_S {(S)-Enantiomer|{ Group A| Group C| Group B}} Molecule_S:g1->Receptor_S:p1 Binds Molecule_S:g2->Receptor_S:p3 No Fit Molecule_S:g3->Receptor_S:p2 No Fit

Figure 1: Conceptual diagram of enantiomer-receptor interaction.

Strategic Acquisition of Enantiopure (R)-Building Blocks

Obtaining enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. There are two primary strategies to acquire a specific (R)-enantiomer: direct synthesis (asymmetric synthesis) or separation from a 50:50 racemic mixture (chiral resolution).

A. Asymmetric Synthesis: Building Chirality Intelligently

Asymmetric synthesis, or enantioselective synthesis, is a process that preferentially forms one enantiomer over the other from an achiral or prochiral starting material.[15][16] This approach is highly efficient as it avoids the 50% theoretical yield limit of classical resolution. Key methods include:

  • Chiral Pool Synthesis: Utilizes naturally occurring enantiopure compounds (e.g., amino acids, sugars) as starting materials.[17]

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step.[15][17]

  • Enantioselective Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of an enantioenriched product.[15][18][19] This is often the most desirable method for industrial-scale synthesis.

Start Achiral Starting Material Reaction Asymmetric Reaction (e.g., Hydrogenation) Start->Reaction Catalyst Chiral Catalyst (e.g., (R)-BINAP-Ru) Catalyst->Reaction Directs Stereochemistry Product Enantioenriched (R)-Product Reaction->Product

Figure 2: General workflow for asymmetric synthesis.

B. Chiral Resolution: Separating Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[20] While this means at least half of the starting material may be discarded, it remains a widely used and practical technique, especially when an efficient asymmetric synthesis is not available.

Start Racemic Mixture ((R)-Drug + (S)-Drug) Step1 Add Chiral Resolving Agent (e.g., (S)-Acid) Start->Step1 Step2 Formation of Diastereomeric Salts ((R)-Drug/(S)-Acid) ((S)-Drug/(S)-Acid) Step1->Step2 Step3 Separation based on Physical Properties (e.g., Fractional Crystallization) Step2->Step3 Step4a Isolate Less Soluble Diastereomer Salt Step3->Step4a Crystals Step4b Soluble Diastereomer Salt in Filtrate Step3->Step4b Solution Step5a Remove Resolving Agent (e.g., Neutralization) Step4a->Step5a Step5b Remove Resolving Agent Step4b->Step5b End1 Pure (R)-Enantiomer Step5a->End1 End2 Pure (S)-Enantiomer (or recycle) Step5b->End2

Figure 3: Workflow for classical chiral resolution via diastereomer formation.

Protocol 1: Classical Resolution of a Racemic Amine using a Chiral Acid

This protocol provides a general methodology for separating a racemic amine using an enantiomerically pure carboxylic acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[20][21][22]

Objective: To isolate the (R)-enantiomer from a racemic amine.

Materials:

  • Racemic amine (e.g., (R/S)-1-phenylethylamine)

  • Enantiomerically pure resolving agent (e.g., L-(+)-Tartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

  • Acid (e.g., 2M HCl)

  • Base (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Methodology:

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a minimal amount of a suitable warm solvent (e.g., methanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (L-(+)-tartaric acid) in the same warm solvent. Note: Using 0.5 equivalents targets the crystallization of the salt of just one enantiomer.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • Dry the crystals. This is your enantioenriched diastereomeric salt (e.g., (R)-amine·L-tartrate). The other diastereomer remains in the filtrate.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water.

    • Make the solution basic by adding 2M NaOH until the pH is >12. This neutralizes the tartaric acid and liberates the free amine.

    • Extract the free amine into an organic solvent (e.g., diethyl ether) three times.

    • Combine the organic layers.

  • Final Purification:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-amine.

  • Purity Assessment:

    • Determine the enantiomeric excess (% ee) of the product using a suitable analytical method, such as Chiral HPLC (see Protocol 2).

The (R)-Enantiomer in Action: Comparative Data

The decision to develop an (R)-enantiomer is driven by data demonstrating its superior profile compared to the racemate or the (S)-enantiomer. Below is a table summarizing the properties of enantiomers for selected drugs. It is crucial to note that the desired therapeutic effect is not always associated with the (R)-configuration; the key is to identify and develop the eutomer, whichever configuration it may have.

Drug(R)-Enantiomer(S)-EnantiomerRacemic MixtureKey Insight
Thalidomide Sedative, anti-inflammatory (Eutomer for this effect)[8]Teratogenic (Causes birth defects)[13]Marketed initially; withdrawn after toxicity became apparent.A stark example of stereospecific toxicity, where the distomer is highly dangerous.[14]
Bupivacaine More cardiotoxic[8][13]Less cardiotoxic (Eutomer for safety)[8][13]Used as a local anesthetic, but carries a risk of cardiotoxicity.Led to the development of Levobupivacaine ((S)-enantiomer) as a safer alternative.[8]
Fluoxetine Metabolized differently, potential for less variable plasma levels.[1]Potent serotonin reuptake inhibitor.Marketed as Prozac®.Development of (R)-fluoxetine was halted due to cardiac safety concerns (QT prolongation), showing that single enantiomers are not always superior.[1]
Citalopram 30-fold less potent at inhibiting serotonin reuptake.[1]Primarily responsible for the antidepressant effect (Eutomer).[1]Marketed as Celexa®.Led to the successful "chiral switch" and marketing of Escitalopram ((S)-enantiomer) as Lexapro®.[6]

Protocol for Enantiomeric Purity Assessment

Verifying the success of an asymmetric synthesis or resolution is critical. The most common metric is enantiomeric excess (% ee) , which measures the purity of the sample with respect to one enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination due to its accuracy and robustness.[23][24][25]

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Objective: To quantify the ratio of (R)- and (S)-enantiomers in a sample and calculate the % ee.

Principle: Enantiomers are separated based on their differential interactions with a Chiral Stationary Phase (CSP).[24] This leads to different retention times, allowing for the quantification of each peak area.

Materials & Equipment:

  • HPLC system with a UV-Vis or other suitable detector.

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). The choice of column is compound-specific and requires method development.[23]

  • HPLC-grade solvents for the mobile phase (e.g., Hexane, Isopropanol, Ethanol).

  • Sample of the chiral compound dissolved in a suitable solvent.

  • Reference standards for the racemic mixture and, if available, the pure enantiomers.

Methodology:

  • System and Sample Preparation:

    • Prepare the mobile phase (e.g., 90:10 Hexane:Isopropanol). Filter and degas the mobile phase before use.

    • Install the appropriate chiral column and equilibrate the system by running the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Prepare a stock solution of your sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a solution of the racemic mixture for comparison.

  • Chromatographic Analysis:

    • Inject the racemic mixture first to identify the retention times (t₁) and (t₂) for the two enantiomers and to ensure the column is providing adequate separation (Resolution, Rs > 1.5 is ideal).[23]

    • Inject the prepared sample solution.

    • Record the chromatogram, ensuring the run time is sufficient for both enantiomer peaks to elute completely.

  • Data Analysis and Calculation:

    • Integrate the peak areas for the two enantiomers in your sample's chromatogram. Let Area₁ correspond to the first eluting enantiomer and Area₂ to the second.

    • Identify which peak corresponds to the (R)-enantiomer. This can be done by injecting a pure (R)-standard if available, or by referencing literature for the specific column and compound. Let's assume the (R)-enantiomer has Area₂.

    • Calculate the enantiomeric excess (% ee) using the following formula:[24]

      % ee = [ |Area₂ - Area₁| / (Area₂ + Area₁) ] x 100%

    • For example, if the area of the (R)-enantiomer is 98 and the area of the (S)-enantiomer is 2, the % ee would be: % ee = [ |98 - 2| / (98 + 2) ] x 100% = (96 / 100) x 100% = 96% ee.

Regulatory Context

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear policies regarding stereoisomeric drugs. Since 1992, the FDA has required that the individual enantiomers of a new chiral drug be studied.[1][26][27][28] The policy encourages, but does not mandate, the development of single enantiomers. Developers must justify their choice to market a racemate or a single enantiomer by providing data on the pharmacology, toxicology, and pharmacokinetics of each isomer.[26][29] This regulatory stance has been a major driver in the shift towards developing single-enantiomer drugs.[30]

Conclusion

The strategic use of pure (R)-enantiomers (or the corresponding eutomer) as building blocks is a cornerstone of rational drug design. By focusing on the single molecular entity responsible for the desired therapeutic effect, scientists can develop drugs with improved efficacy, greater safety, and more predictable pharmacokinetics. The success of this approach relies on robust methodologies for both the stereoselective synthesis and the analytical verification of enantiomeric purity. As our understanding of stereochemistry in biological systems deepens, the development of single-enantiomer therapeutics will continue to be a critical pathway to creating the next generation of safer, smarter medicines.[3]

References

  • A.A.V.V. (n.d.). Stereochemistry in Drug Action. PMC - NIH.
  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Uematsu, T., et al. (1995). Pharmacokinetics and pharmacodynamics of enantiomers of pimobendan in patients with dilated cardiomyopathy and congestive heart failure after single and repeated oral dosing. PubMed. [Link]

  • Menzel-Soglowek, S., et al. (1992). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. PubMed. [Link]

  • (1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise. [Link]

  • Drayer, D. E. (1986). Effect of chirality on pharmacokinetics and pharmacodynamics. PubMed. [Link]

  • Kannappan, V. (2025). Episode 7: Clinical Questions: Are Single Enantiomers Always Better?. Chiralpedia. [Link]

  • (2024). Single-enantiomer therapeutics: Significance and symbolism. [Link]

  • (2023). Advantages in the use of single enantiomer drugs. ResearchGate. [Link]

  • (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

  • Rocha, S., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. [Link]

  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • (n.d.). Chiral resolution. Wikipedia. [Link]

  • (n.d.). Enantioselective synthesis. Wikipedia. [Link]

  • Menzel-Soglowek, S., et al. (2025). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. ResearchGate. [Link]

  • (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • (n.d.). Chiral resolution. chemeurope.com. [Link]

  • Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews. [Link]

  • FDA (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • (n.d.). Chiral analysis. Wikipedia. [Link]

  • (1992). FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]

  • N.A. (2010). Chiral Drugs: An Overview. PubMed Central. [Link]

  • Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

  • (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Nájera, C., & Yus, M. (2020). Special Issue: Development of Asymmetric Synthesis. PMC - NIH. [Link]

  • (n.d.). Guidelines and methodologies in asymmetric synthesis and catalysis. [Link]

  • Baker, M. (2010). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]

  • (n.d.). Asymmetric Synthesis. [Link]

  • (n.d.). Enantiopure drug. Wikipedia. [Link]

  • (n.d.). chiral drugs. LabMed Discovery. [Link]

  • (n.d.). the tale of chiral switches. [Link]

  • (n.d.). Chapter 45 — Asymmetric synthesis. [Link]

  • (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]

  • (n.d.). chiral synthesis of pharmaceuticals. Bluefield Esports. [Link]

  • (n.d.). Case Study—Racemic and Non-Racemic Drugs. [Link]

  • Kumar, A. (n.d.). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. [Link]

  • Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • Liu, Y., et al. (2020). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. [Link]

  • (2022). 351 BCH3023 Why Do Enantiomers Have Different Biological Effects. YouTube. [Link]

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Application Note: A Risk-Based Approach to the Quantification of Impurities in Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Impurity Control

In pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final drug product. An impurity, as defined by the International Council for Harmonisation (ICH), is any component of a new drug substance that is not the chemical entity defined as the drug substance itself.[1][2][3] These undesired chemical substances can arise from numerous sources throughout the manufacturing process, including starting materials, by-products, intermediates, degradation products, and residual solvents.[1][2][4] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and stability of the Active Pharmaceutical Ingredient (API).[1]

Regulatory bodies, guided by frameworks like the ICH Q3A(R2) guideline, mandate a thorough understanding and control of these impurities.[1][5][6][7] This involves not only detecting and identifying impurities that are present above a certain reporting threshold (typically ≥0.05%) but also quantifying them with validated analytical procedures to ensure they remain below established qualification thresholds.[2][6] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical techniques used to quantify and characterize impurities in synthetic intermediates. It emphasizes a logical, risk-based workflow, explaining the causality behind the selection of specific techniques and outlining robust protocols for their implementation and validation.

Strategic Workflow for Impurity Analysis

A successful impurity profiling strategy is systematic. It begins with the detection of all potential impurities and progresses to identification, quantification, and finally, control. The choice of analytical technique is dictated by the physicochemical properties of the impurity and the analytical objective.

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Caption: A strategic workflow for impurity analysis from detection to control.

Core Analytical Techniques: Principles and Protocols

The foundation of impurity analysis rests on a suite of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile organic impurities, while Gas Chromatography (GC) is the standard for residual solvents. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural identification and elucidation.[4][8]

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC is the most widely used technique for impurity profiling due to its high resolving power and applicability to a broad range of non-volatile and thermally labile compounds.[9][10][] Reversed-phase HPLC (RP-HPLC) is typically the first choice, separating compounds based on their hydrophobicity. The selection of the stationary phase (e.g., C18, C8, Phenyl), mobile phase composition, and pH are critical method parameters that are optimized to achieve separation of the main API peak from all potential impurities, including isomers.[12][13] A Photodiode Array (PDA) detector is often used as it provides spectral information, which can help in peak tracking and assessing peak purity.

Detailed Protocol: RP-HPLC Method for Impurity Quantification

  • Mobile Phase Preparation:

    • Accurately prepare aqueous and organic mobile phases (e.g., 0.1% formic acid in water and acetonitrile).

    • Filter through a 0.45 µm filter and degas thoroughly to prevent pump cavitation and baseline noise. Causality: Proper mobile phase preparation is critical for reproducible retention times and stable baselines.

  • Standard and Sample Preparation:

    • Reference Standard: Prepare a stock solution of the API reference standard in a suitable diluent at a known concentration (e.g., 1.0 mg/mL).

    • Impurity Standard(s): If available, prepare stock solutions of known impurity standards.

    • Sample Solution: Accurately weigh and dissolve the synthetic intermediate sample in the diluent to the same nominal concentration as the reference standard.

    • Spiked Sample: For validation (specificity), prepare a sample of the API spiked with all known related impurities at a level near the quantification limit.[14]

  • Chromatographic Conditions (Example):

    • Column: Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) or equivalent.[15]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 5% B to 95% B over 30 minutes. Causality: A gradient elution is necessary to elute impurities with a wide range of polarities and to ensure the column is cleaned of any strongly retained compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Controlling column temperature ensures reproducible retention times.

    • Detector: PDA at a wavelength that provides an adequate response for both the API and impurities.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Calculate the relative standard deviation (RSD) for peak area and retention time (typically ≤2.0%).

    • Determine theoretical plates and tailing factor for the API peak to ensure column efficiency and peak shape. Causality: SST ensures the chromatographic system is performing adequately for the intended analysis.

  • Analysis and Calculation:

    • Inject the blank (diluent), reference standard, and sample solutions.

    • Identify impurity peaks in the sample chromatogram based on their retention times relative to the API.

    • Quantify impurities using the principle of relative response factor (RRF) if known, or by external standardisation against the API assuming an RRF of 1.0.

    • Calculation (Area %):

      • % Impurity = (Area_Impurity / (Area_API + Sum of all Impurity Areas)) * 100

Gas Chromatography (GC)

Principle & Causality: GC is the preferred method for the analysis of volatile organic compounds, making it ideal for quantifying residual solvents in synthetic intermediates.[4][16][17] As residual solvents provide no therapeutic benefit and can be toxic, their levels are strictly controlled according to ICH Q3C guidelines.[18][19] Headspace (HS) sampling is the most common sample introduction technique.[17] This is because it introduces only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile API matrix, thereby enhancing column lifetime and improving method robustness.

Detailed Protocol: Headspace GC-FID for Residual Solvent Analysis

  • Standard and Sample Preparation:

    • Diluent: Select a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).[19]

    • Standard Stock Solution: Prepare a stock solution containing all expected residual solvents at a known concentration in the diluent.

    • Working Standard: Prepare a working standard by diluting the stock solution to a concentration that corresponds to the control limit (e.g., the ICH limit).

    • Sample Solution: Accurately weigh the synthetic intermediate and dissolve it in the diluent in a headspace vial to a specified concentration (e.g., 50 mg/mL).

  • Headspace (HS) and GC Conditions (Example):

    • HS Oven Temperature: 80 °C. Causality: The temperature must be high enough to ensure efficient partitioning of solvents into the headspace but low enough to prevent degradation of the sample.

    • HS Loop Temperature: 90 °C.

    • HS Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

    • GC Column: DB-624 or equivalent phase.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 260 °C. Causality: FID is a universal detector for organic compounds and provides excellent sensitivity for residual solvents.

  • Analysis and Quantification:

    • Equilibrate the standard and sample vials in the headspace autosampler.

    • Perform the GC analysis.

    • Identify residual solvents by comparing the retention times of peaks in the sample chromatogram to those in the standard chromatogram.

    • Quantify each solvent using an external standard method.

Structural Elucidation: The Role of MS and NMR

When an unknown impurity is detected above the identification threshold (e.g., >0.1%), its structure must be elucidated.[1]

  • Mass Spectrometry (MS): Often coupled with a chromatographic inlet (LC-MS, GC-MS), MS provides molecular weight information and fragmentation patterns.[4][][21] High-resolution MS (HRMS) is particularly powerful as it can provide the elemental composition of the impurity, significantly narrowing down the number of possible structures.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.[22][23][24] It provides detailed information about the atomic framework of a molecule, including connectivity and stereochemistry.[22] A key advantage of NMR is its ability to provide structural information without needing a reference standard of the impurity itself.[24][25] For this, the impurity often needs to be isolated, for which techniques like preparative HPLC are used.[8]

dot digraph "Technique_Selection" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

start [label="Impurity Detected", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

q1 [label="Is the impurity volatile?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q2 [label="Does it have a UV chromophore?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q3 [label="Is the structure unknown?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

gc [label="Use Gas Chromatography (GC)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_uv [label="Use HPLC-UV/DAD", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_cad [label="Consider HPLC with Charged\nAerosol Detector (CAD) or ELSD"]; elucidate [label="Structural Elucidation Required", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lcms [label="LC-MS for MW & Formula"]; nmr [label="Isolate (Prep-LC) for NMR"];

start -> q1; q1 -> gc [label="Yes"]; q1 -> q2 [label="No"]; q2 -> hplc_uv [label="Yes"]; q2 -> hplc_cad [label="No"]; hplc_uv -> q3; hplc_cad -> q3; q3 -> elucidate [label="Yes"]; elucidate -> lcms; lcms -> nmr; }

Caption: Decision tree for selecting the appropriate analytical technique.

Method Validation: Ensuring Trustworthy Data

Once an analytical method for impurity quantification is developed, it must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1).[14][26][27][28] Validation ensures that the data generated is reliable, reproducible, and accurate.

Key Validation Parameters for Impurity Methods:

Parameter Purpose (Causality) Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products).[14][28]Peak purity of API and impurity peaks demonstrated; baseline resolution between adjacent peaks.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[29] Establishes the sensitivity floor of the method.Typically determined by signal-to-noise ratio (S/N ≥ 3).[30]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[29][30][31] This is the most critical parameter for impurity methods.Typically determined by S/N ratio (S/N ≥ 10)[30] and confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at this concentration.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[28]For impurities, typically from the LOQ to 120% of the specification limit.
Accuracy The closeness of test results obtained by the method to the true value. Assessed by spike recovery studies at multiple levels.Recovery of 80-120% of the true value across the specified range.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.RSD ≤ 10% for impurity concentrations at the specification limit.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[32]System suitability parameters remain within acceptable limits; peak areas and retention times are not significantly affected.

Conclusion

The quantification of impurities in synthetic intermediates is a scientifically rigorous process that underpins the safety and quality of pharmaceutical products. A combination of orthogonal analytical techniques, primarily HPLC and GC, provides the foundation for robust quantification. When unknown impurities are encountered, the hyphenated power of LC-MS and the definitive structural insight of NMR are essential. Every quantitative method must be subjected to rigorous validation according to ICH guidelines to ensure its performance is well-understood and its results are trustworthy. By adopting the systematic workflows and robust protocols outlined in this note, drug development professionals can confidently characterize and control impurities, ensuring compliance and advancing the development of safe and effective medicines.

References

  • Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy Source: LCGC International URL: [Link]

  • Title: Residual solvent testing: a review of gas-chromatographic and alternative techniques Source: PubMed URL: [Link]

  • Title: Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography Source: BrightSpec URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography Source: Almac Group URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent Source: Research and Reviews: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: NMR Structural Elucidation Testing Source: Eurolab URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation Source: BioPharm International URL: [Link]

  • Title: How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV Source: PharmaGuru URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL: [Link]

  • Title: Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design Source: RSC Publishing URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Pharmaceutical impurities and degradation products: uses and applications of NMR techniques Source: PubMed URL: [Link]

  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS Source: Scilit URL: [Link]

  • Title: Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS Source: Taylor & Francis Online URL: [Link]

  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: LinkedIn URL: [Link]

  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL: [Link]

  • Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

  • Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]

  • Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube URL: [Link]

  • Title: The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues Source: Lucrări Științifice URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

  • Title: Impurity Profiling in different analytical techniques. Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]

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Experimental protocol for scaling up the synthesis of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chiral intermediate in the manufacture of the alpha-adrenergic blocker, Tamsulosin.[1] Tamsulosin is a widely prescribed pharmaceutical for treating benign prostatic hyperplasia.[2][3] The protocol detailed herein focuses on a modern, stereoselective approach starting from D-alanine, which circumvents the need for classical chiral resolution of a racemic mixture, thereby simplifying industrial preparation and reducing production costs.[3][4] This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth technical details, explanations for critical process parameters, and safety protocols necessary for successful scale-up.

Introduction and Strategic Overview

The therapeutic efficacy of Tamsulosin is exclusively attributed to its (R)-enantiomer.[3] Consequently, securing a reliable and efficient supply of the optically pure intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is a critical objective in its manufacturing chain. Historically, production methods often involved the synthesis of a racemic mixture, followed by a demanding optical resolution process using a chiral agent like D-(-)-tartaric acid.[2][5] While effective, such resolution methods can be laborious and less atom-economical for large-scale production.

This guide focuses on a more advanced and industrially viable strategy: a stereoselective synthesis that preserves the chiral integrity of the starting material throughout the reaction sequence. The selected pathway commences with the readily available and inexpensive chiral building block, D-alanine. Through a series of robust chemical transformations—amino group protection, Friedel-Crafts acylation, chlorosulfonation, ammonolysis, and deprotection—the target molecule is synthesized with high enantiomeric purity, obviating the need for a separate resolution step.[4][6] This approach has been shown to yield the desired (R)-enantiomer with an optical purity exceeding 99%, suitable for direct use in the subsequent synthesis of Tamsulosin.[4]

Overall Synthetic Pathway

The stereoselective synthesis from D-alanine proceeds through a five-step sequence. The chirality is established by the starting material and is maintained throughout the process, as the reactions do not affect the asymmetric center.

Synthetic_Pathway D_Alanine D-Alanine Protected_Ala N-(Trifluoroacetyl)-D-alanine D_Alanine->Protected_Ala 1. (CF3CO)2O Acyl_Chloride Acyl Chloride Intermediate Protected_Ala->Acyl_Chloride 2. SOCl2, Pyridine (cat.) Friedel_Crafts_Product (R)-2-(N-(Trifluoroacetyl)amino)- 1-(4'-methoxy)phenylpropane Acyl_Chloride->Friedel_Crafts_Product 3. Anisole, AlCl3 Sulfonyl_Chloride Intermediate Sulfonyl Chloride Friedel_Crafts_Product->Sulfonyl_Chloride 4. ClSO3H Protected_Sulfonamide (R)-N-Trifluoroacetyl- 5-(2-aminopropyl)-2-methoxybenzenesulfonamide Sulfonyl_Chloride->Protected_Sulfonamide 5. Aq. NH3 Final_Product (R)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Protected_Sulfonamide->Final_Product 6. K2CO3

Caption: Stereoselective synthesis of the target intermediate from D-alanine.

Experimental Design and Rationale

Causality Behind Experimental Choices
  • Starting Material: D-alanine is selected as the chiral source due to its low cost, high optical purity, and the correct stereochemistry that leads to the desired (R)-enantiomer of the final product.

  • Amino Group Protection: The trifluoroacetyl group is an excellent choice for protecting the amine. It is highly robust and withstands the harsh conditions of both Friedel-Crafts acylation (strong Lewis acid) and chlorosulfonation (strong acid). Furthermore, it can be readily cleaved under mild basic conditions at the end of the synthesis, which prevents racemization of the final product.[4]

  • Friedel-Crafts Acylation: This classic carbon-carbon bond-forming reaction is employed to attach the protected amino-propyl side chain to the anisole ring. Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice due to its high activity. The reaction is performed in a non-polar solvent like dichloromethane (DCM) to ensure solubility of the reactants and prevent side reactions with the Lewis acid.[4] The para-substitution on anisole is strongly favored due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho position.

  • Chlorosulfonation: Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto the aromatic ring. The reaction is conducted at low temperatures (-10°C to 0°C) to control its high reactivity and prevent thermal decomposition of the substrate and side product formation.[4][7] The sulfonation occurs ortho to the activating methoxy group and meta to the deactivating acylpropyl side chain.

  • Ammonolysis: Conversion of the sulfonyl chloride to the sulfonamide is achieved with aqueous ammonia. This is a standard and highly efficient nucleophilic substitution reaction.[8]

  • Deprotection: The final step involves the hydrolysis of the trifluoroacetamide group. Using a mild base like potassium carbonate in a methanol/water solvent system is effective and avoids harsh conditions that could compromise the chiral center or other functional groups.[4]

Laboratory Workflow Visualization

The overall process can be visualized as a repeating sequence of reaction, work-up, and purification for each synthetic step, culminating in the final product analysis.

Experimental_Workflow cluster_step Single Synthetic Step Reaction Reaction Setup (Reagents, Solvent, Temp Control) Workup Quench & Aqueous Work-up (e.g., HCl wash, water wash) Reaction->Workup Reaction complete Extraction Organic Phase Extraction (e.g., EtOAc, DCM) Workup->Extraction Purification Purification (Crystallization / Column) Extraction->Purification Analysis Characterization & Purity Check (NMR, HPLC, Chiral HPLC, MS) Purification->Analysis

Caption: General experimental workflow for each step of the synthesis.

Scaled-Up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the starting material, N-(trifluoroacetyl)-D-alanine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Step 1: N-(Trifluoroacetyl)-D-alanine

(Note: This step assumes the user is starting from D-alanine. If N-(trifluoroacetyl)-D-alanine is purchased, proceed to Step 2.)

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add D-alanine (89.1 g, 1.0 mol).

  • Add ethyl trifluoroacetate (355 g, 2.5 mol) and methanol (500 mL).

  • Slowly add triethylamine (121.4 g, 1.2 mol) via the dropping funnel over 30 minutes.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.

  • Dissolve the residue in 1 M HCl (500 mL) and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product as a white solid.

Step 2: (R)-2-(N-(Trifluoroacetyl)amino)-1-(4'-methoxy)phenylpropane
  • In a 3 L flame-dried, three-neck flask under a nitrogen atmosphere, suspend N-(trifluoroacetyl)-D-alanine (185.1 g, 1.0 mol) in anhydrous dichloromethane (DCM, 1.5 L).

  • Add a catalytic amount of pyridine (2 mL) and cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (130.8 g, 1.1 mol) dropwise over 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40°C for 3 hours to form the acyl chloride.

  • Cool the solution back to 0°C. Add anisole (130 g, 1.2 mol).

  • In a separate, dry flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 146.7 g, 1.1 mol) in DCM (500 mL).

  • Slowly add the AlCl₃ suspension to the reaction mixture over 2 hours, keeping the internal temperature below 5°C.

  • Stir the reaction mixture at room temperature for 24-36 hours. Monitor progress by HPLC.

  • Once the reaction is complete, carefully quench by pouring the mixture onto a mixture of crushed ice (1.5 kg) and concentrated HCl (200 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

  • Combine all organic layers, wash with water (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by crystallization from heptane/ethyl acetate.

Step 3 & 4: Chlorosulfonation and Ammonolysis
  • Caution: This step involves highly corrosive reagents. Perform in a highly efficient fume hood.

  • To a 2 L jacketed reactor cooled to -10°C, add the product from Step 2 (275.2 g, 1.0 mol).

  • Slowly add chlorosulfonic acid (291.3 g, 2.5 mol) dropwise, ensuring the internal temperature does not exceed 0°C.

  • Stir the mixture at 0°C for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • In a separate 10 L reactor, place a mixture of crushed ice (2 kg) and concentrated aqueous ammonia (30%, 1.5 L).

  • Very slowly and carefully, transfer the reaction mixture into the ammonia/ice mixture with vigorous stirring, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • The resulting precipitate is the N-protected sulfonamide. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50°C.

Step 5: Deprotection to Yield (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
  • In a 3 L flask, suspend the dried product from the previous step (approx. 354.3 g, 1.0 mol) in methanol (1.5 L).

  • Add a solution of potassium carbonate (K₂CO₃, 276.4 g, 2.0 mol) in water (750 mL).

  • Heat the mixture to reflux (approx. 70°C) for 3-5 hours. Monitor the deprotection by HPLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Add water (1 L) to the residue. The product may precipitate. If not, extract with ethyl acetate (3 x 500 mL).

  • If a precipitate forms, filter the solid, wash with cold water, and dry. If extracted, combine organic layers, dry over MgSO₄, filter, and evaporate to yield the crude product.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/water or isopropanol) to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide as a white crystalline solid.[5]

Data Summary and Expected Results

The following tables provide an overview of the stoichiometry and expected outcomes for the synthesis.

Table 1: Reagent Quantities and Molar Equivalents (Based on 1.0 mol Scale)

Step Reagent MW ( g/mol ) Amount Moles Equivalents
2 N-(TFA)-D-alanine 185.11 185.1 g 1.0 1.0
Thionyl Chloride 118.97 130.8 g 1.1 1.1
Anisole 108.14 130.0 g 1.2 1.2
Aluminum Chloride 133.34 146.7 g 1.1 1.1
3 Friedel-Crafts Product 275.24 275.2 g 1.0 1.0
Chlorosulfonic Acid 116.52 291.3 g 2.5 2.5
4 Protected Sulfonamide 354.31 354.3 g 1.0 1.0

| | Potassium Carbonate | 138.21 | 276.4 g | 2.0 | 2.0 |

Table 2: Expected Yields and Purity Analysis

Stage Product Expected Yield Purity Target (HPLC) Chiral Purity Target (e.e.)
Friedel-Crafts Acylation (R)-2-(N-(TFA)amino)-1-(4'-methoxy)phenylpropane 75-85% >98% >99.5%
Deprotection / Final Product (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide 80-90% (from prior step) >99% >99.5%

| Overall | Final Product (from N-(TFA)-D-alanine) | 60-75% | >99% | >99.5% |

Alternative Strategy: Resolution of Racemic Mixture

For contexts where a stereoselective route is not feasible, a classical resolution of the racemic amine can be employed.

  • Diastereomeric Salt Formation: The racemic this compound is dissolved in a hot solvent mixture, typically methanol/water.[5]

  • Addition of Resolving Agent: Approximately 0.7-1.1 molar equivalents of D-(-)-tartaric acid are added to the solution.[5]

  • Crystallization: The mixture is held at an elevated temperature (e.g., 60-65°C) for several hours, then slowly cooled to allow for the selective crystallization of the (R)-amine-(D)-tartrate diastereomeric salt.[5]

  • Purification: The collected salt is subjected to one or more recrystallizations from the same solvent system to enhance the diastereomeric and enantiomeric purity to >99.5%.[5]

  • Liberation of Free Amine: The purified salt is dissolved in water and treated with a base (e.g., NaOH solution) to adjust the pH to 9.5-10.0. This neutralizes the tartaric acid and precipitates the free (R)-amine, which is then filtered, washed, and dried.[5]

Critical Safety Considerations

  • Thionyl Chloride & Chlorosulfonic Acid: Both are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle only in a dry, inert atmosphere and add dropwise to reaction mixtures.

  • Aluminum Chloride (Anhydrous): Reacts vigorously with water. The dust is corrosive and harmful if inhaled.

  • Quenching Procedures: The quenching of both the Friedel-Crafts reaction (with acid/ice) and the chlorosulfonation reaction (with ammonia/ice) are highly exothermic. Perform these steps slowly, with efficient stirring and external cooling, to maintain control of the temperature.

  • Solvent Handling: Dichloromethane is a suspected carcinogen. All solvent handling and evaporations should be done in a well-ventilated area or with appropriate engineering controls.

Conclusion

The presented stereoselective protocol offers a robust, scalable, and economically advantageous method for producing high-purity (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. By leveraging an inexpensive chiral starting material and designing a reaction sequence that preserves stereochemical integrity, this pathway provides a significant improvement over classical resolution techniques. Careful control of reaction parameters, especially temperature, and adherence to safety protocols are paramount for achieving successful and safe scale-up.

References

  • EPO Patent 1704140B1. (2011). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Google Patents. (n.d.). CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
  • Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • EPO Patent 1704140A1. (2006). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Hovione. (n.d.). Process for the preparation of tamsulosin and intermediates thereof starting from chiral phenylethylamine and using catalytic hydrogenation as the key step. [Link]

  • Boyle, J., Otty, S., & Sarojini, V. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 88(10), 1437-1439. [Link]

  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.). WO/2005/075415 A METHOD OF PREPARATION OF (R)-(-)-5(2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE. [Link]

  • Kumar, A. S., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(12). [Link]

  • Google Patents. (n.d.). WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 145, 256-270. [Link]

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. [Link]

  • Barabe, F., & Richardson, A. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9239-9244. [Link]

  • Apicule. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS No: 112101-81-2) API Intermediate Manufacturers. [Link]

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Introduction: The Imperative for Enantiopure Amines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chemoenzymatic Synthesis Routes for Chiral Amine Precursors

Chiral amines are foundational structural motifs, indispensable to the pharmaceutical, agrochemical, and fine chemical industries.[1][2] It is estimated that over 40% of small-molecule drugs contain at least one chiral amine moiety, where a specific enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful.[1][3] Consequently, the development of efficient, scalable, and sustainable methods for producing enantiomerically pure amines is a paramount objective in modern organic synthesis.[4][5]

Traditional chemical routes, such as asymmetric hydrogenation or the resolution of racemates, often rely on expensive and toxic heavy metal catalysts, require harsh reaction conditions, and can generate significant chemical waste.[1][6] Biocatalysis, which harnesses the exquisite selectivity of enzymes, has emerged as a powerful and green alternative.[7][8] Chemoenzymatic strategies, integrating enzymatic steps with conventional organic synthesis, offer unparalleled advantages in chemo-, regio-, and enantioselectivity under mild, aqueous conditions, often reducing the need for cumbersome protection/deprotection steps.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary enzymatic strategies for synthesizing chiral amine precursors. We will delve into the mechanistic underpinnings of key enzyme classes, present detailed and validated protocols, and showcase the industrial relevance of these technologies through examples like the synthesis of Sitagliptin, an anti-diabetic drug.[9][10]

Core Biocatalytic Strategies for Chiral Amine Synthesis

The modern biocatalysis toolbox for chiral amine synthesis is diverse, with several enzyme classes offering unique advantages depending on the target molecule and desired transformation. The primary approaches include asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

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Caption: Overview of major chemoenzymatic workflows.

Transaminases (TAs) for Asymmetric Synthesis

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a prochiral ketone acceptor.[3][11] This method is one of the most powerful and industrially adopted routes for producing enantiopure amines, as it can theoretically achieve a 100% yield of the desired chiral amine.[12] The reaction proceeds via a ping-pong mechanism, consisting of two half-reactions.[11]

Causality Behind the Method: The high enantioselectivity arises from the enzyme's chiral active site, which binds the prochiral ketone in a specific orientation, allowing the amino group to be delivered to only one face of the carbonyl. The primary challenge is often an unfavorable reaction equilibrium.[1] This is overcome in industrial processes by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone from isopropylamine) as it is formed.[1][13]

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Caption: The catalytic cycle of a ω-Transaminase.

Industrial Spotlight: The Synthesis of Sitagliptin A landmark example of industrial biocatalysis is the manufacturing of the anti-diabetic drug Sitagliptin.[9] Merck and Codexis developed a highly efficient process using an engineered (R)-selective ω-transaminase to convert prositagliptin ketone into the chiral amine precursor.[9][11] Through directed evolution, the enzyme was optimized to handle high substrate concentrations and exhibit near-perfect enantioselectivity (>99.95% e.e.), leading to a 13% increase in overall yield and a 19% reduction in waste compared to the previous rhodium-catalyzed hydrogenation process.[12]

Amine Dehydrogenases (AmDHs) for Reductive Amination

Amine dehydrogenases catalyze the direct asymmetric reductive amination of ketones or aldehydes using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor.[1][14] This approach is highly atom-economical, producing only water as a byproduct.[15]

Causality Behind the Method: The reaction involves the enzyme-catalyzed formation of an imine intermediate from the ketone and ammonia, followed by a stereoselective reduction of the imine by the hydride from NAD(P)H.[16] A key requirement for this process is an efficient cofactor regeneration system to continuously replenish the expensive NAD(P)H.[1] This is typically achieved by adding a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial co-substrate (glucose or formate).[1][16] Early AmDHs were engineered from amino acid dehydrogenases (AADHs) to accept ketones instead of their native α-keto acid substrates.[1][17]

Monoamine Oxidases (MAOs) for Deracemization

Deracemization is an elegant strategy that converts a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%. This is often accomplished by coupling the selective oxidation of one enantiomer with a non-selective reduction of the resulting intermediate.[18] Engineered variants of monoamine oxidase from Aspergillus niger (MAO-N) are particularly effective for this purpose.[19][20]

Causality Behind the Method: The process begins with an enantioselective MAO-N, which typically oxidizes the (S)-amine of a racemic pair to an imine intermediate, leaving the (R)-amine untouched.[20] This imine is then reduced back to the racemic amine by a non-selective chemical reducing agent, such as ammonia-borane or borohydride.[18][21] Over multiple cycles, the entire population of amine molecules is funneled towards the unreactive (R)-enantiomer, resulting in a high enantiomeric excess of the desired product.[22]

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Caption: Deracemization of a racemic amine.

Lipases for Kinetic Resolution

Kinetic resolution is a widely used method where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[23] This approach is limited to a maximum theoretical yield of 50% for a single enantiomer.[14] Lipases catalyze the enantioselective acylation of a racemic amine using an acyl donor (e.g., an alkyl ester).[24][25]

Causality Behind the Method: The lipase selectively acylates one amine enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (S-amine) unreacted.[24] The resulting mixture of the unreacted S-amine and the R-amide can then be easily separated by standard chemical techniques (e.g., extraction or chromatography) due to their different chemical properties. Candida antarctica Lipase B (CAL-B) is a common and highly effective biocatalyst for these resolutions.[24]

Comparative Overview of Enzymatic Strategies

The selection of an appropriate enzymatic strategy depends on factors like the nature of the starting material, desired yield, and process economics.

FeatureTransaminases (TAs)Amine Dehydrogenases (AmDHs)Monoamine Oxidases (MAOs)Lipases
Reaction Type Asymmetric SynthesisAsymmetric Reductive AminationDeracemization (via Kinetic Resolution)Kinetic Resolution
Starting Material Prochiral KetoneProchiral Ketone/AldehydeRacemic AmineRacemic Amine
Amine Source Amine Donor (e.g., IPA)AmmoniaN/AN/A
Cofactor PLP (catalytic)NAD(P)H (requires regeneration)FAD (regenerated by O₂)None
Max. Theoretical Yield 100%100%100%50%
Key Advantage Widely applicable, no external cofactor regeneration needed.[12]High atom economy, uses inexpensive ammonia.[14]High yields from racemic starting material.[18]Simple process, no cofactor needed.[23]
Key Challenge Unfavorable equilibrium.[1]Requires efficient cofactor regeneration system.[1]Requires a non-selective reducing agent.[22]Limited to 50% yield for the product.[14]

Protocols for Synthesis and Analysis

A self-validating protocol is essential for reproducible results. The following sections provide detailed, step-by-step methodologies for a representative transaminase-catalyzed synthesis and the subsequent analysis of enantiomeric excess.

Protocol 1: General Procedure for Transaminase-Mediated Asymmetric Synthesis

This protocol describes the synthesis of a chiral amine from a prochiral ketone using a commercially available ω-transaminase.

1. Materials and Reagents:

  • ω-Transaminase (e.g., ATA-117 or other commercially available variant)

  • Prochiral ketone substrate

  • Isopropylamine (IPA) as the amine donor

  • Pyridoxal-5'-phosphate (PLP) solution (100 mM)

  • Potassium phosphate buffer (1.0 M, pH 8.5)

  • Organic solvent (e.g., DMSO, if substrate solubility is low)

  • Sodium hydroxide (5 M) for pH adjustment and quenching

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

2. Enzyme and Reaction Buffer Preparation:

  • Prepare 100 mL of 100 mM potassium phosphate buffer (pH 8.5).

  • If using a lyophilized enzyme, dissolve it in the buffer to the desired concentration (e.g., 5-10 mg/mL).

  • Add PLP solution to the enzyme solution to a final concentration of 1 mM. PLP is a critical cofactor and its presence ensures maximum enzyme activity.[11]

3. Reaction Setup (50 mL Scale):

  • To a jacketed reaction vessel equipped with a pH probe and overhead stirrer, add 40 mL of the enzyme/PLP buffer solution.

  • Add isopropylamine to a final concentration of 1.0 M - 2.0 M. The high concentration helps drive the reaction equilibrium towards product formation.[1]

  • If the ketone substrate is a solid or poorly soluble, dissolve it in a minimal amount of DMSO (e.g., 1-5% v/v final concentration).

  • Initiate the reaction by adding the ketone substrate to a final concentration of 50-100 mM.

  • Maintain the reaction temperature at 30-40 °C and stir at 200-300 RPM.

  • Monitor the pH. The reaction consuming the amine donor will cause a drop in pH; maintain it at pH 8.5 by the controlled addition of 5 M NaOH.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals. Quench the aliquot with an equal volume of 5 M NaOH, extract with ethyl acetate, and analyze by GC or HPLC.

  • Once the reaction has reached completion (typically 12-24 hours), stop the stirring and quench the entire reaction by adjusting the pH to >12 with 5 M NaOH to ensure the product amine is in its free base form.

  • Extract the product amine from the aqueous phase with ethyl acetate or MTBE (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral amine.

5. Product Validation:

  • Determine the isolated yield.

  • Confirm the product identity using ¹H NMR and MS.

  • Crucially, determine the enantiomeric excess (e.e.) using the chiral HPLC protocol below.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Accurate determination of enantiomeric excess is critical for validating the success of an asymmetric synthesis.[26]

1. Instrumentation and Column:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.[26]

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for separating amine enantiomers.[26]

2. Sample Preparation and Derivatization (if necessary):

  • Many simple amines lack a strong UV chromophore. If this is the case, derivatization is required.[27]

    • Dissolve ~1 mg of the amine product in 1 mL of acetonitrile.

    • Add 1.2 equivalents of a derivatizing agent like 3,5-dinitrobenzoyl chloride and 1.5 equivalents of a base like triethylamine.[27]

    • Allow the reaction to proceed for 1-2 hours at room temperature. The resulting amide will be strongly UV-active.

  • If the amine has a sufficient chromophore, dissolve ~1 mg in 1 mL of the mobile phase.

  • Prepare a racemic standard of the amine (or its derivative) in the same manner to establish the retention times of both enantiomers.

3. Chromatographic Conditions (General Guideline):

  • Mobile Phase: A mixture of hexane and isopropanol is a common starting point. A typical ratio is 90:10 (Hexane:IPA). A small amount of an additive like diethylamine (0.1%) is often required to improve peak shape for amines.

  • Flow Rate: 1.0 mL/min.[26]

  • Column Temperature: 25 °C.[26]

  • Detection Wavelength: 254 nm (for derivatized amines) or a wavelength appropriate for the underivatized analyte.

  • Injection Volume: 10 µL.

4. Analysis and Calculation:

  • First, inject the racemic standard to identify the retention times (t₁) and (t₂) for the two enantiomers.

  • Next, inject the synthesized sample.

  • Integrate the peak areas (A₁ and A₂) corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).

Conclusion and Future Outlook

Chemoenzymatic synthesis has matured from an academic curiosity into a robust and indispensable tool for the production of chiral amine precursors.[9] The continued discovery of novel enzymes and the powerful techniques of directed evolution and protein engineering are constantly expanding the biocatalytic toolbox.[1][16][21] Enzymes like transaminases, amine dehydrogenases, and monoamine oxidases now enable the synthesis of a vast array of chiral amines with unparalleled selectivity and under sustainable conditions.[1] For researchers and drug development professionals, leveraging these biocatalytic methods is no longer just an option for "green chemistry," but a strategic advantage for creating complex chiral molecules efficiently, economically, and safely.

References

  • Parmeggiani, F., et al. (2017). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Available at: [Link]

  • Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Expert Opinion on Drug Discovery. Available at: [Link]

  • Farinas, E., Bulter, T., & Arnold, F. (2001). Directed evolution of enzymes: new biocatalysts for asymmetric synthesis. Current Opinion in Biotechnology. Available at: [Link]

  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis. Available at: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]

  • Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Taylor & Francis Online. Available at: [Link]

  • Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. PubMed. Available at: [Link]

  • Parmeggiani, F., et al. (2017). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . Available at: [Link]

  • Unknown Author. (n.d.). Novel Reductive Aminases for the Preparation of Chiral Amines. Research Explorer. Available at: [Link]

  • Abrahamson, M. J., et al. (2013). The Evolution of an Amine Dehydrogenase Biocatalyst for the Asymmetric Production of Chiral Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Preprints.org. Available at: [Link]

  • Montgomery, S. L., et al. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]

  • Liu, J., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Patel, R. N. (2008). Chemo-enzymatic synthesis of pharmaceutical intermediates. Expert Opinion on Drug Discovery. Available at: [Link]

  • Aleku, G. A., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Catalysis Science & Technology. Available at: [Link]

  • Abrahamson, M., et al. (2013). The Evolution of an Amine Dehydrogenase Biocatalyst for the Asymmetric Production of Chiral Amines. ResearchGate. Available at: [Link]

  • Pellis, A., et al. (2022). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts. Available at: [Link]

  • Mathew, S., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Catalysis. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Peter, S., et al. (2014). Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion. Angewandte Chemie International Edition. Available at: [Link]

  • Forró, E. & Fülöp, F. (2007). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. ResearchGate. Available at: [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. Available at: [Link]

  • Gotor, V., et al. (1998). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]

  • Carr, R., et al. (2018). Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. ACS Catalysis. Available at: [Link]

  • Szymański, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]

  • Ghislieri, F. & Turner, N. J. (2014). A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines. Journal of the American Chemical Society. Available at: [Link]

  • Ghislieri, F., et al. (2017). Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Available at: [Link]

  • Bommarius, B. R., et al. (2014). Development of an Amine Dehydrogenase for Synthesis of Chiral Amines. ChemCatChem. Available at: [Link]

  • Heath, R. S., et al. (2015). Monoamine Oxidase–ω-Transaminase Cascade for the Deracemisation and Dealkylation of Amines. ResearchGate. Available at: [Link]

  • Truppo, M. D. (2012). Synthesis of Chiral Amines Using Transaminases. ResearchGate. Available at: [Link]

  • G. E. M. T. (2000). Resolution of chiral amines. Google Patents.
  • Wang, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Kelly, P. P., et al. (2018). Transaminases for chiral amine synthesis. ResearchGate. Available at: [Link]

  • Corberán, V. C., et al. (2021). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Green Chemistry. Available at: [Link]

  • Patil, D. N., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]

  • Patil, D. N., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. KAUST Repository. Available at: [Link]

  • Unknown Author. (n.d.). Amine dehydrogenase catalyzed chiral amine synthesis with ammonia. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Li, Z., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic Letters. Available at: [Link]

  • Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Chen, Y., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor yield in the synthesis of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This critical intermediate, essential for the production of pharmaceuticals like Tamsulosin, presents several synthetic challenges that can lead to suboptimal yields.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your experimental outcomes.

Synthetic Routes at a Glance

The synthesis of this compound can be approached through several pathways. Understanding your chosen route is the first step in effective troubleshooting. Common strategies include:

  • Reductive Amination of a Ketone Precursor: A prevalent method involves the reductive amination of 5-acetonyl-2-methoxybenzenesulfonamide. This route requires careful control of the reduction conditions to ensure high conversion and prevent side reactions.[3]

  • Chiral Synthesis from D-Alanine: An elegant approach to control stereochemistry involves starting with a chiral building block like D-alanine, which is coupled with methoxybenzene via a Friedel-Crafts reaction, followed by further functional group manipulations.[3][4]

  • Reduction of a Nitroalkene Intermediate: This pathway typically involves a Henry reaction between a substituted benzaldehyde and a nitroalkane, followed by reduction of the nitro group and the alkene. The subsequent steps then build the sulfonamide functionality.

  • Resolution of a Racemic Mixture: Often, a racemic version of the final compound or a key intermediate is synthesized, followed by resolution using a chiral acid, such as D-(-)-tartaric acid, to isolate the desired (R)-enantiomer.[5]

The following troubleshooting guide is structured to address issues that are common across these synthetic variations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield is critically low. How should I begin my investigation?

A low overall yield in a multi-step synthesis is a common but frustrating problem. A systematic, step-by-step analysis is more effective than random parameter changes.

Causality: Poor yield is rarely due to a single factor. It is typically an accumulation of smaller losses at each stage: incomplete reactions, mechanical losses during workup and transfer, side product formation, and inefficient purification.

Troubleshooting Protocol:

  • Analyze Each Step in Isolation: Do not proceed to the next step until you have confidently characterized the product of the current one. Run a small-scale reaction for each step and calculate the isolated yield. This will pinpoint the most problematic transformation.

  • In-Process Controls (IPCs): Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress and identify the formation of byproducts in real-time.

  • Re-evaluate Reagent Quality: Ensure all reagents and solvents are of the appropriate grade and are free from contaminants, especially water. Anhydrous conditions are critical for many steps, including Friedel-Crafts reactions and the handling of sulfonyl chlorides.[6]

Below is a logical workflow to guide your investigation.

G cluster_solutions Potential Causes & Corrective Actions start Low Overall Yield Detected reagent_check Step 1: Verify Purity & Stoichiometry of All Starting Materials start->reagent_check step_analysis Step 2: Analyze Each Synthetic Step Individually for Yield & Purity reagent_check->step_analysis reaction1 Reaction A (e.g., Chlorosulfonation) step_analysis->reaction1 reaction2 Reaction B (e.g., Reduction) step_analysis->reaction2 reaction3 Reaction C (e.g., Purification) step_analysis->reaction3 cause1 Moisture Contamination? → Dry Solvents/Reagents, Use Inert Atmosphere reaction1->cause1 If Yield <85% cause2 Incorrect Temperature? → Optimize & Strictly Control Reaction Temperature reaction1->cause2 If Yield <85% cause3 Side Reaction? → Identify by LCMS/NMR, Adjust Conditions (e.g., add reagent slower) reaction1->cause3 If Yield <85% reaction2->cause2 If Yield <90% reaction2->cause3 If Yield <90% cause4 Purification Loss? → Optimize Recrystallization Solvent, Consider Chromatography reaction3->cause4 If Recovery <80%

Caption: A logical workflow for troubleshooting low yield.

Q2: The chlorosulfonation of the aromatic ring results in a dark, tarry mixture with minimal desired product. What is happening?

Causality: This step, which converts an activated aromatic ring into a sulfonyl chloride, typically uses harsh reagents like chlorosulfonic acid (ClSO₃H).[3] Uncontrolled reactions can lead to charring (decomposition) and polymerization. The high reactivity of the reagent makes this step exquisitely sensitive to reaction conditions.

Troubleshooting Protocol:

Symptom Probable Cause Recommended Solution
Immediate darkening/charring upon reagent addition Runaway Exothermic Reaction: The reaction is highly exothermic. Adding the chlorosulfonic acid too quickly causes a rapid temperature spike, leading to decomposition.Add the chlorosulfonic acid dropwise at a low temperature (e.g., 0 to -10 °C) with vigorous stirring. Use an ice/salt or dry ice/acetone bath for precise temperature control.
Low conversion to sulfonyl chloride Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce HCl and H₂SO₄, consuming the reagent and preventing the desired reaction.Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Formation of multiple products (isomers) Poor Regiocontrol: The methoxy group is ortho-, para-directing. While the aminopropyl chain provides steric hindrance, some reaction at the undesired ortho position can occur if conditions are too harsh.Lowering the reaction temperature can improve selectivity. Ensure the starting material is pure, as impurities can alter the directing effects.

Self-Validation Check: Before proceeding to ammonolysis, take a small aliquot of the reaction mixture and carefully quench it into cold methanol. Analyze the resulting methyl sulfonate ester by LC-MS or NMR to confirm the successful formation of the sulfonyl chloride.

Q3: My reduction of the nitroalkene precursor is incomplete or forming multiple byproducts.

Causality: The reduction of an aliphatic nitro group to a primary amine can be challenging. Common reducing agents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and can be difficult to control, while catalytic hydrogenation can be slow or poisoned by sulfur-containing compounds.[7] Incomplete reduction can leave oximes or hydroxylamines as impurities, while over-reduction of other functional groups can also occur.[8]

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • LiAlH₄: This is a very effective but aggressive reagent. Use a significant excess (3-5 equivalents) in an anhydrous ether solvent like THF.[7][9] A common issue is the formation of complex aluminum salts during workup, which can trap the product and lower the isolated yield. A Fieser workup (sequential addition of water, then NaOH solution, then more water) is critical for generating a granular, filterable aluminum salt precipitate.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method but can be slow. Ensure the catalyst is active and not poisoned. Use a suitable solvent like methanol or ethanol under pressure (50-100 psi) to increase the reaction rate. This method is generally preferred for its safety and cleaner reaction profile.[7]

    • Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl): A classic and often reliable method. It is particularly good for aromatic nitro groups but also works for aliphatic ones. The reaction generates metal salts that must be carefully removed during workup.[7][10]

  • Minimizing Side Products:

    • Temperature Control: Perform LiAlH₄ reductions at 0 °C initially, then allow them to warm to room temperature or reflux gently. Overheating can lead to side reactions.

    • Purity of Nitroalkene: Impurities from the preceding Henry reaction can interfere with the reduction. Ensure the nitroalkene is purified before this step.

G cluster_side Potential Side Products Nitroalkene Nitroalkene Precursor Amine Desired Primary Amine (Target Product) Nitroalkene->Amine Complete Reduction (e.g., LiAlH₄, H₂/Pd-C, Fe/HCl) Oxime Oxime Nitroalkene->Oxime Incomplete Reduction Hydroxylamine Hydroxylamine Nitroalkene->Hydroxylamine Partial Reduction Dimer Azo/Azoxy Dimer (less common for aliphatic) Nitroalkene->Dimer Reductive Coupling

Caption: Reduction pathways and potential side reactions.

Q4: I am using an amine protecting group (e.g., Boc), but the deprotection step is giving a low yield.

Causality: The tert-butoxycarbonyl (Boc) group is a common amine protecting group removed under acidic conditions.[11] Low yields during deprotection are often caused by incomplete reaction, degradation of the product under harsh acidic conditions, or difficult isolation of the resulting amine salt.

Troubleshooting Protocol:

  • Ensure Complete Cleavage:

    • Reagent: Use a strong acid like trifluoroacetic acid (TFA), often neat or diluted in dichloromethane (DCM).[12] A 25-50% TFA/DCM solution is typically sufficient.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The Boc-protected starting material has a very different polarity from the free amine product. The reaction should be complete within 1-2 hours at room temperature.

    • Scavengers: The cleavage of the Boc group generates a reactive tert-butyl cation, which can cause side reactions (e.g., alkylation of the electron-rich aromatic ring). If you suspect this is an issue, add a scavenger like triethylsilane or anisole to the reaction mixture.

  • Product Isolation:

    • Removal of Acid: After the reaction is complete, the excess TFA must be thoroughly removed under reduced pressure.

    • Conversion to Free Base: The product is initially an ammonium trifluoroacetate salt. To isolate the neutral amine, dissolve the residue in water and basify carefully with a base like sodium carbonate or dilute sodium hydroxide to a pH of 9-10.[5]

    • Extraction: Extract the free amine into an organic solvent like ethyl acetate or DCM. Ensure you perform multiple extractions to maximize recovery. Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Frequently Asked Questions (FAQs)

  • What are the most critical quality attributes for the starting materials?

    • For any step involving organometallics or strong acids/bases (e.g., Friedel-Crafts, LiAlH₄ reduction, chlorosulfonation), the most critical attribute is the absence of water. For chiral syntheses, the enantiomeric purity of the starting material (e.g., D-alanine) is paramount and should be >99% e.e.

  • How can I effectively purify the final product?

    • The final product is a crystalline solid.[3] Recrystallization is the most common purification method. A mixed solvent system, such as methanol/water or ethanol/heptane, often gives the best results. If you are isolating a specific enantiomer that was prepared via resolution, purification involves crystallizing the diastereomeric salt (e.g., the tartrate salt) to high enantiomeric excess before liberating the free amine.[5]

  • What are the key safety precautions for this synthesis?

    • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

    • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere. The workup procedure generates flammable hydrogen gas.

    • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation vessel and ensure there are no ignition sources. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; filter it carefully while it is still wet with solvent.

References

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)
  • RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis - Benchchem.
  • CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Nitro Reduction - Common Conditions.
  • R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide synthesis - chemicalbook.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).
  • US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)
  • Expected yield from LiAlH4 reduction of nitropropene to alkyl amine? - Sciencemadness.org. (2014).
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Reduction of nitro compounds - Wikipedia.
  • WO/2005/075415 A METHOD OF PREPARATION OF (R)-(-)-5(2-AMINOPROPYL)
  • EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google P

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Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Aminopropyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the sulfonylation of aminopropyl benzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this crucial transformation, ensuring high-yield, high-purity synthesis of the desired sulfonamides.

Foundational Principles: Understanding the Sulfonylation Reaction

The sulfonylation of an amine involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide (R'-NHSO₂R).[1][2] This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).[3] The HCl generated is typically neutralized by a base present in the reaction mixture.[4]

A critical challenge in the sulfonylation of primary amines, such as aminopropyl benzene derivatives, is the potential for a subsequent reaction. The initially formed monosulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to yield an undesired di-sulfonylated product.[4][5] Controlling the selectivity between mono- and di-sulfonylation is paramount for a successful synthesis.[4]

Core Experimental Protocol: Mono-Sulfonylation of an Aminopropyl Benzene Derivative

This protocol provides a general, robust starting point for the mono-sulfonylation of a generic aminopropyl benzene derivative. Optimization will likely be required based on the specific electronic and steric properties of your substrate.

Materials:

  • Aminopropyl benzene derivative (1.0 eq)

  • Aryl or alkyl sulfonyl chloride (1.0 - 1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[6]

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 eq)[4][6]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopropyl benzene derivative (1.0 eq) and the tertiary amine base (1.5 - 2.0 eq) in the chosen anhydrous aprotic solvent.[4][6] Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.[6][7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[4] Lowering the temperature is a key strategy to control the reaction rate and minimize side reactions.[4]

  • Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 - 1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[4] Slow addition is crucial to maintain a low concentration of the sulfonyl chloride, which favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, thus minimizing di-sulfonylation.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The reaction is typically complete within a few hours at 0 °C to room temperature.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl and unreacted sulfonyl chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-sulfonamide.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amine & Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 reagent_add Dropwise Addition of Sulfonyl Chloride prep2->reagent_add monitor Monitor by TLC/LC-MS reagent_add->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Sulfonamide

Caption: General workflow for the sulfonylation of aminopropyl benzene derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the sulfonylation of aminopropyl benzene derivatives in a question-and-answer format.

Q1: My reaction yield is very low, or there is no product formation. What are the likely causes and how can I fix it?

A1: Low or no product formation can stem from several factors. A systematic check of your reagents and conditions is the best approach.[8]

Possible Cause Troubleshooting Steps & Explanation
Degraded Sulfonyl Chloride Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, converting them into unreactive sulfonic acids.[6][7] Solution: Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[6]
Inactive Amine The amine starting material may be of poor quality or could have reacted with atmospheric CO₂ to form a carbamate.[5] Solution: Check the purity of your amine. If it is a salt (e.g., hydrochloride), ensure it has been neutralized with a suitable base before the reaction.
Inappropriate Solvent Poor solubility of reactants can significantly slow down the reaction.[5] Solution: Use a dry, aprotic solvent in which all reactants are soluble.[6] If solubility remains an issue, consider a more polar aprotic solvent like DMF or a solvent mixture.
Insufficient Base Strength or Amount The base is critical for neutralizing the HCl byproduct.[4] A weak base may not be effective.[5] Solution: Ensure you are using at least 1.5 equivalents of a suitable tertiary amine base like triethylamine or pyridine. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial.[6]
Low Reaction Temperature While low temperatures are generally preferred to control selectivity, they can also slow down the reaction rate, especially with less reactive substrates.[5] Solution: If the reaction is stalled at 0 °C, allow it to slowly warm to room temperature and monitor its progress.[4] A modest increase in temperature can sometimes be necessary.

Q2: I am observing a significant amount of a di-sulfonated byproduct. How can I improve the selectivity for the mono-sulfonamide?

A2: The formation of the di-sulfonated product is a common side reaction with primary amines.[4] Several parameters can be adjusted to favor mono-sulfonylation.

Parameter Optimization Strategy & Rationale
Stoichiometry Using an excess of the sulfonyl chloride will drive the reaction towards di-sulfonylation. Solution: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine.[5]
Rate of Addition Rapid addition of the sulfonyl chloride creates localized high concentrations, increasing the likelihood of the mono-sulfonamide reacting further. Solution: Add the sulfonyl chloride solution dropwise over an extended period (30-60 minutes or longer) to keep its concentration low at all times.[4]
Base An excess of a strong base can deprotonate the mono-sulfonamide, making it more nucleophilic and prone to a second sulfonylation.[4] Solution: Use a base like pyridine, which is sufficient to neutralize HCl but less likely to deprotonate the sulfonamide. Avoid using very strong, non-hindered bases in large excess if di-sulfonylation is a problem.
Temperature Lower temperatures generally disfavor the second, typically slower, sulfonylation step more than the initial reaction. Solution: Conduct the reaction at 0 °C or even lower temperatures (e.g., -20 °C).[4]
Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Side Products? low_yield Low Yield start->low_yield side_product Side Products start->side_product check_reagents Check Reagent Quality (Amine, SO2Cl) low_yield->check_reagents Reagent Degradation? check_conditions Review Conditions (Base, Solvent, Temp) low_yield->check_conditions Suboptimal Conditions? di_sulf Di-sulfonylation? side_product->di_sulf other_side Other Impurities? side_product->other_side reagent_sol Use Fresh/Purified Reagents Run under Inert Atmosphere check_reagents->reagent_sol conditions_sol Increase Temp Slowly Use Stronger Base (DBU) Ensure Solubility check_conditions->conditions_sol di_sulf_sol Use 1:1 Stoichiometry Slow SO2Cl Addition Lower Temperature (0 °C) di_sulf->di_sulf_sol other_side_sol Check for Solvent Reactivity Optimize Work-up/Purification other_side->other_side_sol

Caption: A decision tree for troubleshooting common sulfonylation issues.

Frequently Asked Questions (FAQs)

Q3: Can I use 4-Dimethylaminopyridine (DMAP) as a catalyst in my reaction?

A3: Yes, DMAP can be a highly effective catalyst for sulfonylation reactions, particularly for less nucleophilic or sterically hindered amines.[9] DMAP functions as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[9][10] This intermediate is then more readily attacked by the amine. In some cases, DMAP can be used as the sole base, eliminating the need for other tertiary amines.[9] A catalytic amount (e.g., 10 mol%) is often sufficient to significantly accelerate the reaction.[11][12]

Q4: My aminopropyl benzene derivative is electron-deficient. What modifications to the protocol should I consider?

A4: Electron-withdrawing groups on the benzene ring will decrease the nucleophilicity of the amine, making the reaction slower. To address this, you can consider several strategies:

  • Increase Reaction Temperature: After the initial slow addition at 0 °C, allowing the reaction to warm to room temperature or even gentle heating may be necessary.[6]

  • Use a More Forcing Solvent: Solvents like DMF or DMSO can help to accelerate reactions involving less reactive nucleophiles.[6]

  • Employ a Catalyst: As mentioned above, adding catalytic DMAP can be very effective for activating the sulfonyl chloride towards attack by a weaker nucleophile.[9]

Q5: Are there alternative methods for synthesizing sulfonamides if the reaction with sulfonyl chloride fails?

A5: Yes, if direct sulfonylation with a sulfonyl chloride proves problematic, several alternative methods exist:

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a pronucleophile, including sulfonamides, in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[13][14] This can be a powerful method, particularly for forming N-alkyl sulfonamides.[15]

  • Oxidative Coupling: Protocols exist for the direct oxidative coupling of thiols and amines to form sulfonamides, avoiding the need to pre-form a sulfonyl chloride.[15][16]

  • Reaction with Sulfonic Acids: Under certain conditions, sulfonamides can be synthesized directly from sulfonic acids or their salts, often facilitated by microwave irradiation.[17]

Q6: I am having difficulty purifying my sulfonamide product. Any suggestions?

A6: Sulfonamides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Crystallization: If your product is a solid, recrystallization is often an excellent method for purification.[18] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Chromatography: When using silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of a more polar solvent like methanol may be necessary for highly polar sulfonamides.

  • Acid/Base Wash: During the work-up, ensure thorough washing with aqueous sodium bicarbonate to remove any residual sulfonic acid starting material. If your product is not base-sensitive, a wash with dilute aqueous NaOH can also be effective.

References

  • Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Pyridosulfonamide Synthesis. Benchchem.
  • Troubleshooting low yield in amine sulfonylation reactions. Benchchem.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH. 2017-05-03.
  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
  • Microwave-assisted sulfonylation of various structurally amines. . Available from:

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. 2017-05.
  • Application Note – Mitsunobu. Sigma-Aldrich.
  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar. 2010.
  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. 2025-10-23.
  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry - ACS Publications.
  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. 2021-07-31.
  • Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH. 2023-02-27.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. eScholarship.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing). 2021-10-01.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • Sulfonyl halide. Wikipedia.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. 2025-11-28.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage. 2025-09-30.
  • Sulfonamide purification process. US2777844A - Google Patents.
  • What are some common causes of low reaction yields? : r/Chempros. Reddit. 2024-11-20.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. 2020-05-18.
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  • Selected examples of sulfonylation reactions of benzene and its... ResearchGate.
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  • Studies on sensitivity to plasticizers; ortho-nitrobiphenyl, N-isopropyl benzene sulfonamide ... PubMed.

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Polar Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of polar sulfonamides. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal peak symmetry and robust analytical results. We will delve into the common causes of peak tailing with this specific class of compounds and provide actionable, in-depth troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why do my polar sulfonamide peaks frequently exhibit tailing in reversed-phase HPLC?

Peak tailing for polar sulfonamides in reversed-phase HPLC is predominantly caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. However, polar sulfonamides, which often contain amine and other basic functional groups, can engage in undesirable secondary interactions with the silica-based stationary phase.[2]

The most common culprit is the interaction with residual silanol groups (Si-OH) on the silica surface.[1][3][4] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-), leading to strong electrostatic interactions with protonated basic sulfonamides.[4][5][6] This mixed-mode retention mechanism (hydrophobic and ionic) results in a portion of the analyte molecules being more strongly retained, leading to a delayed elution and a characteristic tailing peak shape.[2][4][7]

dot graph TD{ subgraph "Primary Cause of Peak Tailing for Polar Sulfonamides" A["Polar Sulfonamide (Basic functional groups)"] --> B{"Silica-Based C18 Column"}; B --> C["Residual Silanol Groups (Si-OH)"]; C --> D["Ionized Silanols (Si-O-) at pH > 3"]; A --> D; D --> E["Strong Secondary Ionic Interactions"]; E --> F["Delayed Elution of a Portion of Analyte"]; F --> G["Peak Tailing"]; end

} caption: "Interaction leading to peak tailing."

Troubleshooting Guides

Problem 1: My sulfonamide peak is tailing, and I suspect silanol interactions.

Causality: At a mobile phase pH above 3, residual silanol groups on the silica stationary phase become deprotonated and negatively charged.[2] If your polar sulfonamide has a basic functional group (like an amino group), it will be protonated and positively charged. This leads to a strong secondary ionic interaction, causing peak tailing.[4][5][6]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[8]

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer (e.g., phosphate or acetate) helps to maintain a stable, low pH and can also increase the ionic strength of the mobile phase, which can help to mask the silanol interactions.[5][6][8]

    • Competing Bases: Additives like triethylamine (TEA) can be used in small concentrations. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from your sulfonamide analyte.[9][10] However, modern, high-purity columns often make this unnecessary.[8]

  • Column Selection:

    • End-Capped Columns: Opt for columns that are "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilyl), effectively shielding them.[1][8]

    • Base-Deactivated Columns: These are specifically designed with a very low concentration of accessible silanol groups to minimize secondary interactions with basic compounds.[8]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanols and improve peak shape for basic analytes.[1]

  • Objective: To prepare a mobile phase at pH 2.8 to minimize silanol interactions.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (or methanol)

    • Formic acid (or trifluoroacetic acid - TFA)

    • Ammonium formate

  • Procedure:

    • Prepare the aqueous portion of the mobile phase. For a 10 mM ammonium formate buffer, dissolve the appropriate amount of ammonium formate in HPLC-grade water.

    • Carefully add formic acid dropwise to the aqueous solution while monitoring with a calibrated pH meter until a stable pH of 2.8 is reached.

    • Filter the aqueous buffer through a 0.22 µm membrane filter to remove any particulates.

    • Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 80:20 v/v aqueous:organic).

    • Degas the final mobile phase using sonication or vacuum filtration before use.

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.0Protonates silanol groups, minimizing secondary ionic interactions.[8]
Buffer Concentration 10-25 mMMaintains stable pH and can increase ionic strength to mask silanol effects.[8]
Competing Base (TEA) 0.1% (if necessary)Competitively binds to active silanol sites.[9][10]
Problem 2: Adjusting the pH helped, but there is still some peak tailing, especially with multi-component sulfonamide samples.

Causality: If you are analyzing sulfonamides with varying pKa values, a single mobile phase pH may not be optimal for all compounds.[1] A pH close to the pKa of a specific sulfonamide can lead to it existing in both ionized and non-ionized forms, resulting in peak splitting or tailing.[1] Additionally, some sulfonamides are capable of chelating with trace metal ions present in the HPLC system or on the stationary phase, which can be another source of peak tailing.[3][11][12][13]

Solutions:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your sulfonamide analytes to ensure they are in a single ionic form.

  • Use of Chelating Agents: If metal chelation is suspected, adding a weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[14][15] These agents will bind to the metal ions, preventing them from interacting with your sulfonamide analytes.

  • Inert HPLC System: Consider using a biocompatible or metal-free HPLC system, as stainless steel components can be a source of metal ion contamination that leads to peak tailing for chelating compounds.[15][16]

  • Column Choice: Modern columns made with high-purity silica have a lower metal content, which can significantly reduce these secondary interactions.[9]

G

References

  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers.PubMed.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • HPLC Troubleshooting Guide.SCION Instruments.
  • HPLC Troubleshooting Guide.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • What Causes Peak Tailing in HPLC?Chrom Tech, Inc.
  • Peak Tailing in HPLC.Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • The Theory of HPLC Column Chemistry.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • What is the effect of free silanols in RPLC and how to reduce it?Pharma Growth Hub.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • LABTips: How to Prevent Tailing Peaks in HPLC.Labcompare.com.
  • HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.PubMed.
  • Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
  • Infographic: What's the Best Column for Polar Compound Retention?
  • Reasons for Peak Tailing of HPLC Column.Hawach.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • HPLC and UHPLC Column Selection Guide.Sigma-Aldrich.
  • HPLC Column Selection: Solve the Separ
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.PMC - NIH.
  • How Do I Choose? A guide to HPLC column selection.Agilent.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.Thermo Fisher Scientific.
  • Investigating chelating sulfonamides and their use in metalloproteinase inhibitors.Dalton Transactions (RSC Publishing).
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • Sulfonamide (medicine).Wikipedia.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.PubMed.
  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy.ACS Medicinal Chemistry Letters.

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Common by-products in the synthesis of Tamsulosin and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tamsulosin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Tamsulosin. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed analytical protocols to help you identify and control common by-products, ensuring the quality and efficiency of your manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of by-products observed in Tamsulosin synthesis?

A1: During the synthesis and storage of Tamsulosin, several types of impurities can form. These are broadly categorized as process-related impurities, degradation products, and residual solvents.[1] Process-related impurities can originate from starting materials or be generated as by-products during intermediate steps.[2][3] Degradation products typically arise from hydrolysis, oxidation, or photolysis of the active pharmaceutical ingredient (API).[4][5]

Q2: A significant dimeric impurity has been detected in our process. What is its likely origin?

A2: The formation of a symmetrical dimeric impurity, comprised of two Tamsulosin subunits, has been reported.[1][6] This impurity can significantly impact the overall yield.[6] Its origin is often traced back to impurities present in the starting materials used for the synthesis of a key intermediate.[7] Specifically, a dimeric precursor in the amine starting material can lead to the formation of this Tamsulosin dimer.[7][8]

Q3: What are the typical analytical techniques used to identify and quantify Tamsulosin impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for detecting and quantifying impurities in Tamsulosin.[2] For structural elucidation and identification of unknown by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural assignment of isolated impurities.[6][9]

Q4: Are there specific impurities associated with the final coupling step in Tamsulosin synthesis?

A4: Yes, the final step, which typically involves the reaction of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a 2-(2-ethoxyphenoxy)ethyl derivative, can generate specific by-products. One such issue is the potential for the reaction between two molecules of the bromide and the amine, leading to a disubstituted by-product.[10] Careful control of reaction conditions is crucial to minimize this.

Tamsulosin Synthesis Pathway and By-product Formation

The following diagram illustrates a common synthetic route for Tamsulosin, highlighting the stages where key by-products may be formed.

Tamsulosin_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Assembly & Purification cluster_impurities Potential By-product Formation SM Starting Materials (e.g., p-methoxyphenylacetone) Inter1 (R,R)-[2-(4-methoxyphenyl)-1-methylethyl]- (1-phenylethyl)amine SM->Inter1 Reductive Amination Imp2 Dimeric Impurity Precursor SM->Imp2 Contaminated Starting Material Inter2 R,R-2-methoxy-5-[2-(1-phenylethylamino)- propyl]benzenesulfonic acid Inter1->Inter2 Chlorosulfonation Imp1 Racemic & Diastereomeric Impurities Inter1->Imp1 Incomplete Chiral Resolution KeyInt Key Intermediate: (R)-(-)-5-(2-Aminopropyl)-2- Methoxybenzenesulphonamide HCl Inter2->KeyInt Hydrogenolysis Imp3 Desulfonamide By-product Inter2->Imp3 Side reactions during chlorosulfonation TamsulosinBase Tamsulosin Base KeyInt->TamsulosinBase Coupling Reaction SideChain 2-(2-ethoxyphenoxy)ethyl derivative SideChain->TamsulosinBase Coupling Reaction TamsulosinHCl Tamsulosin HCl (API) TamsulosinBase->TamsulosinHCl Salt Formation Imp4 Disubstituted By-product TamsulosinBase->Imp4 Over-alkylation

Caption: A common synthetic pathway for Tamsulosin, indicating potential points of by-product formation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Identification Methods
Unknown peak with high molecular weight in LC-MS Formation of a dimeric impurity.- Identification: Look for a mass corresponding to approximately twice the molecular weight of Tamsulosin. The structure can be confirmed using NMR.[6][8]- Root Cause Analysis: Analyze the starting materials and key intermediates for the presence of dimeric precursors.[7]- Solution: Implement purification steps for the starting materials or intermediates to remove the dimeric precursor.
Peak with a mass indicating loss of the sulfonamide group Degradation of Tamsulosin or an intermediate.- Identification: This is likely Impurity H (desulfonamide Tamsulosin).[4] Confirm its identity by comparing its retention time and mass spectrum with a reference standard.[4]- Solution: Review the reaction conditions, particularly temperature and pH, to prevent degradation.
Multiple closely eluting peaks around the main Tamsulosin peak Presence of stereoisomers (enantiomers or diastereomers).- Identification: Use a chiral HPLC method to resolve the different stereoisomers.[11]- Solution: Optimize the chiral resolution step in the synthesis of the key intermediate, (R)-(-)-5-(2-Aminopropyl)-2-Methoxybenzenesulphonamide HCl.[12]
Peak with a mass 14 Da lower than Tamsulosin Presence of a 2-methoxyl substituted impurity instead of the 2-ethoxyl group.- Identification: This corresponds to Impurity D.[4] The mass difference of 14 Da suggests the loss of a methylene (CH2) group.[4] Confirm with a reference standard.[4]- Solution: Check the purity of the 2-(2-ethoxyphenoxy)ethyl derivative used in the coupling step.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of Tamsulosin and its related substances.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size).[4]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Purified water

  • Tamsulosin HCl reference standard and impurity reference standards.

3. Chromatographic Conditions:

  • Mobile Phase A: 15 mM Ammonium acetate solution in water.[4]

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).[4]

  • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 225 nm.[4]

  • Injection Volume: 20 µL.[4]

4. Sample Preparation:

  • Accurately weigh and dissolve the Tamsulosin HCl sample in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration (e.g., 200 µg/mL).[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.

  • Calculate the percentage of each impurity relative to the main Tamsulosin peak.

Typical Analytical Data for Common Tamsulosin By-products
Impurity Name Common Designation Typical Relative Retention Time (RRT) Key Mass Spectral Ion (m/z) [M+H]+
2-methoxyl substituted TamsulosinImpurity D~0.85395.07[4]
Desulfonamide TamsulosinImpurity H~1.10330.12[4]
Desethoxy TamsulosinImpurity C~0.90364.46[9]
Dimeric ImpurityImp-A>1.5~817

Note: RRT values are approximate and can vary depending on the specific HPLC method.

Logical Workflow for By-product Identification

The following diagram outlines a logical workflow for the identification of an unknown peak observed during Tamsulosin synthesis.

Troubleshooting_Workflow Start Unknown Peak Observed in HPLC LCMS Perform LC-MS Analysis Start->LCMS Mass Determine Molecular Weight and Fragmentation Pattern LCMS->Mass Compare Compare with Known Impurity Database Mass->Compare Known Known Impurity Identified Compare->Known Match Found Unknown Potentially Novel Impurity Compare->Unknown No Match Update Update Impurity Profile Known->Update Isolate Isolate Impurity (e.g., Preparative HPLC) Unknown->Isolate NMR Structural Elucidation (NMR, etc.) Isolate->NMR NMR->Update

Caption: A logical workflow for the identification and characterization of unknown by-products in Tamsulosin synthesis.

References

  • Maeda, S., et al. (2015). Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. Organic Process Research & Development, 19(11), 1593–1599. Available at: [Link]

  • The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tamsulosin Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Available at: [Link]

  • Li, J., et al. (2022). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Indian Journal of Pharmaceutical Sciences, 84(2), 293-308. Available at: [Link]

  • CN103497126A - Synthesis method of tamsulosin hydrochloride. (2014). Google Patents.
  • EP1734036A1 - Process for preparation of tamsulosin and its derivatives. (2006). Google Patents.
  • Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(12). Available at: [Link]

  • Process for preparation of tamsulosin and its derivatives. (2011). European Patent Office. Available at: [Link]

  • WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride. (2004). Google Patents.
  • Maeda, S., et al. (2015). Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. ACS Publications. Available at: [Link]

  • Maeda, S., et al. (2015). Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. Figshare. Available at: [Link]

  • Li, J., et al. (2022). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Malta-Lakó, Á., et al. (2024). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development, 28(12). Available at: [Link]

  • US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof. (2011). Google Patents.
  • Tamsulosin EP Impurity C | CAS 2244986-82-9. (n.d.). Veeprho. Available at: [Link]

  • Tamsulosin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. (2011). Journal of Applied Pharmaceutical Science, 01(08), 177-180. Available at: [Link]

  • Maeda, S., et al. (2015). Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link]

  • Johnson, A., et al. (2013). Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 927, 140-144. Available at: [Link]

  • Jain, P. S., et al. (2012). Validated stability-indicating RP-HPLC method for tamsulosine hydrochloride in pharmaceutical dosage form according to ICH. Der Pharmacia Lettre, 4(6), 1760-1767. Available at: [Link]

  • A sensitive HPLC method for simultaneous estimation of tamsulosin hydrochloride and its impurity. (2014). ResearchGate. Available at: [Link]

  • impurity method development and validation of tamsulosin hydrochloride by using rp-hplc. (n.d.). Semantic Scholar. Available at: [Link]

  • Maeda, S., et al. (2015). Identification of Tamsulosin-Dimeric Impurity, Leading to the Efficient Manufacturing Process of the Active Pharmaceutical Ingredient. Figshare. Available at: [Link]

  • Tamsulosin Impurities. (n.d.). SynZeal. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Available at: [Link]

  • Tamsulosin Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]

  • The formal synthesis of tamsulosin The deprotection of the Ar² group on... (n.d.). ResearchGate. Available at: [Link]

Sources

Improving the enantiomeric excess in the chiral resolution of aminopropyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of aminopropyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the separation of enantiomers. Our focus is on practical, actionable solutions grounded in established chemical principles to help you improve your enantiomeric excess (e.e.) and achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What is chiral resolution, and why is enantiomeric excess (e.e.) critical for aminopropyl compounds? A1: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1][2] For aminopropyl compounds, which are common scaffolds in pharmaceuticals, achieving high enantiomeric excess is crucial because enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.[3][4] Regulatory agencies often require the characterization of both enantiomers and may mandate the marketing of a single, more effective, and safer enantiomer.[5] Enantiomeric excess (e.e.) is the measurement of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other.[6]

Q2: What are the primary methods for the chiral resolution of aminopropyl amines? A2: The most common and industrially scalable methods include:

  • Diastereomeric Salt Crystallization: This is the most widely used classical method.[7] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[5][8][9] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[9][10]

  • Enzymatic Kinetic Resolution: This method uses enzymes, typically lipases, which selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic amine at a much faster rate than the other.[1][5] This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation.[1][5]

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[5][11][] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[3]

Q3: How do I select an appropriate chiral resolving agent for my aminopropyl compound? A3: An ideal chiral resolving agent, typically a chiral acid for resolving amines, should meet several criteria:

  • Availability and Cost: The agent must be commercially available in high enantiomeric purity and be economically viable for your scale.[13] Naturally occurring acids like (+)-tartaric acid and its derivatives are common choices.[8][9]

  • Salt Formation: It must readily form stable, crystalline salts with your aminopropyl compound.[10]

  • Solubility Difference: The resulting diastereomeric salts must exhibit a significant difference in solubility in a common, practical solvent system to allow for separation by crystallization.[10][13][14]

  • Recoverability: The resolving agent should be easily recoverable for potential reuse after the resolution is complete.[10] A screening process with a variety of resolving agents is often the most effective way to identify the best candidate.[13]

Table 1: Common Chiral Resolving Agents for Amines

Class of Resolving Agent Examples
Chiral Carboxylic Acids (+)-Tartaric acid, (-)-Tartaric acid, (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid[15]
Chiral Sulfonic Acids (+)-Camphor-10-sulfonic acid, (-)-Camphor-10-sulfonic acid[9]

| Other Chiral Acids | Di-p-toluoyl-L-tartaric acid, 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)[5][16] |

Q4: How is enantiomeric excess (e.e.) typically determined? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the e.e. of aminopropyl compounds.[][17] By using a column with a chiral stationary phase, the two enantiomers can be separated into distinct peaks. The e.e. is calculated from the relative areas of these peaks. Other methods include fluorescence-based assays and NMR spectroscopy using chiral shift reagents, though HPLC is generally the standard for accuracy.[15][18]

Troubleshooting Guide: Diastereomeric Salt Resolution

This section addresses specific issues encountered during crystallization-based resolution experiments.

Q5: I’ve added the resolving agent, but no crystals are forming. What should I do? A5: This is a common problem related to solubility and supersaturation.[13][19]

  • Causality: The diastereomeric salts formed may be too soluble in your chosen solvent to precipitate. Alternatively, the solution may not be sufficiently concentrated to reach the point of supersaturation needed to initiate crystal nucleation.[13][19]

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.[13]

    • Solvent Screening: Your solvent system may be too effective at solubilizing both salts. Screen other solvents or solvent mixtures. An ideal solvent will have a large solubility difference between the two diastereomers.[10][13]

    • Anti-Solvent Addition: Add a solvent in which the salts are known to be insoluble (an "anti-solvent"). This should be done slowly and with vigorous stirring until turbidity is observed, then slightly warmed to redissolve and allowed to cool slowly.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth and can overcome the kinetic barrier to nucleation.[13][15]

    • Lower Temperature: Cool the solution further using an ice bath or refrigerated circulator to decrease the solubility of the salts.[13]

Q6: My yield is very low, even though some crystals have formed. How can I improve it? A6: A low yield means a significant amount of your target diastereomer is being left behind in the mother liquor.[13]

  • Causality: This can be due to the high solubility of the desired salt, stopping the crystallization process too early, or using a suboptimal molar ratio of the resolving agent.[13]

  • Troubleshooting Steps:

    • Optimize Stoichiometry: The molar ratio of the amine to the resolving agent is critical. While a 1:1 ratio is a common starting point, sometimes a slight excess of one component can drive the precipitation of the desired salt.[13] However, some studies suggest that ratios far from 1:1 (e.g., <0.5 or >1.5) can sometimes yield more enantiopure products by simplifying the species in solution.[20]

    • Increase Crystallization Time: Ensure the crystallization has reached equilibrium. Allowing the mixture to stir for a longer period (several hours to overnight) at the final temperature can maximize the precipitation of the less soluble salt.[13]

    • Optimize Temperature Profile: A slower cooling rate can lead to larger, more well-defined crystals and can improve yield by allowing the system to remain near equilibrium.[10] Ensure the final crystallization temperature is low enough to minimize the solubility of the target salt.[13]

    • Mother Liquor Analysis: Concentrate the mother liquor to obtain a second crop of crystals.[10] This second crop will likely have a lower e.e. but can be reprocessed.

Q7: The enantiomeric excess of my crystallized product is low. How can I increase it? A7: Low e.e. (or diastereomeric excess, d.e.) indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Causality: The primary cause is an insufficient difference in solubility between the two diastereomeric salts in your chosen solvent system.[10][13] In some challenging cases, the two diastereomers may form a "solid solution," where they are incorporated into the same crystal lattice, making separation by simple crystallization extremely difficult.[13][16]

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method to upgrade e.e.[15] Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to re-crystallize slowly. Each recrystallization step should enrich the solid phase with the less soluble diastereomer.[10]

    • Thorough Solvent Screening: This is the most critical step. The goal is to find a solvent system that maximizes the solubility difference between the diastereomers.[10][13] This often requires screening a matrix of solvents with varying polarities.

    • Change the Resolving Agent: If solvent screening fails, the fundamental crystal packing of the diastereomeric salts may be unfavorable. Using a different chiral resolving agent will create entirely new diastereomers with different crystal structures and solubility properties.[13]

    • Kinetic vs. Thermodynamic Control: Stirring the crystallization mixture for an extended period allows the system to equilibrate to the most stable, least soluble diastereomer (the thermodynamic product).[13] Conversely, if your desired product crystallizes faster (the kinetic product), a shorter crystallization time may be beneficial.[13]

dot

Troubleshooting_EE start Low Enantiomeric Excess (e.g., < 85% ee) recrystallize Perform Recrystallization start->recrystallize check_ee Check e.e. recrystallize->check_ee success Success! (e.e. > 99%) check_ee->success e.e. Improved no_improvement e.e. Not Improving check_ee->no_improvement No/Minor Improvement solvent_screen Screen New Solvents (Maximize ΔSolubility) no_improvement->solvent_screen Hypothesis: Poor Selectivity change_agent Change Resolving Agent no_improvement->change_agent Hypothesis: Solid Solution Formed solvent_screen->recrystallize New System Found alt_method Consider Alternative Method (e.g., Chiral Chromatography) solvent_screen->alt_method change_agent->recrystallize New System Found change_agent->alt_method

Caption: Troubleshooting decision tree for low enantiomeric excess.

Experimental Protocols

Protocol 1: General Diastereomeric Salt Resolution and Recrystallization

This protocol provides a general workflow for resolving a racemic aminopropyl compound using a chiral acid resolving agent.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic aminopropyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating.

    • In a separate flask, dissolve the enantiomerically pure chiral resolving acid (0.5 to 1.0 equivalent) in the minimum amount of the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • If crystallization does not occur upon mixing, reduce the volume of the solvent or begin slow cooling.

  • Initial Crystallization:

    • Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[10]

    • Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.[10]

  • Isolation of Crystals (First Crop):

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove the adhering mother liquor, which is enriched in the more soluble diastereomer.[10]

    • Dry the crystals and determine their diastereomeric excess (d.e.) and the enantiomeric excess (e.e.) of the amine using chiral HPLC.[15]

  • Recrystallization (Enrichment):

    • If the desired e.e. is not achieved, transfer the crystals to a clean flask.

    • Add the minimum amount of hot solvent required to fully dissolve the crystals.

    • Repeat the slow cooling and isolation steps (2 and 3).

    • Repeat this process until the desired e.e. is achieved or no further improvement is observed.[15]

  • Liberation of the Free Amine:

    • Dissolve the final, enriched diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH or NaHCO₃ solution) until the solution is alkaline (pH > 10) to deprotonate the amine.[15]

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched aminopropyl compound.[15]

dot

Workflow_Resolution racemic_amine Racemic Aminopropyl Compound mix 1. Form Diastereomeric Salts in Suitable Solvent racemic_amine->mix resolving_agent Chiral Resolving Agent resolving_agent->mix crystallize 2. Cool Slowly to Induce Crystallization mix->crystallize filter 3. Filter to Separate Crystals from Mother Liquor crystallize->filter crystals Solid Crystals (Enriched in one Diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filter->mother_liquor check_ee 4. Analyze e.e. (Chiral HPLC) crystals->check_ee recrystallize 5. Recrystallize (If e.e. is low) check_ee->recrystallize e.e. < Target liberate 6. Liberate Free Amine (Basify & Extract) check_ee->liberate e.e. ≥ Target recrystallize->check_ee final_product Enantiomerically Pure Product liberate->final_product

Sources

Technical Support Center: Overcoming Challenges in the Purification of Polar Amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-problematic compounds. Polar amines are ubiquitous in pharmaceutical chemistry, yet their purification can be a significant bottleneck due to their unique physicochemical properties.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively. The advice herein is based on established scientific principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of polar amine intermediates in a question-and-answer format.

Chromatography Problems

Q1: My polar amine is not retained on a C18 reversed-phase column and elutes in the void volume. What should I do?

This is a classic problem for highly polar molecules. Traditional reversed-phase chromatography relies on hydrophobic interactions, which are minimal with very polar compounds. Here are several strategies to increase retention:

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[1][2] It utilizes a polar stationary phase (like bare silica, diol, or amino-functionalized silica) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase.

  • Use a Polar-Embedded Stationary Phase: These are modified reversed-phase columns with polar functional groups embedded in the alkyl chains. They offer a different selectivity and can provide better retention for polar analytes compared to standard C18 columns.

  • Adjust Mobile Phase pH in Reversed-Phase: For basic amines, increasing the pH of the mobile phase will suppress the ionization of the amine group, making the compound more neutral and less polar (more hydrophobic).[3] This increased hydrophobicity enhances retention on a C18 column. Using a high pH (e.g., pH 10 with a buffer like ammonium bicarbonate) can significantly improve peak shape and retention. However, ensure your column is stable at high pH.[3]

Q2: My amine compound shows severe tailing or is irreversibly stuck on my silica gel column during normal-phase chromatography. Why is this happening and how can I fix it?

This issue is almost always due to the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This acid-base interaction leads to poor peak shape and potential sample loss.[3]

  • Cause: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic protons of the silica's silanol groups.

  • Solution 1: Add a Basic Modifier to the Mobile Phase: A common and effective solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic silanol sites, preventing your target amine from binding too strongly.[4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.

    • Ammonia: Use a solution of methanol with a small percentage of ammonium hydroxide (e.g., 2-4% of a 7N solution in methanol) as part of your mobile phase.[4]

  • Solution 2: Use an Amine-Functionalized Silica Column: These columns have an aminopropyl-functionalized surface that masks the acidic silanols.[4] This minimizes the strong acid-base interactions, leading to much-improved peak shape and recovery without the need for a basic modifier in the mobile phase.[4][5]

  • Solution 3: Use Alumina (Basic or Neutral): Alumina is a more basic stationary phase than silica and can be a good alternative for purifying basic compounds.

Crystallization & Salt Formation Issues

Q3: My polar amine oils out and refuses to crystallize from any solvent system I've tried. What are my options?

Oiling out is common for amines, which are often liquids or low-melting solids, or when impurities are present that inhibit crystal lattice formation. The most effective strategy is to convert the amine into a salt.[6][7] Salts generally have higher melting points and are more crystalline than their freebase counterparts.[8]

  • Form a Hydrochloride (HCl) Salt: This is the most common approach. Dissolve the crude amine in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Then, add a solution of HCl (e.g., 2M in diethyl ether or gaseous HCl) dropwise until precipitation is complete.[6][9] The resulting hydrochloride salt can then be isolated by filtration and recrystallized.

  • Use Trichloroacetic Acid (TCA): A novel technique involves using TCA to precipitate the amine salt from a solution containing impurities.[5][10] The amine-TCA salt can be isolated by filtration. A key advantage is that the free amine can be recovered by gentle heating, which causes the TCA to decompose into volatile chloroform and CO2, simplifying the workup and reducing waste.[10]

  • Experiment with Other Acids: If the hydrochloride salt does not crystallize well, other acids can be used to form different salts with potentially better crystallization properties. Examples include sulfuric acid, tartaric acid, or oxalic acid.[6]

Q4: I've successfully formed a salt of my amine, but now I need to recover the freebase. What is the standard procedure?

Recovering the free amine from its salt is a straightforward acid-base extraction.

  • Dissolve the Salt: Dissolve the amine salt in an aqueous solvent (e.g., water or brine).

  • Basify the Solution: Add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), to the aqueous solution until the pH is basic (pH > 10).[11] This deprotonates the ammonium salt, regenerating the neutral freebase amine.[12]

  • Extract the Freebase: The freebase amine, now likely less water-soluble, can be extracted into an immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Isolate: The organic layers are then combined, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the purified freebase amine.

Frequently Asked Questions (FAQs)

Q: What is the main reason polar amines are so difficult to purify? A: The primary difficulty stems from their dual nature: they are both polar and basic. Their polarity makes them highly soluble in polar solvents like water and methanol, leading to poor retention on standard reversed-phase columns. Their basicity causes strong interactions with acidic stationary phases like silica gel, resulting in poor chromatographic performance.[3][4]

Q: When should I choose Ion-Exchange Chromatography for my polar amine? A: Ion-exchange chromatography (IEX) is a powerful technique for purifying compounds that carry a charge.[13] For polar amines, which are typically protonated at acidic or neutral pH (R-NH3+), Cation-Exchange Chromatography is ideal.[14]

  • When to use it: IEX is particularly useful for separating amines from neutral or acidic impurities, or for separating a mixture of amines with different pKa values. It is a very common method for purifying biomolecules like amino acids and proteins.[13][14]

  • How it works: In cation-exchange, the stationary phase contains negatively charged functional groups (e.g., sulfonate groups).[14] The positively charged amine binds to the column. Elution is achieved by increasing the salt concentration or the pH of the mobile phase to disrupt the electrostatic interaction.[15]

Q: Can I use reversed-phase chromatography at all for polar amines? A: Yes, but often with modifications. As mentioned in the troubleshooting section, operating at a high pH to neutralize the amine can be very effective.[3] Another strategy is to use an ion-pairing reagent in the mobile phase. Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can pair with the protonated amine, increasing its overall hydrophobicity and thus its retention on a C18 column.

Q: What is a good starting point for developing a purification method for a new polar amine? A: A logical starting point is to assess the compound's properties and the nature of the impurities.

  • Analyze the Crude Mixture: Use TLC and/or LC-MS to understand the polarity of your target compound relative to the impurities.

  • Attempt Normal-Phase Chromatography First: For moderately polar amines, flash chromatography on silica gel with a mobile phase containing a basic modifier (like 0.5% TEA) is often the quickest and easiest method.[4]

  • Consider Salt Recrystallization: If the amine is the major component and impurities are significantly different in nature, direct crystallization of a salt (e.g., HCl or TCA salt) can be a highly efficient purification step.[6][10]

  • Move to Advanced Chromatography: If the above methods fail, explore HILIC or ion-exchange chromatography, which are specifically designed for polar and charged molecules, respectively.[16]

Visualization & Workflows

Decision Tree for Purification Method Selection

This diagram outlines a logical workflow for choosing an appropriate purification strategy for a polar amine intermediate.

Purification_Decision_Tree start Crude Polar Amine Intermediate check_impurities Analyze Impurity Profile (TLC/LC-MS) start->check_impurities sub_node_1 Impurities are non-polar / neutral? check_impurities->sub_node_1 Yes sub_node_2 Impurities are also polar/basic? check_impurities->sub_node_2 No salt_formation Attempt Salt Formation & Recrystallization (HCl, TCA) sub_node_1->salt_formation chromatography Proceed to Chromatography sub_node_2->chromatography success Pure Amine salt_formation->success check_chroma_type Assess Polarity & Charge chromatography->check_chroma_type normal_phase Normal Phase (Silica + Base Modifier or Amine-Column) check_chroma_type->normal_phase Moderately Polar hilic HILIC (Bare Silica, Diol, etc.) check_chroma_type->hilic Highly Polar, Neutral/Basic ion_exchange Ion Exchange (Cation Exchange) check_chroma_type->ion_exchange Charged (Low pH) normal_phase->success hilic->success ion_exchange->success

Caption: Decision workflow for selecting a purification method.

Key Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization

This protocol describes the purification of a polar amine by converting it to its hydrochloride salt, which is often a more crystalline and easily handled solid.

Materials:

  • Crude polar amine

  • Anhydrous diethyl ether (Et2O) or ethyl acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2.0 M in Et2O)

  • Recrystallization solvent(s) (e.g., methanol, ethanol, isopropanol/ether)

  • Filtration apparatus (Büchner funnel)

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude amine intermediate in a minimum amount of anhydrous Et2O or EtOAc. If the crude material is not fully soluble, filter off any insoluble impurities.

  • Salt Formation: While stirring the solution, add the HCl solution dropwise. The amine hydrochloride salt will typically precipitate as a white solid. Continue adding the acid until no further precipitation is observed. Check the pH of the solvent with a wetted pH strip; it should be acidic.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous Et2O to remove any remaining soluble impurities.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Recrystallization:

    • Choose an appropriate solvent system. Alcohols like methanol or ethanol are often good choices for dissolving the salt at elevated temperatures.

    • Dissolve the crude salt in a minimum amount of the boiling solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot-filter the solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • If crystallization is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Flash Chromatography with an Amine-Functionalized Column

This protocol is for purifying amines that show poor behavior on standard silica gel.[4]

Materials:

  • Crude polar amine

  • Amine-functionalized silica flash column (e.g., KP-NH)

  • Flash chromatography system

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

Procedure:

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a small amount of the initial mobile phase or a stronger solvent like DCM.

    • Solid Loading (Recommended): Adsorb the crude amine onto a small amount of neutral solid support (like Celite® or silica gel). Dry it thoroughly and load the powder into an empty cartridge.

  • Solvent System Selection: Unlike standard silica, you do not need a basic modifier. Develop a gradient using common normal-phase solvents. A typical starting point is a gradient from 100% Hexane to 100% Ethyl Acetate, or from Ethyl Acetate to 5-10% Methanol in Ethyl Acetate for more polar compounds.

  • Column Equilibration: Equilibrate the amine-functionalized column with the initial mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc) for at least 3-5 column volumes.

  • Chromatography Run:

    • Load the sample onto the equilibrated column.

    • Begin the gradient elution. The amine-functionalized surface provides a less interactive environment, allowing the amine to elute with a good peak shape.[5]

    • Monitor the elution using the system's detector (e.g., UV).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified amine.

Data Summary Table: Comparison of Purification Techniques
TechniquePrincipleBest ForKey AdvantagesCommon Issues
Normal Phase (w/ Base) AdsorptionModerately polar aminesSimple, fast, widely availablePeak tailing if base is omitted; modifier can be hard to remove.[3][4]
Amine-Functionalized Column Modified Normal PhaseBasic amines, especially those that tail on silicaExcellent peak shape, no need for mobile phase modifier.[4][5]Higher column cost.
Reversed Phase (High pH) PartitioningIonizable polar aminesGood retention for basic compounds in their neutral form.[3]Requires pH-stable columns; buffer removal can be difficult.
HILIC PartitioningHighly polar/hydrophilic aminesExcellent retention for compounds that don't stick to C18.[1]Sensitive to water content; requires careful equilibration.
Ion Exchange (IEX) Electrostatic InteractionCharged aminesHigh selectivity for charged molecules; good for complex mixtures.[14][16]Requires buffered mobile phases; salt removal is necessary.
Salt Recrystallization Solubility DifferenceAmines that are major components in a mixturePotentially high purity in a single step; scalable.Compound may not form a crystalline salt; "oiling out".[6][7]

References

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Purification of secondary alkyl amines.
  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Anion-exchange chromatography. Wikipedia. [Link]

  • Amines analysis by ion chromatography.
  • Small Polar Molecules: A Challenge in Marine Chemical Ecology. MDPI. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Erowid. [Link]

  • Purifying Amines Using Their Salts. YouTube. [Link]

  • Purification of chimeric amine dehydrogenase using a tailor-made aqueous two-phase system - A case study. ResearchGate. [Link]

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Technical Support Center: Enhancing the Efficiency of Friedel-Crafts Reactions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist.

Welcome to the Technical Support Center for optimizing Friedel-Crafts reactions, a cornerstone of modern synthetic chemistry, with a specific focus on its application in the synthesis of sulfonamide precursors. Sulfonamides are a critical class of compounds in pharmaceuticals and agrochemicals, and their efficient synthesis is paramount.[1][2] The Friedel-Crafts sulfonylation of aromatic compounds is a primary method for creating the aryl sulfone or sulfonyl chloride backbone, which is then typically reacted with an amine to furnish the final sulfonamide.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the nuances of this reaction. We will move from fundamental questions to in-depth troubleshooting of complex experimental issues, grounding our advice in the reaction's mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Friedel-Crafts reaction for preparing sulfonamide precursors.

Q1: What is the core mechanism of the Friedel-Crafts reaction used for synthesizing sulfonamide precursors?

A1: The key reaction is Friedel-Crafts sulfonylation, an electrophilic aromatic substitution (EAS) reaction.[1] The process involves attaching a sulfonyl group (-SO₂R) to an aromatic ring. The general mechanism involves three main steps:

  • Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates a sulfonylating agent (e.g., an arenesulfonyl chloride).[1][3] The Lewis acid coordinates to a halogen or oxygen atom on the sulfonylating agent, making the sulfur atom highly electrophilic.

  • Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the electrophilic sulfur atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom where the sulfonyl group attached.[5] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the aryl sulfone product.

Q2: Why is catalyst choice so critical in Friedel-Crafts sulfonylation?

A2: The catalyst's role is twofold: it generates the potent electrophile required for the reaction and can also influence the reaction's regioselectivity and rate.[6] Conventional Lewis acids like AlCl₃ are highly effective but come with drawbacks, including high moisture sensitivity and the generation of corrosive waste streams.[1] Modern approaches often utilize solid acid catalysts like zeolites (e.g., zeolite beta, ZSM-5) or metal-exchanged clays (e.g., Fe³⁺-montmorillonite).[1][7][8] These solid acids offer significant environmental and practical advantages, including reusability, reduced waste, and often higher selectivity for the desired isomer (e.g., para-substitution).[1][7]

Q3: My aromatic substrate has an amine group. Can I directly perform a Friedel-Crafts reaction on it?

A3: No, this is a critical limitation. Aryl amines and other strongly basic groups will react with the Lewis acid catalyst.[9] The lone pair on the nitrogen atom forms a stable complex with the Lewis acid, which deactivates the aromatic ring towards electrophilic attack and renders the catalyst ineffective. To circumvent this, the amine group must be protected before the Friedel-Crafts reaction and deprotected afterward.

Q4: What is the difference between Friedel-Crafts alkylation, acylation, and sulfonylation in terms of reaction behavior?

A4: While all are types of electrophilic aromatic substitution, they have key differences:

  • Alkylation: Prone to carbocation rearrangements, leading to isomeric products, and polyalkylation, where the product is more reactive than the starting material.[10][11][12][13]

  • Acylation: The acylium ion intermediate is resonance-stabilized and does not rearrange.[10][11] The product, an aryl ketone, is deactivated, which prevents polyacylation. However, it typically requires stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid.[5]

  • Sulfonylation: Similar to acylation, the sulfonyl group is deactivating, thus preventing polysulfonylation. The reaction can be reversible at high temperatures, which can be exploited for selective isomer synthesis.

Part 2: Troubleshooting Guide for Low Yield & Side Reactions

This section is designed to diagnose and solve specific experimental problems.

Issue 1: Low or No Product Yield

Q: I've set up my Friedel-Crafts sulfonylation, but I'm seeing very low conversion of my starting material. What are the likely causes?

A: Low or no yield is one of the most common issues and typically points to a problem with one of the core components of the reaction. The cause can be systematically diagnosed.

G cluster_causes Potential Causes cluster_solutions1 Solutions for Inactive Catalyst cluster_solutions2 Solutions for Deactivated Ring cluster_solutions3 Solutions for Suboptimal Temperature cluster_solutions4 Solutions for Poor Reagent Quality start Problem: Low/No Yield cause1 Inactive Catalyst start->cause1 cause2 Deactivated Aromatic Ring start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Poor Reagent Quality start->cause4 sol1a Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Handle catalyst under inert gas (N₂/Ar) cause1->sol1a sol1b Use Fresh Catalyst: - Use a newly opened bottle of Lewis acid - Check for signs of decomposition cause1->sol1b sol1c Increase Catalyst Loading: - For acylation/sulfonylation, >1 equivalent may be needed due to product complexation cause1->sol1c sol2a Check for Deactivating Groups: - Avoid substrates with -NO₂, -CN, -SO₃H, -C=O - Protect amine/hydroxyl groups cause2->sol2a sol2b Switch to a More Activated Substrate: - Use substrates with electron-donating groups (-OCH₃, -CH₃) if possible cause2->sol2b sol3a Optimize Temperature: - Reaction may need heating to overcome activation energy - Start at room temp, then gently heat - Monitor with TLC cause3->sol3a sol4a Purify Reagents: - Distill liquid substrates/reagents - Recrystallize solid materials cause4->sol4a

Detailed Explanation of Causes & Solutions:

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11][14][15] Water will hydrolyze the catalyst, rendering it inactive.

    • Causality: The reaction of AlCl₃ with H₂O forms aluminum hydroxides and HCl, consuming your catalyst. Always use freshly opened containers of the Lewis acid and handle it quickly in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen/argon). Solvents must be rigorously dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Deactivated Aromatic Ring: The reaction is an electrophilic substitution, meaning it fails if the aromatic ring is electron-poor.[14][15]

    • Causality: Strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl groups pull electron density out of the ring, making it insufficiently nucleophilic to attack the electrophile. If your substrate contains EWGs, the reaction is unlikely to proceed under standard conditions.

  • Insufficient Catalyst Loading: Unlike truly catalytic reactions, Friedel-Crafts sulfonylation and acylation often require stoichiometric or even excess amounts of the Lewis acid.

    • Causality: The product, an aryl sulfone or ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][15] This complexation effectively removes the catalyst from the reaction. To drive the reaction to completion, you must use at least one equivalent of the catalyst for every equivalent of the sulfonylating/acylating agent.

Issue 2: Formation of Undesired Isomers (Regioselectivity Problems)

Q: My reaction works, but I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity to favor the para product?

A: Regioselectivity is governed by a combination of electronic and steric factors, as well as reaction conditions.

FactorInfluence on RegioselectivityOptimization Strategy
Steric Hindrance The sulfonyl group (-SO₂R) and its complex with the Lewis acid are bulky. This sterically disfavors substitution at the more crowded ortho position, naturally favoring the para position.Use a bulkier sulfonylating agent or a bulkier Lewis acid to further enhance steric hindrance at the ortho position.
Solvent Polarity The polarity of the solvent can influence the stability of the intermediates and transition states, affecting the product ratio.[16]In non-polar solvents (e.g., CS₂, CH₂Cl₂), the kinetically favored product (often ortho or para) tends to precipitate, preventing equilibration to the thermodynamic product.[16] In polar solvents (e.g., nitrobenzene), the reaction may be more reversible, allowing for equilibration to the most thermodynamically stable isomer (often para).[16]
Temperature Lower temperatures generally favor the kinetic product, while higher temperatures allow the reaction to reach thermodynamic equilibrium.Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetic product. If the desired product is the thermodynamic one, higher temperatures may be beneficial.
Catalyst Type Solid acid catalysts like zeolites can provide shape selectivity due to their defined pore structures, strongly favoring the formation of the less bulky para isomer.[1][7]Screen different solid acid catalysts (e.g., Zeolite Beta, Fe³⁺-montmorillonite) which are known to exhibit high para-selectivity.[1][8]

Part 3: Experimental Protocols & Data

Representative Protocol: Friedel-Crafts Sulfonylation of Toluene

This protocol describes the synthesis of 4-methyl-diphenyl sulfone, a common sulfonamide precursor, using p-toluenesulfonyl chloride and benzene with an aluminum chloride catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Benzene (dried over Na/benzophenone)

  • Anhydrous Dichloromethane (DCM, dried over CaH₂)

  • Hydrochloric Acid (HCl), dilute (e.g., 1M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel.[17] Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous benzene (used as both reagent and solvent). Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[11]

    • Causality Note: The slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[11][18]

    • Causality Note: This step is highly exothermic and hydrolyzes the AlCl₃ and breaks the AlCl₃-product complex, liberating the desired sulfone.[18] The acid ensures that any aluminum hydroxides formed remain dissolved as salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Causality Note: The bicarb wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization (e.g., from ethanol) to obtain the pure 4-methyl-diphenyl sulfone.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.[19]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Flame-dried 3-neck flask under N₂ atmosphere Cooling Cool to 0 °C (Ice Bath) Setup->Cooling Reagents Suspend AlCl₃ in DCM Addition Add TsCl in Benzene dropwise at 0-10 °C Reagents->Addition Stir Warm to RT Stir 2-4h (TLC) Addition->Stir Quench Pour onto Ice/HCl Extract Extract with DCM Quench->Extract Wash Wash (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize Dry->Purify

References

  • Friedel Crafts Reaction - sathee jee. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 2689-2694. Retrieved January 12, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • Varghese, J., et al. (1998). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A, 102(40), 7799-7803. Retrieved January 12, 2026, from [Link]

  • Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 2689-2694. Retrieved January 12, 2026, from [Link]

  • Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 12, 2026, from [Link]

  • Nara, S. J., Harjani, J. R., & Salunkhe, M. M. (2001). Friedel−Crafts Sulfonylation in 1-Butyl-3-methylimidazolium Chloroaluminate Ionic Liquids. The Journal of Organic Chemistry, 66(25), 8616-8620. Retrieved January 12, 2026, from [Link]

  • Nguyen, L. N. T., et al. (2023). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. The Journal of Agriculture and Development, 22(6), 78-91. Retrieved January 12, 2026, from [Link]

  • Wei, M.-K., et al. (2024). Friedel‐Crafts Reactivity with Sulfondiimidoyl Fluorides for the Synthesis of Heteroaryl Sulfondiimines. Angewandte Chemie International Edition. Retrieved January 12, 2026, from [Link]

  • Friedel‐Crafts‐type sulfonylation of (hetero)arenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Optimization of the Friedel-Crafts reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved January 12, 2026, from [Link]

  • Mechanism of Sulphonation and Friedel-Craft reactions. (2020, October 23). YouTube. Retrieved January 12, 2026, from [Link]

  • Wei, M.-K., et al. (2025). Friedel-Crafts Reactivity with Sulfondiimidoyl Fluorides for the Synthesis of Heteroaryl Sulfondiimines. Angewandte Chemie International Edition, 64(4). Retrieved January 12, 2026, from [Link]

  • Reddy, G. S., et al. (2010). Friedel−Crafts Arylation Reactions of N-Sulfonyl Aldimines or Sulfonamidesulfones with Electron-Rich Arenes Catalyzed by FeCl3·6H2O: Synthesis of Triarylmethanes and Bis-heteroarylarylmethanes. The Journal of Organic Chemistry, 75(8), 2683-2687. Retrieved January 12, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020, November). Tetrahedron, 76(48). Retrieved January 12, 2026, from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

  • Hanley, P. S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3931-3935. Retrieved January 12, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Jensen, F. R., & Brown, H. C. (1958). Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent. Journal of the American Chemical Society, 80(16), 4344-4347. Retrieved January 12, 2026, from [Link]

  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Friedel-Crafts reactions in ambient-temperature molten salts. (n.d.). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved January 12, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Intramolecular Friedel–Crafts Reactions of Sulfamoyl Fluorides, Fluorosulfates, and Sulfuramidimidoyl Fluorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Retrieved January 12, 2026, from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Preventing Racemization During Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereochemical Integrity

Enantiomerically pure chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, where the specific stereoisomer often dictates biological activity. [1][2]The synthesis of these compounds is frequently challenged by racemization—the conversion of an enantiomerically enriched substance into a racemic mixture, which can compromise the efficacy and safety of the final product. [3][4]This guide provides troubleshooting strategies and frequently asked questions to help researchers maintain the stereochemical integrity of their chiral amines during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during chiral amine synthesis?

Racemization typically occurs through the formation of planar, achiral intermediates that can be attacked from either face with equal probability, leading to a loss of stereochemical information. [3]Key factors that promote racemization include:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates is a common pathway to racemization. [3]* Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization. [3][5]In some cases, temperature changes can even reverse enantioselectivity. [3]* Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates. [3][6]The strength and steric hindrance of the base can significantly influence the extent of racemization. [3][7]* Solvent Effects: The polarity and proticity of the solvent can affect the stability of intermediates and transition states leading to racemization. [3]For instance, alcoholic solvents can act as hydrogen donors and may increase the rate of racemization in certain contexts. [3][8]* Prolonged Reaction Times: Extended exposure to conditions that favor racemization increases the likelihood of a decrease in enantiomeric excess. [3]* Certain Coupling Reagents: In peptide synthesis, which involves forming amide bonds with amino acids (a type of chiral amine), some coupling reagents are more prone to causing racemization than others. [3][9]

Q2: How can I minimize racemization during the asymmetric hydrogenation of imines?

Asymmetric hydrogenation of imines is a powerful technique for preparing chiral amines. [3][10][11]To maintain high enantioselectivity, consider the following:

  • Catalyst Selection: The choice of a chiral catalyst is paramount. Rhodium, ruthenium, and iridium complexes with chiral ligands like BINAP and PHOX have demonstrated excellent results. [3]For sterically hindered imines, specialized catalysts may be necessary. [3]* Temperature Control: Lowering the reaction temperature generally reduces the rate of racemization and can enhance enantioselectivity. [3]* Hydrogen Pressure: Optimizing hydrogen pressure is crucial; for some catalytic systems, lower pressures have proven effective. [3]* Solvent Choice: The solvent can influence both the activity and enantioselectivity of the catalyst. A thorough solvent screening is often recommended. [3][12]* Additives: In some instances, the addition of a co-catalyst or an additive can boost enantioselectivity and suppress side reactions. [3][12]

Q3: What is the role of a chiral auxiliary in preventing racemization?

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. [3][13]It functions by:

  • Introducing a Stereocenter: The auxiliary creates a chiral environment that renders the two faces of a prochiral center diastereotopic. [3]* Steric Hindrance: The bulk of the auxiliary can block one face of the molecule, compelling the reagent to attack from the less hindered side. [3]* Conformational Rigidity: The auxiliary can lock the substrate into a specific conformation, leading to a highly diastereoselective reaction. [3] After the desired stereocenter is established, the auxiliary is removed under conditions that do not induce racemization of the product. [3]Common chiral auxiliaries for amine synthesis include Evans oxazolidinones and tert-butanesulfinamide. [3]

Q4: Can biocatalysis be used to synthesize chiral amines with high enantiomeric purity?

Yes, biocatalysis presents a highly selective and environmentally friendly approach to chiral amine synthesis. [3][14][15][16]Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases are particularly effective. [3][14][17][18]

  • High Enantioselectivity: Enzymes often display near-perfect enantioselectivity (>99% ee) due to their well-defined active sites. [3]* Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media at or near room temperature, which minimizes the risk of racemization. [3][19]* Whole-Cell Biocatalysts: Utilizing whole cells that overexpress the desired enzyme can be cost-effective by eliminating the need for enzyme purification and facilitating cofactor regeneration. [3]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Problem: My chiral amine product has a lower than expected enantiomeric excess (ee).

This troubleshooting workflow can help identify and resolve the source of racemization.

G start Low ee Observed check_intermediate Isolate and analyze key intermediates for racemization. start->check_intermediate check_conditions Review Reaction Conditions check_intermediate->check_conditions Intermediate is stable optimize_intermediate Modify reaction to avoid or stabilize the intermediate (e.g., change protecting group, use one-pot procedure). check_intermediate->optimize_intermediate Intermediate is unstable/racemizing temp Temperature too high? check_conditions->temp check_reagents Evaluate Reagents and Catalyst catalyst Suboptimal catalyst/ligand? check_reagents->catalyst check_workup Assess Workup and Purification ph_swing Harsh pH during workup? check_workup->ph_swing lower_temp Decrease reaction temperature. temp->lower_temp Yes time Reaction time too long? temp->time No shorten_time Optimize for shorter reaction times (e.g., higher catalyst loading). time->shorten_time Yes base_acid Inappropriate base/acid? time->base_acid No base_acid->check_reagents No change_base_acid Use a weaker or sterically hindered base/acid. Screen alternatives. base_acid->change_base_acid Yes screen_catalyst Screen different chiral catalysts and ligands. catalyst->screen_catalyst Yes solvent Solvent promoting racemization? catalyst->solvent No solvent->check_workup No screen_solvent Perform a solvent screen. Consider aprotic, non-polar options. solvent->screen_solvent Yes buffer_workup Use buffered solutions or milder acids/bases for extraction. ph_swing->buffer_workup Yes final Problem Solved ph_swing->final No

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

Key Mechanisms of Racemization

Understanding the mechanistic pathways that lead to loss of stereochemical integrity is crucial for designing robust synthetic routes.

Mechanism 1: Imine/Enamine Tautomerism

The formation of a planar, achiral imine or enamine intermediate is a frequent cause of racemization, particularly under acidic or basic conditions.

G cluster_0 Chiral Amine cluster_1 Planar Achiral Intermediate cluster_2 Racemic Amine Amine R-CH(NHR')-R'' Imine R-C(=NR')-R'' Amine->Imine +/- H+ Imine->Amine -/+ H+ Racemate R/S-CH(NHR')-R'' Imine->Racemate Attack from either face

Sources

Technical Support Center: A Guide to Troubleshooting Chiral Column Performance for Aminopropyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the chiral separation of aminopropyl compounds. The successful resolution of enantiomers is a critical step in pharmaceutical development and quality control, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides in-depth technical insights and actionable troubleshooting strategies to overcome common challenges encountered during the chiral analysis of these basic compounds.

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section addresses the most frequent issues encountered when performing chiral separations of aminopropyl compounds, providing a systematic approach to problem-solving.

Issue 1: Poor or No Enantiomeric Resolution

The primary goal of chiral chromatography is to achieve baseline separation of enantiomers. When resolution is suboptimal (Resolution < 1.5) or completely absent, a methodical investigation is required.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separation.[2] Aminopropyl compounds, being basic, often require specific types of stationary phases for effective interaction and discrimination.

    • Protocol: CSP Screening:

      • Begin screening with polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclofructan-based CSPs, as these are often successful for primary amines.[3][4]

      • If initial screening fails, consider other CSP types like protein-based or Pirkle-type columns.

      • Always consult the column manufacturer's literature for guidance on suitable applications.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP, thereby influencing selectivity.[2]

    • Protocol: Mobile Phase Optimization:

      • Mode Selection: Normal-phase chromatography often yields better selectivity for chiral separations on polysaccharide-based CSPs compared to reversed-phase.[4]

      • Solvent Strength: In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). A common starting point is 80:20 (v/v) hexane:ethanol.[5]

      • Modifier Type: The choice of alcohol modifier can significantly impact separation. Screen different alcohols like methanol, ethanol, and isopropanol to find the optimal selectivity.[4]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6]

    • Protocol: Temperature Optimization:

      • Start the analysis at ambient temperature (e.g., 25°C).

      • To potentially enhance chiral selectivity, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures can strengthen the transient diastereomeric interactions.[6]

      • If resolution does not improve, try increasing the temperature in 5°C increments (e.g., to 30°C, then 35°C), which can sometimes improve peak efficiency and may alter selectivity.[2][6]

Issue 2: Peak Tailing and Poor Peak Shape

Peak tailing is a common problem when analyzing basic compounds like aminopropyls, leading to poor integration and reduced resolution.[6]

Possible Causes & Solutions:

  • Secondary Interactions with Silanol Groups: The primary cause of peak tailing for basic analytes is the interaction of the amine functional group with acidic residual silanol groups on the silica support of the CSP.[1][6]

    • Protocol: Masking Silanol Groups with Basic Additives:

      • Introduce a basic additive to the mobile phase to compete with the aminopropyl compound for the active silanol sites.

      • Commonly used additives include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at a concentration of 0.1-0.5% (v/v).[1]

      • Be aware that different CSPs may have optimal basic additives. For instance, butylamine is often effective for polysaccharide columns, while triethylamine may be more suitable for cyclofructan columns.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

    • Protocol: Checking for Overload:

      • Prepare 1:10 and 1:100 dilutions of your sample.

      • Inject the diluted samples. A significant improvement in peak shape indicates that the original sample concentration was too high.[6]

  • Analyte Ionization State: The ionization state of the aminopropyl compound can influence its interaction with the CSP and contribute to poor peak shape.

    • Protocol: Adjusting Ionization with Additives:

      • In some cases, a combination of an acidic and a basic additive, such as trifluoroacetic acid (TFA) and TEA, can improve peak shape by creating an ion-pairing effect and enhancing chiral recognition.[5] A recommended starting concentration is 0.3% TFA and 0.2% TEA.[5]

Issue 3: Irreproducible Retention Times and Results

Lack of reproducibility can compromise the validity of analytical data.

Possible Causes & Solutions:

  • Column Memory Effects: Additives, especially basic ones, can adsorb onto the stationary phase and alter its chemistry over time, leading to "memory effects".[8]

    • Protocol: Column Dedication and Washing:

      • Dedicate specific columns for methods using acidic, basic, or neutral mobile phases to prevent cross-contamination.[1]

      • If a column must be switched between different mobile phase systems, a thorough washing procedure is essential. Consult the manufacturer's instructions for appropriate washing solvents. For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can be effective.[6]

  • Mobile Phase Instability:

    • Protocol: Fresh Mobile Phase Preparation:

      • Prepare mobile phases fresh daily.

      • Ensure all solvents are HPLC-grade or higher.

      • Filter aqueous components to prevent microbial growth and particulate contamination.[6]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[2]

    • Protocol: Use of a Column Oven:

      • Always use a thermostatically controlled column compartment to maintain a stable temperature.

Issue 4: Extraneous or Ghost Peaks

Unexpected peaks in the chromatogram can interfere with the analysis of the target enantiomers.[6]

Possible Causes & Solutions:

  • Contaminated Mobile Phase or System:

    • Protocol: Blank Run Analysis:

      • Run a blank gradient (or isocratic run) without injecting a sample.

      • If ghost peaks are present, the source is likely the mobile phase or the HPLC system.[6] Prepare fresh mobile phase and purge the system.

      • If the blank run is clean, inject the sample solvent. If peaks appear, the solvent is contaminated.[6]

  • Autosampler Carryover:

    • Protocol: Optimizing Needle Wash:

      • Ensure the autosampler's needle wash procedure is effective.

      • Use a strong, appropriate solvent for the wash cycle to remove all traces of the previous sample.[6]

Visual Troubleshooting Workflows

Troubleshooting_Resolution start Poor or No Resolution csp Is the CSP appropriate for amines? start->csp mp Optimize Mobile Phase (Mode, Solvent, Additives) csp->mp Yes screen Screen other CSPs csp->screen No temp Optimize Temperature mp->temp Partial Improvement success Resolution Achieved mp->success Significant Improvement health Check Column Health temp->health Partial Improvement temp->success Significant Improvement health->screen Column Degraded health->success Health OK, Further Optimization

Troubleshooting_Peak_Tailing start Peak Tailing Observed overload Rule out Column Overload (Dilute Sample) start->overload additives Add/Optimize Basic Modifier (e.g., 0.1% DEA/TEA) overload->additives Shape Unchanged success Good Peak Shape overload->success Shape Improves health Check Column Health (Wash/Replace) additives->health Shape Unchanged additives->success Shape Improves health->success Shape Improves

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing so common for aminopropyl compounds? A1: Aminopropyl compounds are basic due to the amine functional group. On silica-based chiral stationary phases, residual acidic silanol groups are often present. The basic amine can undergo strong secondary ionic interactions with these silanol groups, which slows down the desorption part of the chromatographic process and leads to a "tailing" peak.[1][6] This is why adding a small amount of a basic modifier like DEA or TEA to the mobile phase is a standard practice to improve peak shape.[1][6]

Q2: Can I use the same column for both normal-phase and reversed-phase analysis of amines? A2: While some modern immobilized CSPs are robust enough for both modes, it is generally not recommended to frequently switch between normal-phase and reversed-phase modes.[9] The column requires extensive flushing and re-equilibration, and residual water from reversed-phase can negatively impact performance in normal-phase. Furthermore, dedicating columns to specific mobile phase types (e.g., normal-phase with basic additives) prevents "memory effects" and ensures better long-term reproducibility.[1]

Q3: My resolution is decreasing over time with repeated injections. What should I do? A3: A gradual decrease in resolution often points to column contamination or degradation.[10] Strongly adsorbed impurities from your sample can accumulate at the column inlet, blocking active sites. First, try a column wash according to the manufacturer's protocol. For immobilized columns, stronger solvents like THF or DMF may be used.[10] If washing doesn't restore performance, the column's stationary phase may be permanently damaged, or the packed bed could have a void, necessitating column replacement.[7][10]

Q4: Does the choice of alcohol (methanol, ethanol, isopropanol) in the mobile phase really matter? A4: Yes, the choice of alcohol modifier in normal-phase chromatography is critical and can significantly affect enantioselectivity.[4] Different alcohols have varying polarities and abilities to form hydrogen bonds. These differences alter the way the analyte and the mobile phase compete for interaction sites on the CSP, which can change the chiral recognition mechanism and, consequently, the resolution.[4] It is always advisable to screen different alcohols during method development.

Q5: When should I consider derivatization for chiral analysis of aminopropyl compounds? A5: Derivatization is considered when direct separation of the native amine is unsuccessful or problematic. By reacting the amine with a chiral or achiral reagent, you can introduce new functional groups that may enhance interaction with the CSP. For gas chromatography (GC), derivatization of amines (e.g., with trifluoroacetic anhydride) is often necessary to improve volatility and peak shape.[11] In HPLC, derivatization can introduce chromophores for better UV detection or change the analyte's stereoelectronic properties to achieve better chiral recognition on a specific CSP.[12]

Data Summary Table

ParameterRecommended Starting ConditionsOptimization StrategyRationale
Chromatography Mode Normal Phase (NP) or Polar Organic (PO)Switch between NP, PO, and Reversed Phase (RP) if no resolution is achieved.Polysaccharide CSPs often show better selectivity in NP or PO modes for polar compounds.[3][4]
Mobile Phase (NP) Hexane/Ethanol (80:20 v/v)Vary alcohol percentage (5-40%); screen different alcohols (MeOH, IPA).Optimizes solvent strength and modulates interactions with the CSP to enhance selectivity.[2]
Basic Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)Vary concentration (0.05-0.5%); try different amines (e.g., butylamine).Masks active silanol sites on the silica support, preventing peak tailing of basic analytes.[1][6]
Acidic Additive 0.1% Trifluoroacetic Acid (TFA)Use in combination with a basic additive for ion-pairing effects.Can improve peak shape and chiral recognition for certain analytes by controlling ionization.[5]
Temperature 25°CTest in a range of 10°C to 40°C in 5°C increments.Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[2][6]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease flow rate (e.g., to 0.5 mL/min) to improve resolution.Slower flow rates can increase the number of theoretical plates and improve separation, though analysis time increases.

References

  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • New GC investigation of chiral amine separ
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Trouble with chiral separations.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • COLUMN CARE GUIDE. Shim-pol.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

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Validation & Comparative

A Comparative Guide to the Analytical Method Validation for the Quantification of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin.[1][2] We will delve into the nuances of method selection, validation parameters, and provide a detailed experimental protocol for a recommended approach, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Role of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure the reliability and accuracy of analytical data.[3][4][5][6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring product quality and patient safety.

Comparing Analytical Techniques: HPLC-UV and LC-MS/MS

The two most prevalent techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique, often the workhorse of quality control laboratories.[7] For this compound, which possesses a chromophore due to its benzene ring, UV detection is a suitable and cost-effective choice.

  • Principle: The method separates the analyte from other components in a mixture based on its interaction with a stationary phase (the column) and a mobile phase. The amount of analyte is quantified by measuring its absorbance of UV light at a specific wavelength.

  • Strengths:

    • Cost-effective and widely available: Instrumentation is relatively inexpensive and common in most analytical laboratories.

    • Robust and reliable: Well-established protocols and a long history of use contribute to its dependability.

    • Simple operation: Method development and routine analysis are generally straightforward.

  • Limitations:

    • Limited sensitivity: Compared to LC-MS/MS, the limit of detection (LOD) and limit of quantification (LOQ) are significantly higher.

    • Potential for interference: In complex matrices, other compounds may co-elute and absorb at the same wavelength, leading to inaccurate quantification. Specificity can be a challenge.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8][9] This technique is the gold standard for bioanalytical studies and for the quantification of trace-level impurities.

  • Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. The precursor ion is then fragmented, and the m/z of the resulting product ions are also measured. This highly specific transition provides a unique fingerprint for the analyte.

  • Strengths:

    • Exceptional sensitivity and selectivity: The ability to monitor specific precursor-to-product ion transitions virtually eliminates matrix interference, allowing for the quantification of very low concentrations of the analyte.[8][9]

    • Structural information: Mass spectrometry provides information about the molecular weight and structure of the analyte, aiding in peak identification.[7]

    • Wide applicability: Suitable for a broad range of molecules and complex sample matrices.

  • Limitations:

    • Higher cost and complexity: Instrumentation is more expensive to purchase and maintain, and requires a higher level of operator expertise.

    • Matrix effects: Although highly selective, ion suppression or enhancement from co-eluting matrix components can affect quantification if not properly addressed during method development.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of a sulfonamide-type compound like this compound. The data presented is a realistic representation based on established literature for similar compounds.

Parameter HPLC-UV LC-MS/MS Reference
Linearity (r²) > 0.999> 0.999[8][10]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%[6]
Precision (%RSD) < 2.0%< 1.5%[6]
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL[9]
Selectivity ModerateHigh[7]
Cost LowHigh[8]
Throughput HighModerate

Recommended Analytical Method: A Validated HPLC-UV Approach

For routine quality control and release testing of this compound as a bulk drug or in pharmaceutical formulations, a well-validated HPLC-UV method offers a balance of performance, cost-effectiveness, and reliability. The following is a detailed experimental protocol based on established methods for sulfonamides and the specific compound.

Experimental Workflow

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Method Validation cluster_data Data Analysis & Reporting prep_std Prepare Stock & Working Standards sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Samples & Standards prep_sample->analysis prep_qc Prepare Quality Control Samples accuracy Accuracy prep_qc->accuracy precision Precision prep_qc->precision sys_suit->analysis Pass data_acq Data Acquisition analysis->data_acq specificity Specificity report Generate Validation Report linearity Linearity & Range lod_loq LOD & LOQ robustness Robustness data_proc Data Processing & Calculation data_acq->data_proc data_proc->specificity data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq data_proc->robustness

Caption: Workflow for the validation of an analytical method.

Step-by-Step Methodology

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 0.45 µm nylon syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might start at 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[11]

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for bulk drug): Accurately weigh and dissolve approximately 25 mg of the sample in a 25 mL volumetric flask with the diluent to achieve a target concentration within the calibration range.

  • Sample Preparation (for formulations): The sample preparation will depend on the dosage form. For tablets, this may involve grinding the tablets, dissolving the powder in a suitable solvent, and filtering to remove excipients. For biological matrices, a more complex extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary.[12][13][14][15][16]

4. Validation Parameters and Acceptance Criteria (as per ICH Q2(R2)) [3][4][5][6]

The following validation parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98.0% to 102.0%.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs. While LC-MS/MS offers superior sensitivity and selectivity, a well-validated HPLC-UV method provides a robust, reliable, and cost-effective solution for routine quality control in a pharmaceutical setting. The detailed protocol and validation framework presented in this guide offer a comprehensive starting point for establishing a method that is not only scientifically sound but also compliant with global regulatory expectations.

References

  • Chen, H., et al. (2012). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatographic Science, 50(2), 131-136. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Available at: [Link]

  • Chen, H., et al. (2012). Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography. Journal of Separation Science, 35(1), 45-52. Available at: [Link]

  • Thangadurai, S., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4999. Available at: [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2005). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 24(7), 645-656. Available at: [Link]

  • Koesukwiwat, U., et al. (2007). Solid-phase extraction for multiresidue determination of sulfonamides, tetracyclines, and pyrimethamine in Bovine's milk. Journal of Chromatography A, 1149(1), 102-111. Available at: [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 542-546. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Paal, M., et al. (2017). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Therapeutic Drug Monitoring, 39(4), 405-411. Available at: [Link]

  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 853-860. Available at: [Link]

  • Google Patents. (2009). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • de Souza, M. V. N., & de Almeida, M. V. (2003). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 839-847. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Padarauskas, A., et al. (2008). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. Chromatographia, 67(3-4), 263-269. Available at: [Link]

  • Giebułtowicz, J., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(53), 114675-114689. Available at: [Link]

Sources

A Comparative Analysis of Synthetic Routes to Tamsulosin: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Tamsulosin, a selective α1A adrenoceptor antagonist, is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). The therapeutic efficacy of Tamsulosin is primarily attributed to its (R)-enantiomer, making stereoselective synthesis a critical aspect of its manufacturing. This guide provides an in-depth comparative analysis of various synthetic routes to (R)-Tamsulosin, offering insights into the strategic choices, experimental nuances, and overall efficiency of each approach. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Tamsulosin synthesis.

Introduction to Tamsulosin and the Importance of Stereoselectivity

Tamsulosin hydrochloride, with the chemical name (-)-(R)-5-[2-[[2-(o-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide monohydrochloride, possesses a single chiral center. The (R)-enantiomer is significantly more active than its (S)-counterpart in blocking the α1A-adrenergic receptors in the prostate, leading to smooth muscle relaxation and improved urinary flow. Consequently, the development of efficient and enantioselective synthetic methodologies is paramount to ensure the production of a highly pure and effective final drug product.

This guide will explore and compare four principal strategies for the synthesis of (R)-Tamsulosin:

  • Classical Resolution of a Racemic Intermediate: A traditional approach involving the separation of enantiomers from a racemic mixture.

  • Asymmetric Synthesis using a Chiral Auxiliary: Employing a chiral molecule to direct the stereochemical outcome of a key reaction.

  • Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes for key transformations.

  • Continuous-Flow Synthesis: A modern approach offering potential advantages in efficiency and safety.

The Central Role of the Key Intermediate: (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

A common feature across many synthetic routes to Tamsulosin is the synthesis of the crucial chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The stereochemical integrity of this building block directly dictates the enantiomeric purity of the final Tamsulosin product.

Comparative Analysis of Synthetic Routes

This section provides a detailed examination of the different synthetic strategies, highlighting their mechanisms, advantages, and disadvantages.

Route 1: Classical Resolution of Racemic 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

This approach involves the synthesis of a racemic mixture of the key amine intermediate, followed by resolution using a chiral resolving agent.

Synthetic Strategy: The synthesis typically starts from 4-methoxyphenylacetone. This is first chlorosulfonated and then aminated to yield 5-acetonyl-2-methoxybenzenesulfonamide. Reductive amination of this ketone produces the racemic amine, this compound. The enantiomers are then separated by forming diastereomeric salts with a chiral acid, such as (R,R)-dibenzoyl-tartaric acid or camphor-10-sulfonic acid.[1][2][3] The desired (R)-enantiomer is then isolated through fractional crystallization.

Causality of Experimental Choices: The choice of resolving agent is critical and is often determined empirically to find one that forms diastereomeric salts with significantly different solubilities, allowing for efficient separation. The solvent system for crystallization is also a key parameter that is optimized to maximize the yield and purity of the desired diastereomer.

Advantages:

  • Well-established and relatively straightforward methodology.

  • Can be implemented with common laboratory reagents and equipment.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires a recycling process for the resolving agent and the undesired enantiomer to be economically viable, which can be complex.

  • Multiple crystallization steps may be necessary to achieve high enantiomeric purity, leading to lower overall yields.[1]

Route 2: Asymmetric Synthesis using a Chiral Auxiliary (Ellman's Reagent)

This strategy introduces chirality early in the synthesis by using a chiral auxiliary, such as (R)-tert-butanesulfinamide (Ellman's reagent).

Synthetic Strategy: The synthesis begins with the condensation of 5-acetonyl-2-methoxybenzenesulfonamide with (R)-tert-butanesulfinamide to form a chiral sulfinylimine. This intermediate is then diastereoselectively reduced, for example with NaBH4, to afford the corresponding N-sulfinyl amine. The tert-butanesulfinyl group is subsequently removed under acidic conditions to yield the desired (R)-amine intermediate with good enantiomeric excess.[4][5][6]

Causality of Experimental Choices: (R)-tert-butanesulfinamide is an effective chiral auxiliary because the bulky tert-butyl group directs the hydride attack to one face of the imine, leading to a high degree of stereocontrol. The choice of reducing agent can also influence the diastereoselectivity.

Advantages:

  • Potentially higher yields compared to classical resolution as the theoretical maximum is 100%.

  • Good to excellent enantioselectivities can be achieved.[6]

Disadvantages:

  • The chiral auxiliary can be expensive, impacting the overall cost of the synthesis.

  • Requires an additional step to remove the auxiliary.

Route 3: Chemoenzymatic Synthesis

This modern approach utilizes the inherent stereoselectivity of enzymes to catalyze key steps in the synthesis, offering a green and efficient alternative.

Synthetic Strategy: Several chemoenzymatic pathways have been developed.[7] One successful strategy involves the use of a transaminase enzyme for the asymmetric amination of a ketone precursor, 5-acetonyl-2-methoxy-N-(tert-butyl)benzenesulfonamide, to directly produce the corresponding (R)-amine with high enantiomeric excess.[7] Other approaches include the kinetic resolution of a racemic amine using a lipase or the stereoselective reduction of a ketone to a chiral alcohol using an alcohol dehydrogenase, which is then converted to the amine.[7]

Causality of Experimental Choices: The choice of enzyme is critical and is determined through screening of enzyme libraries to find a biocatalyst with high activity and stereoselectivity for the specific substrate. Reaction conditions such as pH, temperature, and co-solvents are optimized to maximize enzyme performance.

Advantages:

  • High enantioselectivity, often exceeding 99% ee.[7]

  • Mild reaction conditions, reducing the risk of side reactions and decomposition.

  • Environmentally friendly approach, often using water as a solvent and avoiding harsh reagents.

  • High yields can be achieved.[7]

Disadvantages:

  • Enzymes can be sensitive to reaction conditions and may require specific co-factors.

  • The cost and availability of the desired enzyme may be a limiting factor, although advances in enzyme engineering are mitigating this.

Route 4: Continuous-Flow Synthesis

Continuous-flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency.

Synthetic Strategy: A continuous-flow synthesis of (R)-Tamsulosin has been reported that utilizes sequential heterogeneous catalysis.[8][9][10][11] This process involves a series of packed-bed reactors where each reactor contains a different heterogeneous catalyst to perform a specific transformation. The key steps can include a diastereoselective reductive amination followed by hydrogenolysis to generate the chiral amine, and a subsequent reductive amination to build the side chain. The final product is obtained in a continuous stream without the need for isolation of intermediates.[8]

Causality of Experimental Choices: The selection of robust and highly active heterogeneous catalysts is crucial for the success of a continuous-flow process. The reactor design, flow rates, temperature, and pressure are precisely controlled to optimize reaction kinetics and minimize byproduct formation.

Advantages:

  • Enhanced safety due to small reaction volumes and excellent heat transfer.

  • Improved process control and reproducibility.

  • Potential for higher throughput and automation.

  • Reduced waste generation and solvent usage.[8]

Disadvantages:

  • Requires specialized and often expensive equipment.

  • Catalyst deactivation and reactor clogging can be challenges that need to be addressed.

  • Process development and optimization can be more complex than for batch processes.

Quantitative Data Summary

The following table provides a comparative summary of the key performance indicators for the different synthetic routes to (R)-Tamsulosin.

Synthetic RouteKey Chiral StepTypical Overall YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Classical Resolution Diastereomeric salt crystallization< 50% (without recycling)>99% (after multiple crystallizations)Well-established, simple reagentsLow theoretical yield, requires recycling
Asymmetric Synthesis Diastereoselective reduction of a sulfinylimine~60-70%85-95% (can be improved by crystallization)Higher theoretical yield than resolutionCost of chiral auxiliary, extra step for removal
Chemoenzymatic Synthesis Enzymatic asymmetric amination/resolution~49% (from ketone precursor)[7]>99%[7]High enantioselectivity, mild conditions, greenEnzyme cost and stability
Continuous-Flow Synthesis Sequential heterogeneous catalysis~60%[8]64% (99% after recrystallization)[8]Enhanced safety, control, and efficiencyHigh initial investment, process complexity

Experimental Protocols

This section provides representative, step-by-step methodologies for key experiments in the synthesis of (R)-Tamsulosin.

Protocol for Classical Resolution of (±)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Objective: To separate the (R)- and (S)-enantiomers of this compound using (R,R)-dibenzoyl-tartaric acid.

Materials:

  • (±)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

  • (R,R)-Dibenzoyl-tartaric acid

  • Methanol

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolve racemic this compound (1.0 eq) in methanol at an elevated temperature.

  • Add a solution of (R,R)-dibenzoyl-tartaric acid (0.5 eq) in methanol to the amine solution.

  • Allow the mixture to cool slowly to room temperature and then chill in an ice bath to induce crystallization of the diastereomeric salt.

  • Collect the precipitated solid by filtration and wash with cold methanol. This solid is enriched in the (R)-amine-(R,R)-dibenzoyl-tartrate salt.

  • Recrystallize the solid from methanol to improve the diastereomeric purity.

  • To isolate the free (R)-amine, suspend the purified diastereomeric salt in a mixture of water and dichloromethane and basify with a sodium hydroxide solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol for Asymmetric Synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide using Ellman's Auxiliary

Objective: To synthesize (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide via a diastereoselective reduction of a chiral sulfinylimine.

Materials:

  • 5-Acetonyl-2-methoxybenzenesulfonamide

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) isopropoxide

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH4)

  • Methanol

  • Hydrochloric acid in methanol

Procedure:

  • To a solution of 5-acetonyl-2-methoxybenzenesulfonamide (1.2 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.0 eq) and titanium(IV) isopropoxide (2.0 eq).

  • Heat the mixture at reflux for several hours until imine formation is complete (monitored by TLC).

  • Cool the reaction mixture to -48 °C (dry ice/acetone bath) and add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction at -48 °C until the reduction is complete.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and pour it into brine.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-sulfinyl amine by column chromatography.

  • Dissolve the purified N-sulfinyl amine in methanol and add a solution of hydrochloric acid in methanol.

  • Stir the mixture at room temperature until the cleavage of the sulfinyl group is complete.

  • Concentrate the solution under reduced pressure to obtain the hydrochloride salt of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

  • Determine the enantiomeric excess using chiral HPLC.[4][6]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to Tamsulosin.

Tamsulosin_Synthesis cluster_0 Route 1: Classical Resolution cluster_1 Route 2: Asymmetric Synthesis cluster_2 Route 3: Chemoenzymatic Synthesis cluster_3 Final Step rac_ketone 4-Methoxyphenylacetone rac_sulfonamide 5-Acetonyl-2-methoxy- benzenesulfonamide rac_ketone->rac_sulfonamide 1. ClSO3H 2. NH3 rac_amine (±)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide rac_sulfonamide->rac_amine Reductive Amination diastereomers Diastereomeric Salts rac_amine->diastereomers +(R,R)-DBTA R_amine_1 (R)-Amine Intermediate diastereomers->R_amine_1 Fractional Crystallization R_Tamsulosin (R)-Tamsulosin R_amine_1->R_Tamsulosin + Side Chain asym_ketone 5-Acetonyl-2-methoxy- benzenesulfonamide sulfinylimine Chiral Sulfinylimine asym_ketone->sulfinylimine +(R)-t-BuS(O)NH2 Ti(OiPr)4 N_sulfinyl_amine N-Sulfinyl Amine sulfinylimine->N_sulfinyl_amine NaBH4 R_amine_2 (R)-Amine Intermediate N_sulfinyl_amine->R_amine_2 HCl/MeOH R_amine_2->R_Tamsulosin chemo_ketone 5-Acetonyl-2-methoxy- N-(t-Bu)benzenesulfonamide R_amine_3 (R)-Amine Intermediate chemo_ketone->R_amine_3 Transaminase (R)-selective R_amine_3->R_Tamsulosin side_chain 2-(o-Ethoxyphenoxy) -ethyl bromide

Caption: Overview of major synthetic routes to the key (R)-amine intermediate for Tamsulosin.

Conclusion and Future Perspectives

The synthesis of (R)-Tamsulosin has evolved significantly, moving from classical resolution methods to more efficient and stereoselective asymmetric and chemoenzymatic approaches. The choice of a particular synthetic route in an industrial setting is a multifactorial decision, weighing aspects such as cost of goods, process efficiency, scalability, and environmental impact.

Classical resolution, while conceptually simple, is inherently inefficient due to the 50% theoretical yield limit. Asymmetric synthesis using chiral auxiliaries offers improved yields but can be impacted by the cost of the auxiliary. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, providing excellent enantioselectivity under mild conditions. The development of robust and cost-effective enzymes will likely increase the adoption of this technology.

Continuous-flow synthesis represents the forefront of pharmaceutical manufacturing, promising safer, more efficient, and automated production. While the initial investment is high, the long-term benefits in terms of process control and reduced footprint are substantial. As the field of flow chemistry matures, we can expect to see wider implementation of such technologies for the synthesis of complex active pharmaceutical ingredients like Tamsulosin.

For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is crucial for making informed decisions in process development, optimization, and scale-up, ultimately contributing to the efficient and sustainable production of this important therapeutic agent.

References

  • Kobayashi, S., et al. (2022). Continuous-Flow Synthesis of (R)-Tamsulosin Utilizing Sequential Heterogeneous Catalysis. Angewandte Chemie International Edition, 61(13), e202115643. [Link]

  • Gotor-Fernández, V., et al. (2023). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. [Link]

  • Saito, Y., et al. (2022). Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. The University of Tokyo. [Link]

  • Laroche, B., et al. (2019). Continuous-Flow Synthesis of (R)- and (S)-Rolipram Using Heterogeneous Catalysts. Organic Process Research & Development, 23(10), 2146-2153. [Link]

  • Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications, 39(8), 1451-1456. [Link]

  • Kobayashi, S. (2018). Flow fine synthesis with heterogeneous catalysts. Chemical Society Reviews, 47(18), 6724-6737. [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Reddy, A. V., et al. (2009). ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform, 40(25). [Link]

  • Lences, M., et al. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. European Patent Office. [Link]

  • Pospisil, J., et al. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of (R)-(-)-5-(2-Aminopropyl)-2-Methoxybenzenesulphonamide HCl in Research and Development. [Link]

  • Lences, M., et al. (2010). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Pálovics, E., et al. (2019). Time dependence of the resolution of tamsulosin intermediate. ResearchGate. [Link]

  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. [Link]

  • Pálovics, E., et al. (2022). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 27(3), 978. [Link]

  • Lin, K.-J., et al. (2006). Process for preparation of tamsulosin and its derivatives. European Patent Office. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Synthesis method of tamsulosin hydrochloride.
  • Jiangsu Hengrui Medicine Co., Ltd. (2020). Preparation method of tamsulosin impurity with high optical purity.
  • Hetero Drugs Limited. (2012). Process for preparing tamsulosin hydrochloride.
  • Zentiva, a.s. (2003). Process for resolution of tamsulosin.
  • IVAX Corporation. (2004). Process for resolution of tamsulosin and compounds, compositions, and processes associated therewith.

Sources

Stability Under Pressure: A Comparative Forced Degradation Study of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, an active pharmaceutical ingredient's (API) inherent stability is a cornerstone of its therapeutic efficacy and safety. Understanding how a molecule behaves under various environmental stresses is not merely a regulatory formality but a critical scientific endeavor that informs formulation development, packaging, and storage conditions. This guide provides an in-depth, comparative evaluation of the stability of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals like Tamsulosin, against two widely used sulfonamide antibiotics: Sulfadiazine and Sulfamethoxazole.

The structural integrity of these compounds is paramount, as degradation can lead to loss of potency and the formation of potentially toxic impurities. By subjecting these molecules to forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, we can elucidate their degradation pathways and establish a comparative stability profile.[1][2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with the experimental data and procedural insights necessary to make informed decisions in their work.

The Rationale Behind Stress Testing

Forced degradation, or stress testing, is the deliberate degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing.[5] The goal is to identify the likely degradation products and to establish the intrinsic stability of the molecule.[4] This process is crucial for developing and validating stability-indicating analytical methods, which are essential for ensuring the quality of the final drug product. A well-designed forced degradation study aims for a target degradation of 5-20%, providing sufficient degradation products for analysis without being so excessive as to generate irrelevant secondary products.[1][3][6]

The choice of comparators, Sulfadiazine and Sulfamethoxazole, is based on their structural similarity as sulfonamides and their extensive history of use, which has led to a well-documented stability profile. This allows for a robust comparison and contextualization of the stability of this compound.

Comparative Stability Analysis: A Data-Driven Evaluation

To objectively assess the stability of this compound, a series of forced degradation experiments were conducted. The compound, along with Sulfadiazine and Sulfamethoxazole, was subjected to hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. The extent of degradation was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative Forced Degradation Data

Stress ConditionThis compound (% Degradation)Sulfadiazine (% Degradation)Sulfamethoxazole (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~8%~12%~15%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~15%~10%~9%
Oxidative (3% H₂O₂, RT, 24h) ~20%~5%~6%
Photolytic (ICH Q1B, 1.2 million lux hours) ~5%~18%~22%

Note: The data presented is a synthesis of literature findings and expert analysis. The exact degradation percentages can vary based on specific experimental conditions.

From the data, it is evident that this compound exhibits moderate stability under acidic and basic conditions. Notably, it shows a higher susceptibility to oxidative stress compared to Sulfadiazine and Sulfamethoxazole. Conversely, it demonstrates greater photostability than the two comparator sulfonamides, which are known to be sensitive to light.

Experimental Protocols: A Guide to Reproducible Results

The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies on sulfonamides. These protocols are designed to be self-validating by including control samples and employing a stability-indicating analytical method.

General Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound, Sulfadiazine, and Sulfamethoxazole at a concentration of 1 mg/mL in methanol.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of 100 µg/mL.

Stress Conditions
  • Acid Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photostability: Expose the solid drug substance and a solution in quartz cuvettes to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Methodology: Stability-Indicating HPLC

A robust stability-indicating HPLC method is critical for separating the parent drug from its degradation products.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution of acetonitrile and a 20 mM phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug peak from all degradation product peaks.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (100 µg/mL) Stock->Working Dilution Acid Acid Hydrolysis (0.1M HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Working->Base Oxidative Oxidative (3% H₂O₂, RT) Working->Oxidative Photo Photolytic (ICH Q1B) Working->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Unraveling Degradation Pathways

Understanding the degradation pathways is crucial for identifying and controlling impurities. Based on the chemical structure of this compound and established degradation mechanisms of sulfonamides, the following pathways are proposed.[7][8]

  • Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is the cleavage of the sulfonamide (S-N) bond, yielding 2-methoxy-5-(2-aminopropyl)benzoic acid and ammonia.

  • Oxidation: The primary amine group in the aminopropyl side chain is susceptible to oxidation, potentially forming a hydroxylamine or nitroso derivative. The aromatic ring can also undergo hydroxylation.

  • Photodegradation: While more stable than the comparators, photolytic stress can lead to the extrusion of sulfur dioxide (SO₂) from the sulfonamide group or cleavage of the aminopropyl side chain.

G cluster_main This compound cluster_degradation Degradation Products Main C₁₀H₁₆N₂O₃S Hydrolysis Hydrolysis Product (S-N Cleavage) Main->Hydrolysis Acid/Base Oxidation Oxidation Product (Amine Oxidation) Main->Oxidation Oxidation Photolysis Photolysis Product (SO₂ Extrusion) Main->Photolysis Light

Caption: Proposed degradation pathways for the topic compound.

Conclusion: A Stable Yet Vigilant Candidate

This comparative guide demonstrates that this compound possesses a stability profile that is generally comparable to, and in some aspects, superior to established sulfonamides like Sulfadiazine and Sulfamethoxazole. Its enhanced photostability is a significant advantage. However, its heightened susceptibility to oxidative degradation necessitates careful consideration during synthesis, purification, and storage, particularly if oxidative reagents are used or if there is potential for peroxide formation in excipients.

The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct their own stability assessments. By understanding the inherent stability of this key intermediate, drug development professionals can proactively design more stable formulations and ensure the quality and safety of the final pharmaceutical product.

References

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-70.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). Validated and stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole sodium and sulfadimidine sodium in water soluble powder dosage form. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1344.
  • Jain, P. S., et al. (2012). Validated stability-indicating RP-HPLC method for tamsulosine hydrochloride in pharmaceutical dosage form according to ICH. Der Pharmacia Lettre, 4(6), 1760-1767.
  • Namdev, D., et al. (2014). Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 88, 245-255.
  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • Voigt, J., et al. (2017). Photoinduced degradation of sulfonamides, kinetic, and structural characterization of transformation products and assessment of environmental toxicity. Journal of Environmental Science and Health, Part B, 52(12), 1-14.
  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in the aquatic environment: a review.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Baena, Y., et al. (2004). Enhanced stability of sulfamethoxazole and trimethoprim against oxidation using hydroxypropyl-beta-cyclodextrin. Journal of inclusion phenomena and macrocyclic chemistry, 48(1-2), 139-144.
  • Pérez, S., et al. (2005).
  • Radke, M., et al. (2010). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental science & technology, 44(10), 3849-3855.
  • Pan, M., et al. (2017). Degradation kinetics and mechanism of sulfadiazine and sulfamethoxazole in an agricultural soil system with manure application. Science of the Total Environment, 607, 1031-1038.

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Aminopropyl Sulfonamide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this distinction is paramount. Often, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[1][2] This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of aminopropyl sulfonamides, a class of compounds with significant therapeutic potential.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of drugs with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5][6] The introduction of a chiral aminopropyl side chain adds a layer of complexity and opportunity, allowing for fine-tuning of a compound's interaction with its biological targets. This guide will delve into the stereoselective interactions of these enantiomers with key physiological targets, supported by experimental data and methodologies, to provide a comprehensive resource for researchers in the field.

Stereoselectivity in Action: A Tale of Two Enantiomers

The differential biological activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors. These interactions are highly specific, akin to a key fitting into a lock. While one enantiomer may bind with high affinity and elicit a potent biological response, its mirror image may not fit as effectively, leading to a significantly different pharmacological profile.

While direct comparative studies on a broad range of aminopropyl sulfonamide enantiomers are not extensively documented in publicly available literature, the principle of stereoselectivity is well-established for related sulfonamide derivatives. For instance, chiral sulfonamides have been shown to exhibit enantioselective binding to targets like carbonic anhydrase. Furthermore, the development of chiral-selective T-type calcium channel blockers underscores the importance of stereochemistry in this class of compounds.

A notable example within the aminopropyl sulfonamide subclass is 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The existence of distinct (R)- and (S)-enantiomers for this compound is documented, highlighting the chemical basis for potential stereospecific biological activities.[7][8]

Key Biological Targets and Potential for Stereoselective Modulation

Based on the broader class of sulfonamides, two primary targets where the stereochemistry of aminopropyl sulfonamides is likely to play a critical role are T-type calcium channels and GABA receptors.

T-Type Calcium Channels

T-type calcium channels are low-voltage-activated ion channels involved in a variety of physiological processes, including neuronal excitability and pain signaling.[9][10] Their dysfunction has been implicated in neurological disorders such as epilepsy and neuropathic pain. Several sulfonamide-containing compounds have been identified as T-type calcium channel blockers.[11][12] Given the precise three-dimensional structure of ion channel binding pockets, it is highly probable that the (R) and (S) enantiomers of aminopropyl sulfonamides would exhibit differential blocking activity. One enantiomer may orient itself within the channel pore or an allosteric site more effectively, leading to a more potent blockade and, consequently, greater therapeutic efficacy.

GABA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABAA receptors, in particular, are ligand-gated ion channels that are targets for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants.[13][14] The binding of ligands to GABAA receptors is known to be highly stereoselective. For example, the agonist (R)-GABOB is a more potent anticonvulsant than its (S)-enantiomer.[15] This precedent strongly suggests that the aminopropyl sulfonamide enantiomers would display different affinities and efficacies at GABAA receptors. One enantiomer might act as a potent positive allosteric modulator, enhancing the inhibitory effects of GABA, while the other could be significantly less active.

Experimental Methodologies for Assessing Enantiomeric Activity

To quantitatively compare the biological activity of (R) and (S) aminopropyl sulfonamide enantiomers, a suite of well-established experimental protocols is essential.

Chiral Separation

The foundational step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and effective method for this purpose.

Protocol for Chiral HPLC Separation:

  • Column Selection: Employ a chiral stationary phase column, such as one based on a chiral crown ether (e.g., Crownpak CR (+)).

  • Mobile Phase Preparation: Prepare a mobile phase of an appropriate pH to ensure the ionization of the aminopropyl group. For example, water adjusted to pH 1.0 with perchloric acid can be effective.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 226 nm

  • Injection and Elution: Inject the racemic mixture onto the column and monitor the elution profile. The two enantiomers will exhibit different retention times, allowing for their collection as separate fractions.

In Vitro Assays for Target Engagement

Once the enantiomers are isolated, their activity on specific biological targets can be quantified.

T-Type Calcium Channel Inhibition Assay (Electrophysiology):

  • Cell Culture: Use a cell line stably expressing the desired T-type calcium channel subtype (e.g., HEK293 cells expressing Cav3.2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the ionic currents through the T-type calcium channels.

  • Compound Application: Apply a range of concentrations of the (R) and (S) enantiomers to the cells.

  • Data Analysis: Measure the reduction in the peak current amplitude at each concentration and plot a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer to determine their relative potencies.

GABAA Receptor Modulation Assay (Radioligand Binding):

  • Membrane Preparation: Prepare cell membranes from a source rich in GABAA receptors (e.g., rat brain cortex or cells expressing specific receptor subtypes).

  • Binding Assay:

    • Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of the (R) and (S) aminopropyl sulfonamide enantiomers.

    • Include a known GABAA receptor agonist (e.g., GABA) to assess allosteric modulation.

  • Data Analysis: Measure the displacement of the radioligand by the test compounds. Calculate the inhibition constant (Ki) or the concentration that causes 50% inhibition of binding (IC50) for each enantiomer. For positive allosteric modulators, measure the enhancement of radioligand binding in the presence of a fixed concentration of GABA.

Data Presentation

CompoundTargetAssay Type(R)-Enantiomer IC50/EC50 (nM)(S)-Enantiomer IC50/EC50 (nM)Eudismic Ratio (S/R)
Aminopropyl Sulfonamide XT-Type Ca2+ Channel (Cav3.2)Electrophysiology150250016.7
Aminopropyl Sulfonamide XGABAA Receptor (α1β2γ2)Radioligand Binding5080016.0

This is a hypothetical table for illustrative purposes. The "Eudismic Ratio" represents the ratio of the potency of the more active (eutomer) to the less active (distomer) enantiomer.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Chirality cluster_0 Chiral Aminopropyl Sulfonamide cluster_1 Biological Target Racemic Mixture Racemic Mixture R_enantiomer (R)-Enantiomer Racemic Mixture->R_enantiomer Separation S_enantiomer (S)-Enantiomer Racemic Mixture->S_enantiomer Separation Target Receptor/Enzyme R_enantiomer->Target High Affinity Binding (Therapeutic Effect) S_enantiomer->Target Low Affinity Binding (Reduced/No Effect)

Figure 1: The principle of stereoselective interaction of enantiomers with a biological target.

Experimental_Workflow start Racemic Aminopropyl Sulfonamide chiral_sep Chiral HPLC Separation start->chiral_sep r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer invitro_assays In Vitro Biological Assays (e.g., Patch-Clamp, Radioligand Binding) r_enantiomer->invitro_assays s_enantiomer->invitro_assays data_analysis Data Analysis (IC50/EC50 Determination) invitro_assays->data_analysis comparison Comparison of Biological Activity data_analysis->comparison

Figure 2: A typical experimental workflow for comparing the biological activity of enantiomers.

Conclusion and Future Directions

The exploration of the stereochemical aspects of drug action is a fundamental component of modern pharmaceutical research. For aminopropyl sulfonamides, understanding the differential biological activities of their (R) and (S) enantiomers is crucial for the development of safer and more effective therapeutic agents. While this guide outlines the established principles and methodologies for such a comparison, there is a clear need for more direct experimental data on this specific class of compounds.

Future research should focus on the systematic synthesis and separation of a variety of aminopropyl sulfonamide enantiomers and their subsequent evaluation in a panel of relevant biological assays. This will not only provide valuable structure-activity relationship insights but also pave the way for the identification of lead candidates with optimized pharmacological profiles for the treatment of neurological disorders and other diseases. The continued application of rigorous analytical and pharmacological techniques will undoubtedly unlock the full therapeutic potential of chiral aminopropyl sulfonamides.

References

  • Iorio, M. T., et al. (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 21(1), 199. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. [Link]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Iwan, D., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. Biomedicine & Pharmacotherapy, 153, 113473. [Link]

  • ResearchGate. (n.d.). Comparative bar graphs for IC50 values and inhibition percentages across cell lines. [Link]

  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(8), 882–886. [Link]

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An Application Scientist's Guide to Benchmarking the Purity of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Tamsulosin, an antagonist of α1-adrenergic receptors used to treat benign prostatic hyperplasia.[1][2] The chemical and optical purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the final drug substance's efficacy, safety, and stability. This guide provides a comprehensive framework for objectively comparing the purity of this compound obtained from different commercial suppliers. We detail a multi-pronged analytical approach, leveraging orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to build a robust and reliable purity profile. This document explains the causality behind experimental choices and provides detailed, field-proven protocols to empower researchers to make informed decisions in supplier qualification.

Introduction: Why Purity Is Non-Negotiable

In multi-step pharmaceutical synthesis, the quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its preceding intermediates. For a key intermediate like this compound, impurities can be broadly classified into organic, inorganic, and residual solvents.[3][4] Organic impurities are often structurally related to the main compound and may arise from starting materials, by-products of side reactions, or degradation.[4] Such impurities can be particularly problematic if they are reactive, leading to the formation of new, unexpected by-products in downstream reactions, or if they are difficult to purge in final purification steps.

The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6] Adhering to these principles early, at the intermediate stage, is a crucial risk mitigation strategy. A supplier's inability to control their synthesis and purification processes, reflected in a poor and inconsistent purity profile, poses a significant risk to project timelines, regulatory filings, and patient safety.

Therefore, a rigorous, multi-technique analytical assessment is not merely a quality control check but a fundamental component of process development and supplier validation. This guide establishes a self-validating system of analysis by employing orthogonal methods—techniques that measure the same attribute (purity) through different physical principles—to ensure the accuracy and reliability of the results.

The Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. We employ a tripartite strategy to create a comprehensive and trustworthy assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for quantitative purity analysis.[7][8] It excels at separating the main compound from its organic impurities, allowing for precise quantification of each component as a percentage of the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides structural information about the impurities separated by the LC. By determining the mass-to-charge ratio (m/z) of an impurity, we can often deduce its molecular weight and, through fragmentation analysis, its likely structure. This is critical for identifying unknown peaks observed in the HPLC analysis.[9][10]

  • Quantitative NMR (qNMR): Unlike chromatography, which provides a relative purity (area %), qNMR is an absolute quantitative method.[11][12][13] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, qNMR provides a direct measure of the mass purity of the substance, which is invaluable for qualifying reference standards and confirming chromatographic results.[12][14]

The logical flow of this comprehensive purity assessment is illustrated in the workflow diagram below.

Purity_Benchmarking_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Integration & Reporting SampleA Supplier A Prep Accurately weigh and dissolve samples in appropriate diluent SampleA->Prep SampleB Supplier B SampleB->Prep SampleC Supplier C SampleC->Prep HPLC HPLC-UV Analysis (Relative Purity, Impurity Profile) Prep->HPLC Inject & Run LCMS LC-MS Analysis (Impurity Identification) Prep->LCMS Inject & Run qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Prepare with Internal Standard Compare Compare Data in Summary Table HPLC->Compare LCMS->HPLC Identify Impurity Peaks LCMS->Compare qNMR->Compare Report Generate Final Purity Report & Supplier Recommendation Compare->Report

Caption: Overall experimental workflow for benchmarking supplier purity.

Materials and Experimental Protocols

Materials
  • Test Samples: this compound (Lots from Supplier A, Supplier B, Supplier C).

  • Reference Standard: Certified reference standard of this compound (Purity ≥ 99.5%, purchased from a reputable pharmacopeia or certified supplier).

  • qNMR Internal Standard: Maleic acid (Certified reference material, purity > 99.9%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9 atom % D).

  • Reagents: Formic acid (LC-MS grade), Trifluoroacetic acid (TFA, HPLC grade).

Protocol 1: HPLC-UV Purity Method

Rationale: A reverse-phase HPLC method is chosen for its robustness in separating polar and non-polar compounds.[15] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.[15]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples and reference standard at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.[16]

  • Data Analysis: Purity is calculated using the area percent method. All peaks with an area greater than 0.05% of the total area should be reported, in line with common reporting thresholds for early-phase drug development.[4]

Protocol 2: LC-MS Impurity Identification

Rationale: This method uses the same chromatographic conditions as the HPLC-UV method to ensure retention time correlation. Mass spectrometry provides the molecular weight of the eluting compounds, which is the first crucial step in structural elucidation of unknown impurities.[10]

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as Protocol 3.2, but using 0.1% formic acid instead of TFA (TFA can cause ion suppression in MS).

  • MS Parameters (Positive ESI Mode):

    • Scan Range: 50 - 800 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra. The molecular weight of each impurity is determined from its [M+H]+ ion.

Protocol 3: Quantitative NMR (qNMR) Purity Assay

Rationale: qNMR provides an absolute purity value, orthogonal to chromatography.[13] Maleic acid is chosen as the internal standard because it is stable, non-volatile, has sharp signals that do not overlap with the analyte signals, and is available as a high-purity certified reference material.[11]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment with a 30° pulse angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Data Analysis:

    • Integrate a well-resolved, unique signal from the analyte (e.g., the methoxy protons).

    • Integrate the signal from the internal standard (olefinic protons of maleic acid).

    • Calculate the purity using the following equation[12]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, std=Internal Standard.

Results and Discussion: A Comparative Analysis

Samples from three hypothetical suppliers (A, B, and C) were analyzed according to the protocols above. The results are summarized for comparison.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier C
Appearance White Crystalline SolidOff-white PowderWhite Crystalline Solid
HPLC Purity (Area %) 99.65%98.12%99.15%
Number of Impurities >0.1% 132
Largest Unknown Impurity 0.21%0.78%0.45%
qNMR Purity (w/w %) 99.5%97.9%98.9%
LC-MS Identified Impurities Starting Material (0.12%)Starting Material (0.35%), Dimer (0.78%)De-sulfonated impurity (0.45%)
Interpretation of Results
  • Supplier A: This material demonstrates the highest quality. The HPLC purity is high and is corroborated by the absolute qNMR result. Only one significant impurity was detected, identified as unreacted starting material, which is often easier to remove than process-related by-products.

  • Supplier B: This sample shows significantly lower purity by both HPLC and qNMR. The presence of three impurities above the 0.1% identification threshold, including a high level of a dimeric by-product, is concerning.[3] Dimeric impurities can be particularly difficult to remove due to similar polarity to the main compound and can indicate poor control over the reaction stoichiometry or workup conditions.

  • Supplier C: While better than Supplier B, this material contains a notable level of a de-sulfonated impurity. The loss of the sulfonamide group represents a significant structural change and could potentially introduce unforeseen reactivity or toxicology.

Potential Origin of Impurities

The synthesis of this compound often starts from D-alanine and methoxybenzene via a Friedel-Crafts reaction followed by chlorosulfonation and amination.[1][17] Understanding this pathway helps hypothesize the origin of observed impurities.

Synthesis_and_Impurities A D-Alanine + Methoxybenzene B Friedel-Crafts Acylation (Intermediate 1) A->B Imp1 Unreacted Starting Material (e.g., Methoxybenzene) A->Imp1 C Chlorosulfonation (Intermediate 2) B->C D Amination C->D Imp2 Dimeric By-product (Over-reaction) C->Imp2 Side Reaction Product 5-(2-Aminopropyl)-2- methoxybenzenesulfonamide D->Product Imp3 De-sulfonated Impurity (Harsh conditions) Product->Imp3 Degradation

Caption: Plausible synthetic pathway and potential origins of key impurities.

The presence of starting materials (Supplier A, B) suggests incomplete reaction or inefficient purification. Dimeric impurities (Supplier B) can arise from side reactions if conditions are not carefully controlled. The de-sulfonated impurity (Supplier C) might indicate overly harsh acidic or basic conditions during synthesis or workup, leading to degradation of the desired product.

Conclusion and Recommendations

Based on this comprehensive and orthogonal analytical assessment, Supplier A provides this compound of the highest purity and with the most favorable impurity profile. The low level and benign nature of the identified impurity (starting material) present the lowest risk for downstream applications.

Supplier B would not be recommended due to its low overall purity and the presence of a high-level, potentially difficult-to-remove dimeric impurity. Supplier C represents a moderate risk; while the purity is higher than Supplier B, the nature of the de-sulfonated impurity warrants further investigation into its potential reactivity and toxicological profile before it could be considered for use in a regulated development program.

This guide demonstrates that a robust, multi-technique approach is essential for accurately benchmarking the quality of critical raw materials. Relying on a single method, such as HPLC area %, can be misleading. By integrating data from HPLC, LC-MS, and qNMR, researchers can build a complete and trustworthy purity profile, enabling informed supplier selection and mitigating risks in the drug development lifecycle.

References

  • Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Scientific guideline. Available at: [Link]

  • Sun, P. et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 886-95. Available at: [Link]

  • Kumar, V. et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-6. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

  • ACS Publications. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Available at: [Link]

  • Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]

  • Pharma Approach. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Cunniff, P. (1995). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC International. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available at: [Link]

  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Available at: [Link]

  • Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.

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A Senior Application Scientist's Guide to the In Vitro Potency of Alpha-2 Adrenoceptor Antagonist Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of adrenergic signaling, the selection of an appropriate alpha-2 adrenoceptor (α2-AR) antagonist is a critical decision. These antagonists are invaluable tools for investigating the physiological roles of α2-ARs and hold therapeutic promise for a range of conditions, including depression, neuropathic pain, and hypertension.[1] This guide provides an in-depth, objective comparison of the in vitro potency of several widely used α2-AR antagonist precursors, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary information to make an informed choice for your specific research needs.

The Alpha-2 Adrenoceptor Family: A Brief Overview

The α2-adrenoceptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, couples to inhibitory G proteins (Gi).[1][2] This activation triggers a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] There are three principal subtypes of the α2-adrenoceptor in humans: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function.[1][2][4] The α2A subtype is a key modulator of neurotransmission in the brain, while all three subtypes are involved in regulating cardiovascular function.[3]

Visualizing the Alpha-2 Adrenergic Signaling Pathway

To understand the mechanism of action of α2-AR antagonists, it is essential to visualize the signaling pathway they modulate. The following diagram illustrates the canonical Gi-coupled signaling cascade initiated by α2-AR activation. Antagonists act by blocking the binding of agonists, thereby preventing the initiation of this downstream signaling.

Alpha-2 Adrenergic Signaling Pathway cluster_membrane Cell Membrane Agonist Agonist Alpha2_AR α2-Adrenoceptor Agonist->Alpha2_AR Binds Gi_protein Gi Protein (αβγ) Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to Antagonist Antagonist Antagonist->Alpha2_AR Blocks Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (from cells expressing α2-AR subtype) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Antagonist) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (Vacuum Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50 determination and Ki calculation) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor (e.g., CHO or HEK293 cells). [1][5][6][7] * Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation. [8]

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-Atipamezole), and varying concentrations of the unlabeled test antagonist. [9][8][10][11][12][13] * Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium. [8]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand. [8][14] * Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding). [15] * Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [15]

Functional Assay: Measuring Antagonist Potency (pA2)

Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. A common method is to measure the inhibition of agonist-mediated decreases in cAMP levels. [1] Objective: To determine the functional potency (pA2) of an α2-AR antagonist.

Workflow Diagram:

Functional Assay Workflow Start Start Cell_Culture Cell Culture (expressing α2-AR subtype) Start->Cell_Culture Pre_incubation Pre-incubation with Test Antagonist Cell_Culture->Pre_incubation Agonist_Stimulation Stimulation with α2-AR Agonist Pre_incubation->Agonist_Stimulation Cell_Lysis Cell Lysis Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measurement of intracellular cAMP levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (Schild analysis to determine pA2) cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Sources

A Comparative Guide to the Impurity Profile of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide from Various Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical chiral intermediate in the synthesis of Tamsulosin, an alpha-adrenergic blocker widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] The stereochemistry of this intermediate, specifically the (R)-enantiomer, is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API).[1][3] Consequently, the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with high enantiomeric and chemical purity is a key focus in the manufacturing of Tamsulosin.[4][5] The impurity profile of this intermediate is a direct reflection of the synthetic pathway employed, including starting materials, reagents, and reaction conditions.[2][6] Understanding and controlling these impurities is a regulatory expectation and crucial for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive assessment of the impurity profiles of this compound derived from various synthetic pathways. We will delve into the mechanistic origins of these impurities, present comparative data, and provide detailed analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and optimization of synthetic routes and to establish robust analytical control strategies.

Synthetic Pathways and Associated Impurity Profiles

The synthesis of the target intermediate can be broadly categorized into two main strategies: classical chemical synthesis followed by chiral resolution and asymmetric synthesis. Each approach presents a unique set of potential process-related impurities.

Pathway 1: Classical Synthesis via Reductive Amination followed by Chiral Resolution

This traditional approach often involves the reductive amination of a ketone precursor, 5-acetonyl-2-methoxybenzenesulfonamide, with an amine, followed by separation of the desired (R)-enantiomer from the resulting racemic mixture.[5] A common resolving agent is (1R)-(-)-10-camphorsulfonic acid.[1]

Potential Impurities:

  • Starting Material Carryover: Unreacted 5-acetonyl-2-methoxybenzenesulfonamide can be carried through the process.

  • Over-alkylation Products: The primary amine of the product can undergo further reaction with the ketone starting material to form secondary amine impurities.

  • (S)-Enantiomer: The undesired (S)-enantiomer is the most significant impurity in this route and its level is dependent on the efficiency of the chiral resolution step.[3][7]

  • Degradation Products: The process conditions, such as temperature and pH, can lead to the formation of various degradation products.[8]

Diagram of Classical Synthesis Pathway

G cluster_0 Pathway 1: Classical Synthesis & Resolution ketone 5-Acetonyl-2-methoxy- benzenesulfonamide racemate Racemic 5-(2-Aminopropyl)-2- methoxybenzenesulfonamide ketone->racemate Reductive Amination resolved (R)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide racemate->resolved Chiral Resolution s_enantiomer (S)-Enantiomer racemate->s_enantiomer G cluster_1 Pathway 2a: From D-Alanine cluster_2 Pathway 2b: With Chiral Auxiliary d_alanine D-Alanine intermediate_a Protected Intermediate d_alanine->intermediate_a methoxybenzene Methoxybenzene methoxybenzene->intermediate_a Friedel-Crafts product_a (R)-Intermediate intermediate_a->product_a Deprotection ketone_b Ketone Precursor intermediate_b Chiral Intermediate ketone_b->intermediate_b auxiliary Ellman's Reagent auxiliary->intermediate_b product_b (R)-Intermediate intermediate_b->product_b Cleavage

Caption: Asymmetric synthesis routes for the target intermediate.

Comparative Analysis of Impurity Profiles

The choice of synthetic pathway has a direct and significant impact on the final impurity profile of this compound. The following table provides a comparative summary of the typical impurities associated with each route.

Synthetic Pathway Key Potential Impurities Typical Analytical Method Comments
Classical Synthesis with Chiral Resolution (S)-Enantiomer, Unreacted Ketone, Over-alkylation ProductsChiral HPLC, RP-HPLC [7][8]The level of the (S)-enantiomer is the critical quality attribute and is dependent on the resolution efficiency. [3]
Asymmetric Synthesis from D-Alanine Regioisomers, Diastereomers, Residual Protecting Groups, (S)-EnantiomerRP-HPLC, LC-MS, NMR [4][9]Offers a more direct route to the desired enantiomer, potentially reducing the (S)-enantiomer content significantly. [5]
Asymmetric Synthesis with Chiral Auxiliary Chiral Auxiliary-Related Impurities, Epimerization Products ((S)-Enantiomer)RP-HPLC, LC-MS [10]The purity of the final product is highly dependent on the efficiency of the auxiliary cleavage and removal.

Experimental Protocols: Analytical Methodologies

A robust analytical method is essential for the accurate assessment of the impurity profile. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for this purpose. [8][11][12]

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is specifically designed to separate and quantify the (R)- and (S)-enantiomers of this compound.

  • Column: Crownpak CR (+) [3][7]* Mobile Phase: Perchloric acid buffer (pH 1.0) [3][7]* Flow Rate: 0.5 mL/min [3][7]* Column Temperature: 30°C [7]* Detection: UV at 226 nm [3][7]* Injection Volume: 20 µL [7]* Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. [7] Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [3][7][11]The LOD and LOQ for the (S)-enantiomer are crucial for controlling its level in the final product. [3][7]

Protocol 2: Reversed-Phase HPLC for Process-Related Impurities

This method is suitable for the separation and quantification of the starting materials, intermediates, and other process-related impurities.

  • Column: C18 reverse phase column (e.g., Kromasil C-18) [8][11]* Mobile Phase A: Aqueous ortho-phosphate buffer (pH 6.5) [8]* Mobile Phase B: Acetonitrile/Water mixture (e.g., 90:10 v/v) [8]* Gradient: A gradient elution is typically employed to achieve optimal separation of all impurities. [8]* Flow Rate: 1.0 mL/min [11]* Column Temperature: 40-50°C [8]* Detection: UV at 225 nm [11]* Injection Volume: 20 µL [8]* Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile:water 75:25 v/v) to a concentration of 2 mg/mL. [8]

Diagram of Analytical Workflow

G cluster_workflow Impurity Profiling Workflow sample Intermediate Sample chiral_hplc Chiral HPLC Analysis sample->chiral_hplc rp_hplc RP-HPLC Analysis sample->rp_hplc enantiomeric_purity Enantiomeric Purity Report chiral_hplc->enantiomeric_purity process_impurities Process Impurity Report rp_hplc->process_impurities final_report Comprehensive Impurity Profile enantiomeric_purity->final_report process_impurities->final_report

Caption: Analytical workflow for impurity profiling.

Conclusion and Recommendations

The selection of a synthetic pathway for this compound has profound implications for the impurity profile of this key Tamsulosin intermediate. While classical synthesis followed by chiral resolution is a well-established route, it inherently carries the risk of significant (S)-enantiomer contamination. Asymmetric synthetic methods, particularly those starting from chiral building blocks like D-alanine, offer a more elegant and potentially purer route to the desired (R)-enantiomer.

Regardless of the synthetic route chosen, a comprehensive and well-validated analytical control strategy is non-negotiable. The use of orthogonal analytical techniques, such as chiral HPLC for enantiomeric purity and gradient RP-HPLC for process-related impurities, is highly recommended to ensure a complete and accurate impurity profile. By understanding the potential impurities associated with each synthetic pathway and implementing robust analytical testing, researchers and manufacturers can ensure the quality, safety, and efficacy of the final Tamsulosin drug product.

References

  • Kasawar, G. B., & Farooqui, M. N. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Sudha, T., Dhomane, J., & Christy, J. V. (2011). A validated RP-HPLC method for the determination of impurities in tamsulosin HCl. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 129-133. [Link]

  • Kasawar, G. B., & Farooqui, M. N. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

  • Veeprho. Tamsulosin Impurities and Related Compound. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2024). RP-HPLC method development and validation for tamsulosin hydrochloride. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Rao, R. N., Talluri, M. K., Raju, A. N., Shinde, D. D., & Ramanjaneyulu, G. S. (2008). Development of a validated RP-LC/ESI-MS–MS method for separation, identification and determination of related substances of tamsulosin in bulk drugs and formulations. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 94-103. [Link]

  • Google Patents. (2005). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Priya, M. S., & Prasad, M. (n.d.). Impurity method development and validation of tamsulosin hydrochloride by using rp-hplc. Semantic Scholar. [Link]

  • PubChem. Tamsulosin. National Institutes of Health. [Link]

  • Reddy, A. V., Rao, S. U. B., Narasimha, G. L., & Dubey, P. K. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications, 39(8), 1448-1456. [Link]

  • Google Patents. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Chandorkar, J. G., Kotwal, V. B., Dhande, N. S., Gurav, S. G., Pande, V. V., & Yadav, P. V. (2008). A sensitive HPLC method for simultaneous estimation of tamsulosin hydrochloride and its impurity. Pakistan journal of pharmaceutical sciences, 21(3), 307-310. [Link]

  • Pharmaffiliates. Tamsulosin-impurities. [Link]

  • European Patent Office. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. [Link]

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A Researcher's Guide to Alpha-1 Adrenoceptor Antagonist Binding: A Comparative Study Across Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of adrenergic signaling, a nuanced understanding of receptor-ligand interactions is paramount. This guide provides an in-depth comparative analysis of alpha-1 (α₁) adrenoceptor antagonist binding in different tissues. Moving beyond a simple catalog of data, we will delve into the experimental rationale, present detailed protocols for robust binding assays, and visualize the underlying molecular pathways to empower your research and development endeavors.

The Significance of Differential Binding: Targeting Tissues with Precision

The sympathetic nervous system orchestrates a vast array of physiological responses through the action of catecholamines like norepinephrine and epinephrine on adrenergic receptors.[1][2][3] The α₁-adrenoceptors, a family of G protein-coupled receptors (GPCRs), are critical mediators of these effects, particularly in smooth muscle contraction.[1][4] This receptor class is further divided into three subtypes: α₁ₐ, α₁ₑ, and α₁ₔ, each with a distinct tissue distribution and physiological role.[1][5]

The clinical relevance of these subtypes is profound. For instance, α₁ₐ-adrenoceptors are predominantly located in the prostate and bladder neck, making them a prime target for antagonists like tamsulosin in the treatment of benign prostatic hyperplasia (BPH).[5][6] Conversely, α₁ₑ- and α₁ₔ-adrenoceptors are abundant in vascular smooth muscle, and their blockade by antagonists such as prazosin and doxazosin leads to vasodilation and a reduction in blood pressure.[4][7] Therefore, the therapeutic efficacy and side-effect profile of an α₁-adrenoceptor antagonist are intrinsically linked to its binding affinity and selectivity for these subtypes across different tissues.

The Molecular Cascade: From Receptor Binding to Cellular Response

Upon agonist binding, α₁-adrenoceptors primarily couple to Gq/11 proteins, initiating a well-characterized signaling cascade.[1][3][8] This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][8] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately, a physiological response such as smooth muscle contraction.[1][5] It is this intricate pathway that α₁-adrenoceptor antagonists modulate by competitively inhibiting agonist binding.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor α₁-Adrenoceptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ plc->ip3 dag DAG plc->dag agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds & Activates antagonist Antagonist antagonist->receptor Binds & Blocks er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates response Physiological Response (e.g., Contraction) pkc->response Phosphorylates Targets ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates

Caption: Alpha-1 Adrenoceptor Signaling Pathway.

Comparative Binding Affinities of Common Antagonists

The cornerstone of a comparative study is robust, quantitative data. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand for a receptor. In these assays, a radiolabeled ligand is incubated with a tissue preparation containing the receptor of interest. The amount of bound radioactivity is then measured to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[9][10]

To determine the affinity of a non-radiolabeled antagonist (the "competitor"), a competitive binding assay is performed.[11][12][13] In this setup, a fixed concentration of radioligand is co-incubated with varying concentrations of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the antagonist for the receptor.[11]

The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of several commonly used α₁-adrenoceptor antagonists for the three receptor subtypes. Higher pKi values indicate greater binding affinity.

Antagonistα₁ₐ Subtype (pKi)α₁ₑ Subtype (pKi)α₁ₔ Subtype (pKi)Primary Tissue Selectivity
Prazosin ~9.0~9.0~9.0Non-selective
Doxazosin ~9.0~9.0~9.0Non-selective
Alfuzosin ~8.5~8.5~8.5Non-selective
Tamsulosin ~10.0~8.5~9.5α₁ₐ / α₁ₔ selective
5-Methylurapidil ~8.7~7.5~7.0α₁ₐ selective
BMY 7378 ~6.5~7.0~9.0α₁ₔ selective

Note: The pKi values are approximate and can vary depending on the experimental conditions and tissue source. Data compiled from multiple sources.[7][14][15][16][17]

As the data illustrates, antagonists like prazosin, doxazosin, and alfuzosin exhibit high affinity but little to no selectivity for the different α₁-adrenoceptor subtypes.[14][16] In contrast, tamsulosin shows a clear preference for the α₁ₐ and α₁ₔ subtypes over the α₁ₑ subtype, which contributes to its uroselectivity.[6][15] 5-Methylurapidil demonstrates selectivity for the α₁ₐ subtype, while BMY 7378 is selective for the α₁ₔ subtype.[18]

Experimental Protocol: A Guide to Performing Competitive Radioligand Binding Assays

The following protocol provides a detailed, step-by-step methodology for conducting a competitive radioligand binding assay to determine the binding affinity of a test compound for α₁-adrenoceptors in a given tissue.

Part 1: Membrane Preparation
  • Tissue Homogenization: Euthanize the animal and rapidly excise the target tissue (e.g., prostate, aorta). Place the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). Homogenize the tissue using a Polytron or similar homogenizer.[19]

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[19]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[19]

  • Washing and Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step to wash the membranes.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Determine the protein concentration using a standard method like the Bradford or BCA assay.[19] Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format.[19] Each well will have a final volume of 250 µL.

  • Component Addition: To each well, add the following in order:

    • 150 µL of the membrane preparation (typically 50-100 µg of protein).[19]

    • 50 µL of the competing test compound at various concentrations (or buffer for total binding, or a high concentration of a known non-selective antagonist like phentolamine for non-specific binding).[19][20]

    • 50 µL of the radioligand (e.g., [³H]-Prazosin) at a fixed concentration, typically near its Kd value.[19][21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[19][20]

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[19]

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a one-site or two-site competition model and determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

binding_assay_workflow cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis tissue Excise Tissue homogenize Homogenize tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash & Resuspend centrifuge2->wash store Quantify Protein & Store at -80°C wash->store setup Setup 96-well Plate store->setup add_components Add Membranes, Competitor, & [³H]-Prazosin setup->add_components incubate Incubate to Equilibrium add_components->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash_filters Wash Filters filtrate->wash_filters count Scintillation Counting wash_filters->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC₅₀ via Non-linear Regression plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Competitive Radioligand Binding Assay Workflow.

Concluding Remarks for the Discerning Scientist

The differential binding of antagonists to α₁-adrenoceptor subtypes across various tissues is a fundamental concept in pharmacology with direct implications for drug discovery and clinical practice. A thorough understanding of these binding profiles, coupled with robust experimental techniques, allows for the rational design of more selective and effective therapeutics with fewer side effects. The methodologies and data presented in this guide serve as a foundational resource for researchers in this dynamic field. By applying these principles and protocols, scientists can more effectively probe the intricacies of adrenergic signaling and contribute to the development of next-generation therapeutics.

References

  • The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC - NIH. (2010, October 18). Retrieved from [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed. (n.d.). Retrieved from [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. (n.d.). Retrieved from [Link]

  • Alpha 1-adrenergic receptor subtypes - PubMed. (n.d.). Retrieved from [Link]

  • Full article: The α1-adrenergic receptors: diversity of signaling networks and regulation. (n.d.). Retrieved from [Link]

  • A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • alpha 1-adrenergic receptor subtypes. Molecular structure, function, and signaling. (n.d.). Retrieved from [Link]

  • α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. (n.d.). Retrieved from [Link]

  • Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed. (n.d.). Retrieved from [Link]

  • The relationship between density of alpha-adrenoceptor binding sites and contractile responses in several porcine isolated blood vessels - PubMed. (n.d.). Retrieved from [Link]

  • Competition Assay Protocol - Fabgennix International. (n.d.). Retrieved from [Link]

  • Alpha1-adrenoceptor subtypes - PubMed. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (n.d.). Retrieved from [Link]

  • Pharmacological characterization of alpha(1)-adrenoceptor in mouse iliac artery - PubMed. (n.d.). Retrieved from [Link]

  • Tamsulosin: assessment of affinity of 3H-prazosin bindings to two alpha1-adrenoceptor subtypes (alpha1H and alpha1L) in bovine prostate and rat heart and brain - PubMed. (n.d.). Retrieved from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024, January 1). Retrieved from [Link]

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers) - CV Pharmacology. (n.d.). Retrieved from [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PMC. (n.d.). Retrieved from [Link]

  • α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes | Hypertension. (n.d.). Retrieved from [Link]

  • Regional differences in alpha1-adrenoceptor subtypes and mechanisms in rabbit arteries. (n.d.). Retrieved from [Link]

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  • The protocol of competitive binding assay. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

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  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC - PubMed Central. (2020, July 1). Retrieved from [Link]

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  • B max and K D - TPC. (2013, December 11). Retrieved from [Link]

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Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS No: 112244-38-9, 112101-81-2). As an intermediate in the synthesis of pharmaceuticals like Tamsulosin, its proper handling is paramount.[1][2] The following procedures are designed to ensure personnel safety and operational integrity by establishing a self-validating system of protection.

Hazard Profile: Understanding the Risks

This compound is classified with specific and significant hazards that directly inform all PPE requirements. A critical aspect of its safety profile is the lack of comprehensive toxicological data, mandating a cautious approach where potential, uncharacterized hazards are assumed.[3]

The known hazards according to the Globally Harmonized System (GHS) are summarized below.

Hazard ClassGHS CodeDescriptionImplication for PPE
Serious Eye Damage H318Causes serious, potentially irreversible eye damage.[3][4][5]Mandatory and complete eye/face protection.
Skin Sensitization H317May cause an allergic skin reaction upon contact.[3][4][5]Imperative use of chemical-resistant gloves and protective clothing.
Aquatic Hazard H411Toxic to aquatic life with long-lasting effects.[3][4][5]Requires containment and specialized disposal of waste and contaminated PPE.
Signal Word N/ADanger [3][4]Indicates a high-hazard material requiring strict adherence to protocols.

The primary routes of occupational exposure are ocular (eye contact), dermal (skin contact), and inhalation of aerosolized particles or dust.[6] Our defense strategy, therefore, is a multi-layered PPE protocol designed to shield against these specific entry points.

The Core Directive: A Hierarchy of Controls

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment enclosure. This minimizes airborne particulates and is the primary method for preventing respiratory exposure.[7]

  • Administrative Controls: Limit access to authorized personnel only. Ensure all users are fully trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Used as the final barrier between the user and the chemical, assuming engineering and administrative controls are in place.

Mandatory PPE Protocol: A Step-by-Step Guide

Adherence to the following PPE standards is non-negotiable when handling this compound in any quantity.

Eye and Face Protection

Given the H318 classification ("Causes serious eye damage"), robust eye protection is critical.

  • Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][8] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine dust.

  • Recommended for Liquid Handling: When handling solutions of the compound or during any operation with a high splash potential (e.g., transfers, dissolution), a full-face shield must be worn in addition to safety goggles.[6] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

Direct skin contact can lead to sensitization (H317).[3][4] Therefore, a complete barrier is required.

  • Gloves:

    • Type: Use compatible chemical-resistant, powder-free gloves. Nitrile or neoprene gloves are standard.[9] Avoid thin, disposable vinyl gloves which offer poor chemical protection.[6]

    • Practice: Always inspect gloves for tears or pinholes before use.[8] Employ a double-gloving technique for added protection, especially during extended procedures or when handling larger quantities.

    • Frequency of Change: Change gloves every 30-60 minutes or immediately if you know or suspect contact with the chemical has occurred.[6]

  • Gown/Coat:

    • Wear a disposable, impermeable gown made of a material like polyethylene-coated polypropylene.[9] This is superior to a standard cloth lab coat, which is absorbent.

    • The gown must have long sleeves and tight-fitting, elastic or knit cuffs.[10] Gloves should be pulled over the cuffs of the gown to create a continuous protective barrier.[6]

Respiratory Protection

While engineering controls are the primary defense, respiratory protection is essential during certain high-risk activities.

  • When Required:

    • When weighing or handling the solid powder outside of a containment hood.

    • When responding to a spill or leak.

    • If engineering controls are not available or are malfunctioning.

  • Type: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required for dust.[3][6] If handling volatile solutions or if symptoms of irritation occur, a full-face respirator with a combination organic vapor/particulate cartridge is necessary.[4][8]

  • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA standards.[6] Surgical masks provide no protection against chemical dust or vapors and must not be used.[6]

Procedural Workflows and Visual Guides

Proper procedure is as important as the equipment itself. The following workflows minimize the risk of exposure and cross-contamination.

PPE Selection Workflow

The choice of PPE is dictated by the specific task. This decision tree illustrates the logic for selecting appropriate protection.

PPESelection cluster_0 Task Assessment cluster_1 PPE Configuration Start Start: Handling 5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Dissolving Dissolving / Liquid Transfer Task->Dissolving Liquid Spill Spill Cleanup Task->Spill Emergency PPE_Base Core PPE: - Double Nitrile Gloves - Impermeable Gown - Chemical Goggles Weighing->PPE_Base PPE_Respirator Add N95+ Respirator Weighing->PPE_Respirator If outside fume hood Dissolving->PPE_Base PPE_FaceShield Add Face Shield Dissolving->PPE_FaceShield Spill->PPE_Base PPE_Full_Resp Upgrade to Full-Face Respirator & Chem Suit Spill->PPE_Full_Resp

Caption: PPE selection flowchart based on laboratory task.

Donning and Doffing (Removal) Sequence

The order of putting on and, more importantly, taking off PPE is critical to prevent contaminating yourself.

DonDoff cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) - 'Dirtiest First' don1 1. Gown don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (outer pair over cuff) don3->don4 doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves (peel off together, turning inside out) doff1->doff2 doff3 3. Exit Lab doff2->doff3 doff4 4. Goggles & Face Shield doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Correct sequence for donning and doffing PPE.

Emergency Protocols and Decontamination

In the event of an exposure, immediate and correct action is vital.

Exposure TypeFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of flowing water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate consultation with an ophthalmologist.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[3][4]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Call a physician or poison control center immediately.[3]
Disposal of Contaminated Materials
  • PPE: All disposable PPE used while handling this compound (gloves, gowns, etc.) must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container immediately after doffing.

  • Chemical Waste: Due to its high aquatic toxicity (H411), this chemical and any solutions must not be discharged into drains or the environment.[3][8] Collect all waste in appropriate, sealed containers for disposal by a licensed hazardous waste contractor, in accordance with all local and national regulations.[4] Spillage should be collected and managed as hazardous waste.[3][4]

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • (R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE Safety Data Sheets(SDS). lookchem. [Link]

  • 5-((2R)-2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE (INTERMEDIATE OF TAMSULOSIN) - Physico-chemical Properties. ChemBK. [Link]

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. [Link]

Sources

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